molecular formula C32H36ClN3O8 B15136913 ATTO 565 amine

ATTO 565 amine

カタログ番号: B15136913
分子量: 626.1 g/mol
InChIキー: KLKLQQYOQSZPQM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

ATTO 565 amine is a useful research compound. Its molecular formula is C32H36ClN3O8 and its molecular weight is 626.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C32H36ClN3O8

分子量

626.1 g/mol

IUPAC名

acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate

InChI

InChI=1S/C30H30N2O3.C2H5NO.ClHO4/c1-3-31-13-7-9-19-15-23-27(17-25(19)31)35-28-18-26-20(10-8-14-32(26)4-2)16-24(28)29(23)21-11-5-6-12-22(21)30(33)34;1-2(3)4;2-1(3,4)5/h5-6,11-12,15-18H,3-4,7-10,13-14H2,1-2H3;1H3,(H2,3,4);(H,2,3,4,5)

InChIキー

KLKLQQYOQSZPQM-UHFFFAOYSA-N

正規SMILES

CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=CC=CC=C6C(=O)O)CC.CC(=O)N.[O-]Cl(=O)(=O)=O

製品の起源

United States

Foundational & Exploratory

ATTO 565 Amine: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ATTO-TEC's ATTO 565 amine is a high-performance fluorescent probe belonging to the rhodamine dye family, engineered for exceptional brightness and photostability. This guide provides an in-depth overview of its core properties, experimental protocols, and applications for researchers, scientists, and drug development professionals. Its primary amine group allows for versatile conjugation to a wide array of molecules, making it an invaluable tool in advanced fluorescence imaging and biomolecular analysis.

Core Physicochemical and Spectroscopic Properties

ATTO 565 is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] These features make it particularly well-suited for demanding applications such as single-molecule detection and super-resolution microscopy.[1][2] The dye is moderately hydrophilic.[1][2]

PropertyValueReference(s)
Excitation Maximum (λex) 564 nm[1][2][3]
Emission Maximum (λem) 590 nm[1][2][3]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[1][2][3]
Fluorescence Quantum Yield (Φ) 0.90[1][2]
Fluorescence Lifetime (τ) 4.0 ns[1][2]
Molecular Weight (MW) 781 g/mol [1]
Reactive Group Primary Amine (-NH₂)

Chemical Reactivity and Conjugation

The primary amine group of this compound serves as a nucleophile, enabling its covalent attachment to various electrophilic functional groups. A common application is its reaction with carboxyl groups on biomolecules (e.g., proteins, peptides, or modified oligonucleotides) that have been activated to form an amide bond. This is typically achieved using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to enhance efficiency and stability of the reactive intermediate.

cluster_0 Activation of Carboxyl Group cluster_1 Conjugation Reaction cluster_2 Byproduct Protein_COOH Protein-COOH Activated_Protein Protein-CO-NHS (NHS Ester) Protein_COOH->Activated_Protein + EDC, NHS EDC EDC NHS NHS / sulfo-NHS Conjugated_Protein Protein-CONH-ATTO 565 (Stable Amide Bond) Activated_Protein->Conjugated_Protein + ATTO 565-NH₂ ATTO565_Amine ATTO 565-NH₂ NHS_byproduct NHS Conjugated_Protein->NHS_byproduct

This compound conjugation to a carboxyl group.

Experimental Protocols

General Protocol for Labeling Proteins with this compound via EDC/NHS Chemistry

This protocol provides a general workflow for the covalent labeling of a protein's accessible carboxyl groups (e.g., aspartic and glutamic acid residues, or a C-terminal carboxyl group) with this compound.

1. Reagent Preparation:

  • Protein Solution: Prepare the protein in an amine-free buffer, such as MES buffer (2-(N-morpholino)ethanesulfonic acid), at a pH of 4.5-7.2. A typical concentration is 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) or carboxyl groups.

  • This compound Stock Solution: Dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL. This solution should be prepared fresh.

  • Activation Reagents: Prepare fresh solutions of EDC and sulfo-NHS in an appropriate buffer (e.g., MES buffer or ultrapure water) immediately before use.

2. Activation of Protein Carboxyl Groups:

  • Add a 10 to 50-fold molar excess of EDC and sulfo-NHS to the protein solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

3. Conjugation of this compound:

  • Add a 10 to 20-fold molar excess of the dissolved this compound to the activated protein solution.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light. The optimal dye-to-protein ratio may need to be determined empirically.

4. Purification of the Conjugate:

  • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS (phosphate-buffered saline). The first colored band to elute is the ATTO 565-labeled protein.

G start Start prep_protein Prepare Protein in Amine-Free Buffer start->prep_protein prep_dye Prepare this compound Stock Solution in DMSO/DMF start->prep_dye activate_protein Activate Protein Carboxyls with EDC/sulfo-NHS prep_protein->activate_protein conjugate Add this compound to Activated Protein prep_dye->conjugate activate_protein->conjugate incubate Incubate for 1-2 hours (Protected from Light) conjugate->incubate purify Purify Conjugate via Gel Filtration incubate->purify end End purify->end

Experimental workflow for protein labeling.

Applications in Research and Drug Development

ATTO 565 is a versatile fluorescent label for a multitude of applications in life sciences.[1] Its high photostability and brightness make it an excellent choice for:

  • Super-Resolution Microscopy: Techniques such as STED (Stimulated Emission Depletion), PALM (Photoactivated Localization Microscopy), and dSTORM (direct Stochastic Optical Reconstruction Microscopy) benefit from the dye's robust photophysical properties.[1][2]

  • Single-Molecule Detection: The high fluorescence quantum yield and strong absorption of ATTO 565 enable the detection and tracking of individual molecules.[1][2]

  • Flow Cytometry (FACS): Labeled antibodies and other probes are readily detectable in flow cytometry applications.[1][2]

  • Fluorescence In-Situ Hybridization (FISH): ATTO 565 can be used to label oligonucleotides for the visualization of specific DNA or RNA sequences within cells.[1][2]

Visualizing G-Protein Coupled Receptor (GPCR) Signaling

A key application of ATTO 565 is in the study of cellular signaling pathways. For instance, it has been used to visualize the interaction between G-protein coupled receptors (GPCRs) and their cognate G proteins. By labeling a G protein with ATTO 565 and the GPCR or its ligand with a spectrally distinct fluorophore, researchers can use techniques like Förster Resonance Energy Transfer (FRET) or co-localization studies to investigate the dynamics of their interaction upon agonist stimulation.

cluster_0 GPCR Signaling Pathway ligand Ligand (e.g., Agonist) gpcr GPCR (Unbound) ligand->gpcr Binds g_protein G-Protein (Labeled with ATTO 565) gpcr->g_protein Activates effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector Modulates response Cellular Response effector->response Initiates

Visualization of a GPCR signaling pathway.

References

ATTO 565 amine chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to ATTO 565 Amine

Introduction

ATTO 565 is a fluorescent dye belonging to the rhodamine family, renowned for its exceptional photophysical properties.[1][2][3] It exhibits strong absorption, a high fluorescence quantum yield, and remarkable thermal and photostability.[1][2][3] These characteristics make it an ideal candidate for a wide range of applications in life sciences, particularly in single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The amine derivative of ATTO 565 is particularly useful for conjugation to molecules containing activated carboxy-groups, such as N-hydroxysuccinimide (NHS) esters.[1] As supplied, ATTO 565 is a mixture of two isomers with nearly identical absorption and fluorescence properties.[1][2][4]

Chemical Structure and Physicochemical Properties

This compound is a moderately hydrophilic dye.[1][2] The presence of the primary amine group allows for covalent labeling of molecules containing suitable reactive groups.

Molecular Formula: C₃₁H₃₂ClN₃O₇ (Note: Molecular formula and weight can vary depending on the counterion)

PropertyValueReference(s)
Molecular Weight781 g/mol [1][4]
SolubilitySoluble in DMF, DMSO, methanol, ethanol[5][6]
StorageStore at -20°C, protected from light and moisture[1][5]

Photophysical Properties

The optical properties of ATTO 565 make it a versatile fluorescent probe. The fluorescence is most efficiently excited in the 545 - 575 nm range.[1][2]

ParameterValueReference(s)
Excitation Maximum (λabs) 564 nm[1][2][4]
Emission Maximum (λfl) 590 nm[1][2][4]
Molar Extinction Coefficient (εmax) 1.2 x 105 M-1 cm-1[1][2][4]
Fluorescence Quantum Yield (ηfl) 90%[1][2][4]
Fluorescence Lifetime (τfl) 4.0 ns[1][2][4]
Correction Factor (CF260) 0.27[1][4]
Correction Factor (CF280) 0.12[1][4]

Experimental Protocols

General Protocol for Labeling with this compound

This protocol outlines a general procedure for conjugating this compound to a molecule containing an activated carboxyl group (e.g., an NHS-ester).

Materials:

  • This compound

  • Molecule to be labeled (with NHS-ester or other activated carboxyl group)

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 1-2 mg/mL. This solution should be prepared fresh before each use to avoid degradation from moisture.

  • Prepare the molecule for labeling: Dissolve the molecule to be labeled in the reaction buffer at a suitable concentration (e.g., 2 mg/mL for proteins). The buffer must be free of any primary amines, such as Tris or glycine.[6]

  • Conjugation Reaction: Add a molar excess of the this compound stock solution to the solution of the molecule to be labeled. The optimal molar ratio of dye to target molecule will vary and should be determined empirically. A starting point could be a 2:1 to 10:1 molar ratio of dye to the target molecule.[7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with continuous stirring or rotation.[6]

  • Purification: Separate the labeled conjugate from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute will be the dye-conjugated molecule.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_dye Dissolve this compound in anhydrous DMSO/DMF mix Mix dye and target molecule (optimize molar ratio) prep_dye->mix prep_target Dissolve NHS-ester activated molecule in amine-free buffer (pH 8.3-9.0) prep_target->mix incubate Incubate for 30-60 min at room temperature mix->incubate purify Separate conjugate from free dye via gel filtration incubate->purify analyze Characterize conjugate (e.g., Degree of Labeling) purify->analyze

Caption: Workflow for labeling an NHS-ester activated molecule with this compound.

signaling_pathway cluster_labeling Protein Labeling cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis gpcr Label GPCR with Donor Fluorophore reconstitute Reconstitute labeled proteins in supported lipid bilayer gpcr->reconstitute gprotein Label G-Protein with ATTO 565 (Acceptor) gprotein->reconstitute stimulate Add agonist to stimulate GPCR reconstitute->stimulate image Image with TIRF Microscopy stimulate->image colocalization Analyze co-localization and FRET events image->colocalization kinetics Determine kinetic parameters of GPCR-G protein interaction colocalization->kinetics

Caption: Workflow for studying GPCR-G protein interactions using ATTO 565.

References

ATTO 565 Amine: A Comprehensive Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties and applications of ATTO 565 amine, a fluorescent dye widely utilized in biological research. This document details the photophysical characteristics of the dye, provides comprehensive experimental protocols for its conjugation to biomolecules, and illustrates its application in advanced imaging techniques for studying cellular signaling pathways.

Core Spectral and Physicochemical Properties

ATTO 565 is a rhodamine-based fluorescent dye known for its high absorption, significant fluorescence quantum yield, and excellent photostability.[1] The amine functional group allows for the covalent labeling of molecules containing activated carboxylic acids, such as proteins, through the formation of a stable amide bond.

Spectral and Photophysical Characteristics

The key spectral and photophysical properties of this compound are summarized in the table below. These parameters are crucial for designing and interpreting fluorescence-based experiments.

PropertyValueReference(s)
Excitation Maximum (λex)564 nm[2]
Emission Maximum (λem)590 nm[2]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (Φ)0.90[3]
Fluorescence Lifetime (τ)4.0 ns[3]
Molecular Weight781 g/mol [4]
Physicochemical Properties

The following table outlines key physicochemical properties of this compound relevant to its handling and use in experimental settings.

PropertyDescriptionReference(s)
SolubilityModerately hydrophilic. Soluble in DMF and DMSO.[5]
ReactivityReacts with activated carboxyl groups (e.g., NHS-esters).[4]
StorageStore at -20°C, protected from light and moisture.[4]

Experimental Protocols

Detailed methodologies for the use of this compound in labeling biomolecules are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol: Two-Step Labeling of Proteins with this compound via EDC/Sulfo-NHS Chemistry

This protocol describes the covalent conjugation of this compound to carboxyl groups on a protein using a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This method improves coupling efficiency and reduces the likelihood of protein-protein crosslinking.[4]

Materials:

  • Protein of interest in a carboxyl- and amine-free buffer (e.g., 0.1 M MES, pH 4.7-6.0)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Buffer: 2-Mercaptoethanol

  • Labeling Buffer: PBS, pH 7.2-7.5

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

Step 1: Activation of Protein Carboxyl Groups

  • Protein Preparation: Dissolve the protein to be labeled in the Activation Buffer at a concentration of 20-100 µM.

  • Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Reaction Buffer.

  • Activation Reaction: Add EDC to the protein solution to a final concentration of 2 mM and Sulfo-NHS to a final concentration of 5 mM.[4]

  • Incubation: Incubate the reaction mixture for 15 minutes at room temperature.

  • Quenching of EDC: Add 2-mercaptoethanol to quench the unreacted EDC.[3]

Step 2: Conjugation of this compound

  • Dye Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

  • pH Adjustment: Adjust the pH of the activated protein solution to 7.2-7.5 by adding a concentrated, non-amine-containing buffer like PBS.[4]

  • Conjugation Reaction: Add a 10-fold molar excess of the this compound stock solution to the activated protein solution.[4]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS). The first colored band to elute is the ATTO 565-conjugated protein.

Applications and Visualized Workflows

ATTO 565 is a versatile fluorescent probe with applications in various advanced microscopy techniques, including Stimulated Emission Depletion (STED) microscopy and the study of G-protein coupled receptor (GPCR) signaling.

Experimental Workflow for STED Microscopy

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of light microscopy, enabling the visualization of subcellular structures with high resolution.[6] ATTO 565 is a suitable dye for STED microscopy due to its high photostability.[3] The following diagram illustrates a general workflow for preparing a sample for STED imaging using a protein labeled with this compound.

STED_Workflow cluster_prep Sample Preparation cluster_imaging STED Imaging a Label Protein of Interest with this compound b Introduce Labeled Protein into Cells or Tissue a->b c Fix and Permeabilize Sample b->c d Mount Sample on Microscope Slide c->d e Excite Sample with Pulsed Laser d->e Transfer to Microscope f Apply Donut-Shaped STED Laser e->f g Detect Emitted Fluorescence f->g h Image Reconstruction g->h i High-Resolution Image Analysis h->i Data Analysis

Workflow for STED microscopy using an ATTO 565 labeled protein.
G-Protein Coupled Receptor (GPCR) Signaling Pathway

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling.[7] The activation of GPCRs by extracellular ligands initiates a cascade of intracellular events mediated by G-proteins.[1] Fluorescently labeled ligands or antibodies targeting GPCRs can be used to study these signaling pathways. The diagram below provides a simplified overview of a common GPCR signaling cascade.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand Ligand (e.g., ATTO 565 labeled) gpcr GPCR ligand->gpcr Binds g_protein G-Protein (αβγ) gpcr->g_protein Activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Protein Kinase A (PKA) second_messenger->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Target Proteins

Simplified GPCR signaling pathway.

References

ATTO 565 Amine: A Comprehensive Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties and applications of ATTO 565, a rhodamine-based fluorescent dye. Renowned for its exceptional brightness and stability, ATTO 565 has become an indispensable tool in advanced fluorescence microscopy and single-molecule studies. This document details its spectral characteristics, provides a robust protocol for biomolecule conjugation, and illustrates the experimental workflow for labeling proteins.

Core Photophysical Properties of ATTO 565

ATTO 565 is distinguished by its strong absorption, high fluorescence quantum yield, and remarkable photostability, making it a superior choice for demanding imaging applications.[1][2] As a member of the rhodamine family of dyes, it exhibits excellent thermal and photo-stability.[1][3] These characteristics are crucial for quantitative and long-term imaging experiments, including single-molecule detection, STED microscopy, and flow cytometry.[1][4][5][6] The dye is moderately hydrophilic and is most efficiently excited by light in the 545 - 575 nm range.[4][6][7]

The key photophysical parameters of ATTO 565 are summarized in the table below, providing essential data for experimental design and analysis.

PropertyValueReference(s)
Maximum Excitation Wavelength (λex) 564 nm[4][5][7][8][9][10][11][12]
Maximum Emission Wavelength (λem) 590 nm[1][5][7][8][9][10][11][12]
Molar Extinction Coefficient (ε) 120,000 M-1cm-1[1][5][7][8][10][11][12][13][14]
Fluorescence Quantum Yield (Φ) 90%[1][5][7][8][10][11][12][14]
Fluorescence Lifetime (τ) 4.0 ns[5][7][8][10][11][14]
Correction Factor (CF280) 0.12[5][7][8][11]
Molecular Weight (NHS ester) ~708 g/mol [7][10][11][14]

The exceptionally high quantum yield of 90% indicates that for every 100 photons the ATTO 565 molecule absorbs, 90 are re-emitted as fluorescence, which contributes to its impressive brightness.[1][15] Its high molar absorptivity signifies high sensitivity, allowing it to absorb light effectively even at low concentrations.[1][2]

Experimental Protocol: Labeling Proteins with ATTO 565 NHS Ester

This protocol details the covalent attachment of ATTO 565 N-hydroxysuccinimide (NHS) ester to primary amines (e.g., the ε-amino groups of lysine residues) on a target protein. NHS esters are a common reactive group for efficiently labeling biomolecules.[15]

Materials:

  • Target protein (2 mg/mL in amine-free buffer)

  • ATTO 565 NHS ester

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3 (A good compromise to ensure reactive amino groups while minimizing hydrolysis of the NHS ester).[7][16]

  • Purification Column: Gel filtration column (e.g., Sephadex G-25)

  • Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL.[7]

    • Ensure the protein solution is free from any amine-containing substances like Tris or glycine, which would compete for reaction with the NHS ester.[7] If necessary, dialyze the protein against PBS beforehand.[7]

  • Dye Preparation:

    • Immediately before use, dissolve the ATTO 565 NHS ester in anhydrous DMF or DMSO to a concentration of 2 mg/mL.[7]

  • Labeling Reaction:

    • Add a 2- to 10-fold molar excess of the reactive dye solution to the protein solution with gentle stirring.[11] The optimal dye-to-protein ratio can vary and may require empirical determination for each specific protein.[7] A 2-fold molar excess is often a good starting point.[7]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[7][15]

  • Purification:

    • Separate the labeled protein conjugate from the unreacted, hydrolyzed dye using a gel filtration column pre-equilibrated with PBS.[15][16]

    • Elute the column with PBS. The first colored band to elute contains the ATTO 565-protein conjugate.[15][16]

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 564 nm (A564).[15][11]

    • Calculate the concentration of the dye: Dye Concentration (M) = A564 / 120,000

    • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (A564 x 0.12)] / εprotein (where εprotein is the molar extinction coefficient of the protein at 280 nm).[11]

    • Calculate the DOL: DOL = Dye Concentration / Protein Concentration

Experimental Workflow Visualization

The following diagram illustrates the key stages of the protein labeling protocol, from initial preparation to the final characterization of the conjugate.

G cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis cluster_output Final Product Protein Prepare Protein Solution (2 mg/mL in pH 8.3 buffer) Reaction Combine & Incubate (1 hr, Room Temp, Dark) Protein->Reaction Dye Prepare ATTO 565 NHS Ester (2 mg/mL in DMSO/DMF) Dye->Reaction Purify Gel Filtration Chromatography (e.g., Sephadex G-25) Reaction->Purify Collect Collect Labeled Protein (First colored fraction) Purify->Collect Measure Spectrophotometry (Absorbance at 280 & 564 nm) Collect->Measure Calculate Calculate Degree of Labeling (DOL) Measure->Calculate Final Purified ATTO 565- Protein Conjugate Calculate->Final

Caption: Workflow for labeling proteins with ATTO 565 NHS ester.

This structured workflow ensures efficient conjugation and accurate characterization, yielding a high-quality fluorescently labeled biomolecule ready for advanced imaging and analysis.

References

ATTO 565 Amine: A Comprehensive Technical Guide to Quantum Yield and Fluorescence Lifetime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of ATTO 565 amine, a fluorescent dye widely utilized in biological research and diagnostics. The focus of this guide is on two critical parameters: fluorescence quantum yield and fluorescence lifetime. Understanding these properties is paramount for the successful design and interpretation of experiments in fields ranging from single-molecule detection to advanced cellular imaging. This document outlines the key photophysical characteristics of this compound, details the experimental protocols for their measurement, and provides visualizations to aid in the comprehension of these concepts.

Core Photophysical Properties of this compound

ATTO 565 is a rhodamine-based fluorescent dye known for its exceptional photostability, strong absorption, and high fluorescence quantum yield.[1][2][3] The amine-reactive derivative allows for the straightforward labeling of biomolecules containing primary and secondary amines, such as proteins and oligonucleotides.

The key photophysical parameters of ATTO 565 are summarized in the table below for easy comparison and reference.

PropertyValueReferences
Fluorescence Quantum Yield (Φf)90%[4][5][6][7][8]
Fluorescence Lifetime (τ)3.4 - 4.0 ns[5][6][9][10][11]
Maximum Excitation Wavelength (λex)563 - 564 nm[5][6][12]
Maximum Emission Wavelength (λem)590 - 592 nm[5][6][12]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[5][6]

The remarkably high quantum yield of 90% indicates that for every 100 photons absorbed by an ATTO 565 molecule, 90 are emitted as fluorescence, making it an exceptionally bright fluorophore.[4][5] Its fluorescence lifetime in the nanosecond range is also a key characteristic leveraged in advanced fluorescence microscopy techniques.[9][11]

Experimental Protocols

Accurate determination of the fluorescence quantum yield and lifetime is crucial for the quantitative application of fluorescent probes. The following sections detail the standard methodologies for these measurements.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[13] The most common method for determining the quantum yield of a fluorescent compound is the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[1][13][14]

Protocol for Relative Quantum Yield Measurement:

  • Selection of a Standard: Choose a quantum yield standard that has absorption and emission spectra overlapping with the sample of interest (ATTO 565). Rhodamine 6G (Φf ≈ 0.95 in ethanol) is a common standard for this spectral region.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[13]

  • Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Data Analysis: The quantum yield of the sample (Φs) can be calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

    Where:

    • Φr is the quantum yield of the reference standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is the most widely used and accurate technique for measuring fluorescence lifetimes in the nanosecond range.[15][16]

Protocol for Fluorescence Lifetime Measurement using TCSPC:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond diode laser), a sample holder, a sensitive photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[15]

  • Sample Preparation: Prepare a dilute solution of this compound.

  • Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the fluorescent sample. The IRF represents the time response of the instrument itself.[17]

  • Data Acquisition: Excite the this compound sample with the pulsed laser and collect the emitted photons. The TCSPC electronics measure the time difference between the laser pulse and the arrival of each detected photon. A histogram of these time differences is built up, which represents the fluorescence decay profile.

  • Data Analysis: The fluorescence decay data is then deconvoluted from the IRF and fitted to an exponential decay model to determine the fluorescence lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I₀ * exp(-t/τ)

    Where I₀ is the intensity at time t=0.

Visualizations

To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

G Simplified Workflow for Relative Quantum Yield Measurement cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare dilute solutions of this compound measure_abs Measure Absorbance (UV-Vis) prep_sample->measure_abs prep_standard Prepare dilute solutions of reference standard prep_standard->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor calculate_qy Calculate Quantum Yield using comparative formula integrate_fluor->calculate_qy G Conceptual Diagram of Time-Correlated Single Photon Counting (TCSPC) cluster_excitation Excitation cluster_sample Sample cluster_detection Detection & Timing cluster_output Output laser Pulsed Laser sample ATTO 565 Amine Solution laser->sample Excitation Pulse electronics TCSPC Electronics laser->electronics Start Signal detector Single-Photon Detector sample->detector Emitted Photon detector->electronics Stop Signal decay_curve Fluorescence Decay Curve electronics->decay_curve Time Histogram

References

ATTO 565 Amine: A Technical Guide to Photostability and Brightness for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties of ATTO 565 amine, a fluorescent dye renowned for its high photostability and brightness. This document serves as a resource for researchers employing fluorescence-based techniques, offering quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate experimental design and data interpretation.

Core Photophysical Properties of ATTO 565

ATTO 565 is a rhodamine-based fluorescent dye characterized by its strong light absorption and high fluorescence quantum yield, making it an exceptionally bright and sensitive label.[1][2] Its amine functionality allows for straightforward conjugation to various biomolecules. The key photophysical parameters of ATTO 565 are summarized in the table below.

PropertyValueReference(s)
Maximum Excitation Wavelength (λabs)564 nm[3][4][5]
Maximum Emission Wavelength (λfl)590 nm[3][4][5]
Molar Extinction Coefficient (εmax)1.2 x 105 M-1cm-1[3][4][5]
Fluorescence Quantum Yield (ηfl)90%[3][4][5]
Fluorescence Lifetime (τfl)4.0 ns[3][4]

The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. The high values for both of these parameters for ATTO 565 contribute to its exceptional brightness, enabling the detection of low-abundance targets in various applications.[6]

Photostability of this compound

The photostability of ATTO 565 has been quantified under different illumination intensities. For instance, the average bleaching times for single ATTO 565 molecules under different illumination intensities have been reported as follows:

Illumination Intensity (W/cm2)Average Bleaching Time (s)Reference(s)
28463.0[2][8]
56821.8[2][8]
113618.2[2][8]

Qualitatively, ATTO dyes are known for their high photostability compared to other fluorescent dyes, which is attributed to their rigid chromophore structure that prevents the formation of non-fluorescent isomers.[7]

Experimental Protocols

Protocol 1: Measurement of Photobleaching Half-life

This protocol outlines a general method for determining the photobleaching half-life of a fluorescent dye using fluorescence microscopy.

Materials:

  • This compound-labeled sample (e.g., conjugated protein, immobilized on a glass slide)

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector

  • Image acquisition and analysis software (e.g., ImageJ/Fiji)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Sample Preparation: Immobilize the ATTO 565-labeled molecules on a microscope slide to prevent diffusion. This can be achieved by drying a solution of the labeled molecules onto the slide or by using a mounting medium.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for ATTO 565 (Excitation: ~560 nm, Emission: ~590 nm).

    • Place the slide on the microscope stage and bring the sample into focus.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is crucial to keep the illumination intensity constant for all measurements.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the sample under continuous illumination.

    • The time interval and total acquisition time should be chosen to observe a significant decrease in fluorescence intensity.

  • Data Analysis:

    • Using image analysis software, select a region of interest (ROI) containing the fluorescent sample.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without any sample and subtracting it from the ROI measurements.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[9]

Protocol 2: Labeling of Proteins with this compound

This protocol describes a general procedure for labeling proteins with amine-reactive forms of ATTO 565 (e.g., ATTO 565 NHS-ester). The amine group on ATTO 565 itself can be used for conjugation to molecules with activated carboxyl groups.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • ATTO 565 NHS-ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

    • Ensure the buffer is free of any amine-containing substances (e.g., Tris, glycine).

  • Dye Preparation:

    • Immediately before use, dissolve the ATTO 565 NHS-ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 1-10 mg/mL).

  • Labeling Reaction:

    • While gently stirring, add a 5- to 15-fold molar excess of the reactive dye stock solution to the protein solution. The optimal dye-to-protein ratio may need to be determined empirically.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the first colored fraction, which contains the ATTO 565-labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).

    • The DOL can be calculated using the Beer-Lambert law and the extinction coefficients for the protein and the dye.[9]

Visualization of Signaling Pathways and Experimental Workflows

This compound is a valuable tool for visualizing and quantifying molecular interactions in complex biological processes. Below are examples of its application in studying cellular signaling pathways.

experimental_workflow_labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye (1 hr, RT, dark) Protein->Mix ATTO565 ATTO 565 NHS-Ester in DMSO ATTO565->Mix SEC Size-Exclusion Chromatography Mix->SEC DOL Determine Degree of Labeling (DOL) SEC->DOL Imaging Fluorescence Microscopy SEC->Imaging

Caption: Workflow for Protein Labeling with ATTO 565 NHS-Ester.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF (labeled with ATTO 565) EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Autophosphorylated) EGFR->EGFR_dimer Dimerization Grb2 Grb2 EGFR_dimer->Grb2 Recruitment Sos Sos Grb2->Sos Activation Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Nuclear Translocation & Gene Expression GPCR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (labeled with ATTO 565) GPCR GPCR Ligand->GPCR Binding G_protein G Protein (αβγ) GPCR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Activation G_beta_gamma->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

ATTO 565 Amine: A Technical Guide to Solubility and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and storage conditions of ATTO 565 amine, a fluorescent label from the rhodamine dye family. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize fluorescent labeling in their work.

Core Properties of ATTO 565

ATTO 565 is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] These features make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The dye is described as moderately hydrophilic.[1][2] The fluorescence of ATTO 565 is most efficiently excited in the range of 545 - 575 nm.[1][2] As supplied, ATTO 565 consists of a mixture of two isomers with virtually identical absorption and fluorescence properties.[1][2]

Solubility of ATTO 565

The solubility of this compound is a critical factor in the preparation of stock solutions and for its use in labeling reactions. While it is soluble in several organic solvents, it exhibits low water solubility.[3]

SolventSolubilityKey Considerations
Dimethylformamide (DMF)SolubleMust be high-purity and amine-free to prevent reactions with the solvent.[3][4]
Dimethyl sulfoxide (DMSO)SolubleMust be high-purity and anhydrous to prevent hydrolysis of reactive partners.[3][4]
EthanolSoluble[4]
MethanolSoluble[4]
WaterLowThe dye is moderately hydrophilic, but direct solubility in aqueous buffers is low.

Storage Conditions

Proper storage of this compound is crucial to maintain its chemical integrity and fluorescence properties.

ConditionRecommendation
TemperatureStore at -20°C.[1]
Light ProtectionProtect from light to prevent photobleaching.[1]
MoistureStore in a dry environment. For the NHS ester, it is recommended to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5] This is also a good practice for the amine form.
Long-term StorageFor solutions, it is recommended to divide them into single-use aliquots to avoid repeated freezing and thawing cycles.[6]
Conjugate StorageProtein conjugates can generally be stored under the same conditions as the unlabeled protein. For storage at 4°C, 2 mM sodium azide can be added as a preservative. For long-term storage, aliquots can be frozen at –20°C.[4]

Experimental Protocols

The amine derivative of ATTO 565 is suitable for reactions with activated carboxy-groups like NHS-esters and TFP-esters.[1] The following is a general protocol for the conjugation of this compound to a protein with an activated carboxyl group.

Materials:

  • This compound

  • Protein of interest with an activated carboxyl group (e.g., NHS ester)

  • Amine-free, anhydrous solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-9.0)

  • Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Dissolve the this compound in high-purity, anhydrous DMF or DMSO to a desired concentration (e.g., 1-10 mg/mL).[3] This solution should be prepared fresh immediately before use.[4]

  • Preparation of Protein Solution:

    • Dissolve the protein with the activated carboxyl group in the reaction buffer at a concentration of 2-10 mg/mL.

    • Ensure the protein solution is free of any amine-containing substances such as Tris, glycine, or ammonium salts.[4] If necessary, dialyze the protein against an appropriate buffer like 10-20 mM PBS.[4]

  • Conjugation Reaction:

    • The optimal molar ratio of dye to protein can vary, so it is recommended to test different ratios when labeling a protein for the first time.[4] A starting point could be a 5 to 20-fold molar excess of the this compound to the protein.[3]

    • Add the calculated volume of the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction at room temperature for 30 to 60 minutes, protected from light.[4]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel permeation chromatography column, such as Sephadex G-25.[4][7]

    • The first colored band to elute from the column is typically the fluorescently labeled protein.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification A Equilibrate ATTO 565 Amine to Room Temp B Dissolve in Anhydrous Amine-Free Solvent (DMF or DMSO) A->B D Add this compound to Protein Solution B->D C Prepare Protein with Activated Carboxyl Group in Reaction Buffer C->D E Incubate at Room Temp (Protected from Light) D->E F Separate Conjugate from Free Dye via Gel Filtration E->F G Collect Labeled Protein Fraction F->G

Caption: Experimental workflow for protein conjugation with this compound.

signaling_pathway cluster_binding Binding Event cluster_signal Signal Transduction A ATTO 565-Labeled Ligand B Cell Surface Receptor A->B Binds C Ligand-Receptor Complex D Conformational Change C->D Induces E Downstream Signaling Cascade D->E Activates F Cellular Response E->F Leads to

Caption: Generalized signaling pathway initiated by a fluorescently labeled ligand.

References

An In-depth Technical Guide to the Core Principles and Applications of ATTO 565 Amine-Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye ATTO 565, focusing on its fundamental principles of fluorescence, its application in labeling biomolecules through amine-reactive chemistry, and detailed protocols for its use in a research setting.

Core Fluorescence Principle of ATTO 565

ATTO 565 is a high-performance fluorescent label belonging to the rhodamine class of dyes.[1][2] Rhodamine dyes are characterized by a xanthene core structure which forms an extended π-conjugated system responsible for their strong absorption and fluorescence properties.[][4] The fluorescence of ATTO 565, like other fluorophores, is governed by the process of absorbing and emitting light energy, which can be visualized using a Jablonski diagram.

The process begins when a molecule of ATTO 565 absorbs a photon of light, causing an electron to transition from its electronic ground state (S₀) to a higher energy excited singlet state (S₁ or S₂).[5][6] This excitation is most efficient at the dye's maximum absorption wavelength.[6] Following excitation, the electron rapidly loses some of its energy through non-radiative processes like internal conversion and vibrational relaxation, descending to the lowest vibrational level of the first excited state (S₁).[6][7] This energy loss is dissipated as heat.[6]

Finally, the electron returns to the ground state (S₀) through the emission of a photon.[7] Because some energy was lost non-radiatively, the emitted photon has lower energy and thus a longer wavelength than the absorbed photon.[6] This difference between the peak excitation and peak emission wavelengths is known as the Stokes shift.[1][8] ATTO 565 exhibits a distinct Stokes shift, which is advantageous in fluorescence microscopy as it simplifies the separation of the emission signal from the excitation light.[1][8]

The inherent brightness of ATTO 565 is a product of its high molar absorptivity (the efficiency of photon absorption) and its exceptionally high fluorescence quantum yield (the ratio of emitted photons to absorbed photons).[1][9]

The Jablonski Diagram

The following diagram illustrates the electronic and vibrational transitions involved in the fluorescence of a fluorophore like ATTO 565.

Jablonski cluster_S0 Ground State (S₀) cluster_S1 First Excited Singlet State (S₁) s0_v0 v=0 s0_v1 v=1 s0_v2 v=2 s0_line s1_line s1_v_lines s0_line->s1_v_lines Absorption s0_v_lines s1_v0 v=0 s1_v1 v=1 s1_v2 v=2 s1_line->s0_v_lines Fluorescence s1_v_lines->s1_line Vibrational Relaxation

Caption: Jablonski diagram illustrating molecular absorption and fluorescence.

Quantitative Photophysical Properties

ATTO 565 is valued for its excellent photostability and high fluorescence quantum yield, making it suitable for demanding applications like single-molecule detection.[2] Its key quantitative properties are summarized below.

PropertyValueReference(s)
Maximum Excitation Wavelength (λabs) 564 nm[1][10][11]
Maximum Emission Wavelength (λfl) 590 nm[1][10][11]
Molar Extinction Coefficient (εmax) 120,000 M-1cm-1[1][10][12]
Fluorescence Quantum Yield (ηfl) 90%[1][2][10]
Fluorescence Lifetime (τfl) 4.0 ns[2][10][12]
Correction Factor (CF280) 0.12[2][12][13]

Note: Photophysical properties are typically measured in a standard buffer like aqueous PBS.

Amine-Reactivity for Bioconjugation

While ATTO-TEC produces "ATTO 565 amine," which contains a primary amine for subsequent chemical reactions, the more common reagent for labeling biological samples is the amine-reactive ATTO 565 N-hydroxysuccinimidyl (NHS) ester .[11][14] This derivative is designed to covalently attach the fluorophore to primary or secondary amine groups present on biomolecules like proteins and amino-modified oligonucleotides.[10][14]

The NHS ester group readily reacts with unprotonated aliphatic amine groups, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a highly stable amide bond.[14][15] This reaction is most efficient at a slightly alkaline pH, typically between 8.0 and 9.0, where the amino groups are sufficiently deprotonated and thus highly reactive.[14][16] It is critical to perform this labeling reaction in an amine-free buffer (e.g., PBS or bicarbonate buffer), as buffers containing amines (like Tris or glycine) will compete for reaction with the NHS ester, reducing labeling efficiency.[13][15]

Chemical Reaction: ATTO 565 NHS-Ester with a Primary Amine

The diagram below shows the covalent bond formation between the dye and a protein.

Caption: Covalent labeling of a protein with ATTO 565 NHS ester.

Experimental Protocol: Protein Labeling

This section provides a detailed, generalized protocol for conjugating ATTO 565 NHS ester to a protein, such as an antibody. Optimization may be required depending on the specific protein.

A. Required Materials

  • Protein Solution: 1-5 mg/mL of the protein of interest in an amine-free buffer (e.g., 1x PBS, pH 7.4).[11][16] If the protein is in a buffer containing Tris or glycine, it must be dialyzed against PBS.[14]

  • Labeling Buffer: 0.1 M sodium bicarbonate solution, pH 8.3.[11]

  • ATTO 565 NHS Ester: Lyophilized powder.

  • Anhydrous Solvent: Amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[13][16]

  • Purification Column: Gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[11]

B. Procedure

  • Prepare Protein Solution: Ensure the protein is at a suitable concentration (e.g., 2 mg/mL) in the appropriate buffer. To achieve the optimal labeling pH of ~8.3, add 1 part 0.2 M sodium bicarbonate (pH 9.0) to 20 parts of the protein-in-PBS solution.[16]

  • Prepare Dye Stock Solution: Immediately before use, dissolve 1 mg of ATTO 565 NHS ester in 50-200 µL of anhydrous DMSO or DMF to create a concentrated stock solution.[13][16]

  • Perform Labeling Reaction: While gently stirring, add a 5- to 15-fold molar excess of the dye stock solution to the protein solution.[10] The optimal dye-to-protein ratio varies and should be determined empirically.

  • Incubate: Incubate the reaction for 1 hour at room temperature, protected from light.[10][17]

  • Purify Conjugate: Stop the reaction and separate the labeled protein from unreacted free dye by passing the solution over a pre-equilibrated gel filtration column.[11] The first colored band to elute is the ATTO 565-protein conjugate.[11]

  • Determine Degree of Labeling (DOL): The DOL (or dye-to-protein ratio) is a critical quality control metric. It can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565). The formula is:

    DOL = (A564 × εprotein) / [(A280 - (A564 × CF280)) × ε564]

    Where:

    • Amax is the absorbance at the respective wavelength.

    • εprotein is the molar extinction coefficient of the protein (e.g., ~210,000 M-1cm-1 for IgG).

    • ε564 is the molar extinction coefficient of ATTO 565 (120,000 M-1cm-1).[1]

    • CF280 is the correction factor for the dye's absorbance at 280 nm (0.12).[2][13]

Experimental Workflow for Protein Labeling

The following diagram outlines the key steps in the protein conjugation process.

workflow prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) mix 3. Mix & Incubate (1 hr, RT, dark) prep_protein->mix prep_dye 2. Prepare Dye Stock (ATTO 565 NHS in DMSO/DMF) prep_dye->mix purify 4. Purify Conjugate (Gel Filtration Column) mix->purify analyze 5. Characterize (Measure Absorbance & Calculate DOL) purify->analyze store Store Conjugate (-20°C, protected from light) analyze->store

Caption: Workflow for labeling proteins with ATTO 565 NHS ester.

References

ATTO 565 Amine: A Comprehensive Technical Guide for Single-Molecule Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ATTO 565 amine, a fluorescent dye widely utilized in single-molecule spectroscopy. As a member of the rhodamine dye family, ATTO 565 is renowned for its exceptional photophysical properties, making it an ideal probe for advanced imaging techniques such as single-molecule Förster Resonance Energy Transfer (smFRET), Photoactivated Localization Microscopy (PALM), and direct Stochastic Optical Reconstruction Microscopy (dSTORM).[1][2] Its amine functionality allows for versatile conjugation to biomolecules, enabling the detailed study of their dynamics and interactions at the single-molecule level.

Core Photophysical and Chemical Properties

ATTO 565 is distinguished by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[3][4] These characteristics are paramount for single-molecule studies, where the detection of faint signals from individual fluorophores is critical. The dye is moderately hydrophilic and is most efficiently excited within the 545 - 575 nm range.[1][2][4] Below is a summary of the key quantitative data for ATTO 565.

PropertyValueReference(s)
Maximum Absorption (λabs)564 nm[1][3][4]
Maximum Emission (λfl)590 nm[1][3][4]
Molar Extinction Coefficient (εmax)1.2 x 105 M-1cm-1[3][4]
Fluorescence Quantum Yield (Φfl)90%[3][4]
Fluorescence Lifetime (τfl)4.0 ns[1][4]
Molecular Weight (Amine)781 g/mol [4]
Correction Factor (CF280)0.12[1][4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of ATTO 565 in single-molecule experiments. The following protocols provide a framework for labeling biomolecules and conducting single-molecule imaging.

Protocol 1: Labeling of Proteins with ATTO 565 NHS Ester

This protocol outlines the covalent attachment of ATTO 565 NHS ester to primary amines (e.g., lysine residues) on a target protein. ATTO 565 NHS ester is a derivative that readily reacts with amine groups.[5]

Materials:

  • ATTO 565 NHS ester

  • Target protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5)[6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) - Optional

Procedure:

  • Protein Preparation: Dissolve the protein in the recommended amine-free buffer at a concentration of 1-10 mg/mL.[6] Ensure the buffer does not contain primary amines like Tris, as they will compete with the protein for labeling.[6]

  • Dye Preparation: Prepare a stock solution of ATTO 565 NHS ester in anhydrous DMF or DMSO.[7]

  • Labeling Reaction: Add a 2- to 10-fold molar excess of the reactive dye to the protein solution while gently stirring.[1] The optimal dye-to-protein ratio may need to be determined empirically for each protein.[5]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[7] In many cases, the reaction is complete within 5-10 minutes.[8]

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer to remove any unreacted NHS ester.[9]

  • Purification: Separate the labeled protein from the unreacted dye using a pre-equilibrated gel filtration column.[1][8] The first colored, fluorescent band to elute will be the dye-protein conjugate.[8]

Protocol 2: Single-Molecule FRET (smFRET) Imaging

This protocol provides a general workflow for using ATTO 565-labeled molecules in smFRET experiments to study conformational dynamics.

Materials:

  • ATTO 565-labeled protein (acceptor) and a donor-labeled partner

  • Total Internal Reflection Fluorescence (TIRF) microscope

  • Passivated glass coverslips (e.g., with PEG)

  • Imaging buffer (may include an oxygen scavenging system and triplet-state quenchers)

  • Sensitive camera (e.g., EMCCD)

Procedure:

  • Surface Passivation: Prepare a clean glass coverslip and passivate the surface to prevent non-specific binding of the labeled protein.[1]

  • Immobilization: Immobilize the labeled protein on the passivated surface at a low density suitable for single-molecule imaging.[1]

  • Imaging Setup: Mount the coverslip on the TIRF microscope.

  • Excitation: Excite the donor fluorophore with an appropriate laser line. For ATTO 565 as an acceptor, a common donor would be excited, and energy transfer to ATTO 565 would be observed.

  • Data Acquisition: Simultaneously collect the fluorescence emission from both the donor and acceptor channels using a dichroic mirror and emission filters.[1] Acquire a time series of images with a sensitive camera.[1]

  • Data Analysis:

    • Identify single-molecule spots and extract the fluorescence intensity time traces for the donor and acceptor.[1]

    • Calculate the FRET efficiency (E) for each time point: E = IA / (ID + IA), where ID and IA are the donor and acceptor intensities, respectively.[1]

    • Analyze the FRET trajectories to study conformational dynamics.[1]

Visualizations

Protein Labeling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product p Protein in Amine-Free Buffer lr Labeling Reaction (1 hr, RT, protected from light) p->lr d ATTO 565 NHS Ester in DMSO/DMF d->lr q Quenching (Optional) lr->q pc Purification (Gel Filtration) lr->pc w/o Quenching q->pc fp Labeled Protein Conjugate pc->fp

Caption: Workflow for labeling proteins with ATTO 565 NHS ester.

Single-Molecule Detection Workflow

G cluster_sample Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis cluster_results Results sp Surface Passivation im Immobilization of Labeled Molecules sp->im mic TIRF Microscopy im->mic ex Laser Excitation mic->ex acq Data Acquisition (EMCCD Camera) ex->acq id Identify Single Molecules acq->id ext Extract Intensity Traces id->ext calc Calculate Parameters (e.g., FRET Efficiency) ext->calc res Biophysical Insights calc->res

Caption: General workflow for single-molecule detection experiments.

References

ATTO 565 Amine: An In-depth Technical Guide for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ATTO 565 amine, a fluorescent dye widely utilized in super-resolution microscopy. ATTO 565, a rhodamine-based fluorophore, is distinguished by its exceptional photostability, high fluorescence quantum yield, and strong absorption, making it an ideal candidate for advanced imaging techniques such as STED, PALM, and dSTORM.[1][2][3] This document details its core properties, experimental protocols for labeling, and its applications in cutting-edge microscopy.

Core Photophysical and Physicochemical Properties

ATTO 565 is characterized by its bright fluorescence and robust performance under the demanding conditions of super-resolution imaging.[4][5] Its suitability for single-molecule detection and high-resolution microscopy is well-documented.[2][3] The dye is moderately hydrophilic and is typically supplied as a mixture of two isomers with nearly identical spectral properties.[1][2]

Quantitative Data Summary

The key photophysical and physicochemical properties of ATTO 565 are summarized in the tables below for easy reference and comparison.

Photophysical PropertyValue
Excitation Maximum (λex)564 nm[1][6]
Emission Maximum (λem)590 nm[1][6]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[6][7]
Fluorescence Quantum Yield (Φ)0.90[6][7]
Fluorescence Lifetime (τ)4.0 ns[1][6]
Physicochemical PropertyDescription
SolubilitySoluble in DMF and DMSO; low water solubility[6]
ReactivityAmine-reactive derivatives (e.g., NHS ester) react with primary and secondary amines at pH 8.0-9.0[6][8]
StorageStore at -20°C, protected from light and moisture[6]

Experimental Protocols

Precise and effective labeling of target biomolecules is critical for successful super-resolution imaging. Below are detailed methodologies for protein labeling using ATTO 565 NHS ester, the most common derivative for targeting primary amines on proteins.

Protein Labeling with ATTO 565 NHS Ester

This protocol outlines the general procedure for conjugating ATTO 565 NHS ester to a protein of interest, such as an antibody.

Materials:

  • Protein to be labeled (e.g., antibody) at a concentration >2 mg/mL[2][9]

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[2]

  • ATTO 565 NHS ester[9]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[2][6]

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[2][10]

  • Phosphate-buffered saline (PBS) for equilibration and elution[2]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of at least 2 mg/mL.[2] Lower concentrations can reduce labeling efficiency.[9]

    • Ensure the protein solution is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against PBS and then adjust the pH with the reaction buffer.[2][8]

  • Dye Preparation:

    • Immediately before use, prepare a stock solution of ATTO 565 NHS ester in anhydrous DMF or DMSO at a concentration of 1-2 mg/mL.[2][9]

  • Conjugation Reaction:

    • The optimal molar excess of dye to protein depends on the specific protein and may require optimization. A starting point of a 2:1 to 10:1 molar ratio is recommended.[9]

    • Add the calculated amount of the dye stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.[2][9]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[2]

    • The first colored band to elute from the column is the fluorescently labeled protein conjugate.[6]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (protein) and 564 nm (ATTO 565 dye).

    • The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. A correction factor (CF280 = ε280 / εmax) of 0.12 is used for ATTO 565.[1][11]

Mandatory Visualizations

The following diagrams illustrate key processes and principles related to the use of ATTO 565 in fluorescence microscopy.

G cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Target Protein (>2mg/mL) in Amine-Free Buffer (pH 8.3) Mix Mix Dye and Protein (Molar Ratio 2:1 to 10:1) Protein->Mix Dye ATTO 565 NHS Ester in Anhydrous DMSO/DMF Dye->Mix Incubate Incubate 30-60 min at Room Temperature Mix->Incubate Purify Size-Exclusion Chromatography (e.g., Sephadex G-25) Incubate->Purify Analyze Spectrophotometry (A280 & A564) Purify->Analyze DOL Calculate Degree of Labeling (DOL) Analyze->DOL

Caption: Workflow for labeling a target protein with ATTO 565 NHS ester.

Jablonski S0 S₀ (Ground State) v0_S0 v=0 v1_S0 v=1 S1 S₁ (Excited Singlet State) v0_S1 v=0 v1_S1 v=1 v0_S0->v1_S1 Excitation (λex) v0_S1->v1_S0 Fluorescence (λem) v1_S1->v0_S1 Vibrational Relaxation

Caption: Jablonski diagram illustrating fluorophore excitation and emission.

References

ATTO 565 for STED Microscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorescent dye ATTO 565, focusing on its application in Stimulated Emission Depletion (STED) microscopy. ATTO 565 is a rhodamine-based dye recognized for its exceptional optical properties, making it a powerful tool for super-resolution imaging.[1][2] Its intense absorption, high fluorescence quantum yield, and remarkable photostability render it highly suitable for advanced microscopy techniques, including single-molecule detection and STED.[1][3][4]

Core Photophysical and Physicochemical Properties

The performance of a fluorophore in STED microscopy is critically dependent on its photophysical characteristics. ATTO 565 exhibits properties that are highly advantageous for achieving nanoscale resolution.[5] Key quantitative data for ATTO 565 are summarized below.

PropertyValueReference(s)
Excitation Maximum (λex) 564 nm[1][4][5][6]
Emission Maximum (λem) 590 nm[1][4][5][6]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[1][3][5][6]
Fluorescence Quantum Yield (Φ) 90%[1][3][5][6]
Fluorescence Lifetime (τ) 4.0 ns[3][5][6]
Solubility Soluble in DMF and DMSO; low water solubility[3][5]
Reactivity The NHS-ester form reacts with primary and secondary amines[5]

Experimental Protocols

Protein Labeling with ATTO 565 NHS-Ester

ATTO 565 is commonly supplied as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary and secondary amine groups (e.g., the ε-amino groups of lysine residues in proteins) to form a stable amide bond.[5] The optimal pH for this conjugation reaction is between 8.0 and 9.0.[5][7]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).[3][5]

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3.[3][5]

  • ATTO 565 NHS-ester.

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[3][5]

  • Quenching Buffer (optional): e.g., 1.5 M hydroxylamine, pH 8.5.[5]

  • Purification column: Gel filtration column (e.g., Sephadex G-25).[5][7]

Methodology:

  • Protein Preparation:

    • Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.[5]

    • Ensure the buffer is free from amine-containing substances like Tris or glycine, which would compete for reaction with the dye.[3][5] If necessary, dialyze the protein against an appropriate buffer like PBS.[3]

  • Dye Preparation:

    • Immediately before use, prepare a stock solution of ATTO 565 NHS-ester in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL.[3][5]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the reactive dye solution to the protein solution.[5][6] The optimal dye-to-protein ratio should be determined empirically for each specific protein.[3][8]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5][6]

  • Purification:

    • Separate the labeled protein conjugate from the unreacted, hydrolyzed dye using a gel filtration column.[5][7]

    • Equilibrate the column with a suitable buffer (e.g., PBS).[5]

    • Elute the conjugate; the first colored band to elute is typically the labeled protein.[5]

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Storage p_prep Prepare Protein in Amine-Free Buffer (pH 8.3) mix Mix Protein and Dye (5-20x molar excess of dye) p_prep->mix d_prep Dissolve ATTO 565 NHS-Ester in Anhydrous DMSO/DMF d_prep->mix incubate Incubate 1 hr at Room Temperature (Protect from light) mix->incubate purify Purify via Gel Filtration (e.g., Sephadex G-25) incubate->purify store Store Labeled Protein at -20°C purify->store

Workflow for labeling proteins with ATTO 565 NHS-ester.
STED Microscopy of ATTO 565-Labeled Samples

ATTO 565 is an excellent fluorophore for STED microscopy, offering high photostability and efficient fluorescence depletion, which are essential for achieving super-resolution.[1][5]

Key Imaging Parameters:

  • Excitation: The fluorescence of ATTO 565 is most efficiently excited in the 545 - 575 nm range.[3] A laser line around its absorption maximum of 564 nm is ideal.

  • STED Depletion: A high-power, donut-shaped STED laser is used to de-excite fluorophores at the periphery of the excitation spot. For ATTO 565, STED lasers with wavelengths of 660 nm or 775 nm are highly effective.[9]

  • Resolution: With an optimized STED system, lateral resolutions of 30-40 nm can be achieved with ATTO 565.[9][10]

General Protocol Outline:

  • Sample Preparation: Mount the sample containing ATTO 565-labeled structures on a coverslip suitable for high-resolution microscopy (e.g., #1.5 thickness).[11] Use of an appropriate mounting medium is critical.

  • Microscope Setup:

    • Select the excitation laser (e.g., 561 nm) and the STED laser (e.g., 660 nm or 775 nm).[9]

    • Align the excitation and STED laser paths to ensure precise overlay, which is crucial for generating the depletion donut.

  • Image Acquisition:

    • Locate the region of interest using standard confocal imaging mode.

    • Switch to STED mode and adjust the STED laser power. Increasing the power generally leads to higher resolution, but also increases the risk of photobleaching.

    • Optimize acquisition parameters such as pixel size, scan speed, and detector gain to achieve a high-quality super-resolution image.

G cluster_lasers Laser Beams cluster_focal_plane Focal Plane cluster_result Result sted_beam STED Beam (Donut Shape) exc_laser->exc_spot Excites sted_laser->sted_beam Depletes

The principle of Stimulated Emission Depletion (STED) microscopy.

References

ATTO 565 Amine: A Technical Guide to Biocompatibility for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565, a rhodamine-based fluorescent dye, has emerged as a valuable tool in high-sensitivity and long-term live-cell imaging applications.[1] Its exceptional optical properties, including a high fluorescence quantum yield and photostability, make it a popular choice for advanced microscopy techniques.[1][2] This technical guide provides an in-depth analysis of the biocompatibility of ATTO 565 amine, a derivative commonly used for labeling biomolecules. It consolidates key data on cytotoxicity and phototoxicity, offers detailed experimental protocols, and presents visual workflows to aid in experimental design and execution.

Core Properties of ATTO 565

ATTO 565 is characterized by its strong absorption and emission in the visible spectrum, making it compatible with common laser lines in fluorescence microscopy.[3][4] Its key optical and photophysical parameters are summarized below.

Table 1: Optical and Photophysical Properties of ATTO 565
PropertyValueReference(s)
Maximum Excitation Wavelength (λex)564 nm[1][4]
Maximum Emission Wavelength (λem)590 nm[1][3][4]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ)90%[1][3]
Fluorescence Lifetime (τ)4.0 ns[1]

Biocompatibility Profile

The suitability of a fluorescent probe for live-cell imaging is critically dependent on its biocompatibility. This encompasses both its inherent chemical toxicity (cytotoxicity) and the damage induced by light excitation (phototoxicity).

Cytotoxicity Assessment

ATTO 565 generally exhibits low biotoxicity.[2][5] However, as with any exogenous agent, it is crucial to determine the optimal concentration to minimize cytotoxic effects while achieving sufficient signal for imaging.

One study demonstrated that an ATTO 565-based fluorescent probe showed good cell permeability and low cytotoxicity, with 85% of cells remaining viable after a 30-minute incubation.[5]

Cell LineConcentrationIncubation TimeViability AssayPercent ViabilityReference
Not SpecifiedNot Specified30 minNot Specified85%[5]
Phototoxicity Profile

Phototoxicity arises from the generation of reactive oxygen species (ROS) by the fluorophore upon excitation, which can lead to cellular damage and apoptosis. While ATTO 565 is known for its high photostability, intense or prolonged illumination can still induce phototoxic effects.[1][4]

Photostability, the dye's resistance to photobleaching, is often used as an indicator of its potential for lower phototoxicity. The average bleaching times for ATTO 565 under different light intensities have been reported.[4]

Light Intensity (W/cm²)Average Bleaching Time (s)Reference
28463.0[4]
56821.8[4]
113618.2[4]

Experimental Protocols

Protein Labeling with ATTO 565 NHS Ester

This compound is typically conjugated to proteins via its N-hydroxysuccinimide (NHS) ester derivative, which reacts with primary amines on the protein.[6]

Materials:

  • Protein of interest (2 mg/mL in amine-free buffer, e.g., PBS)

  • ATTO 565 NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Bicarbonate buffer (1 M, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in a suitable buffer to a final concentration of 2 mg/mL. If the buffer contains amines (e.g., Tris), dialyze the protein against PBS. Adjust the pH to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the ATTO 565 NHS ester in DMF or DMSO to a concentration of 2 mg/mL.

  • Conjugation Reaction: Add a 5- to 15-fold molar excess of the dye stock solution to the protein solution while gently stirring.[1] Incubate the reaction for 1 hour at room temperature, protected from light.[1]

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.[1]

  • Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565) to calculate the DOL.[1]

Live-Cell Staining with ATTO 565 Conjugates

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • ATTO 565-labeled protein conjugate

  • Cell culture medium (phenol red-free for imaging)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Staining Solution Preparation: Dilute the ATTO 565-labeled protein conjugate in pre-warmed, phenol red-free cell culture medium to the desired final concentration (e.g., 3-6 µM, optimization may be required).[7]

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a 5% CO2 atmosphere.[7]

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed, phenol red-free medium to remove unbound conjugate.

  • Imaging: Image the cells immediately in phenol red-free medium.

Cytotoxicity Assay (MTS Assay)

Materials:

  • Cells seeded in a 96-well plate

  • This compound or conjugate at various concentrations

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-4,000 cells per well and culture for 24 hours.

  • Treatment: Treat the cells with a serial dilution of the ATTO 565 compound for the desired duration (e.g., 24 hours). Include untreated cells as a control.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Phototoxicity Assay

Materials:

  • Cells stained with ATTO 565 conjugate (as described above)

  • Fluorescence microscope with a defined region of interest (ROI) illumination capability

  • Cell viability indicator (e.g., Propidium Iodide or a live/dead cell staining kit)

Procedure:

  • Cell Preparation and Staining: Prepare and stain cells with the ATTO 565 conjugate as for live-cell imaging.

  • Pre-illumination Imaging: Acquire a low-magnification image of the cells and a pre-illumination fluorescence image of the target area.

  • Phototoxicity Induction: Expose a defined ROI to continuous excitation light at 561 nm for a set duration (e.g., 1, 5, 10 minutes) using a specific laser power.

  • Post-illumination Viability Staining: Immediately after illumination, add a cell viability indicator to the medium and incubate according to the manufacturer's protocol.

  • Post-illumination Imaging: Acquire brightfield and fluorescence images to assess cell morphology and the uptake of the viability stain in the illuminated and surrounding non-illuminated areas.

  • Quantification: Quantify the number of dead cells (positive for the viability stain) within the illuminated ROI and in control regions.

Visualizing Experimental Workflows

G cluster_prep Preparation cluster_react Conjugation cluster_purify Purification & Analysis p_sol Prepare Protein Solution (2 mg/mL, pH 8.3) mix Mix Protein and Dye (5-15x molar excess of dye) p_sol->mix d_sol Prepare ATTO 565 NHS Ester Stock Solution d_sol->mix incubate Incubate 1 hr at RT (Protected from light) mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify dol Determine Degree of Labeling (Absorbance at 280 & 564 nm) purify->dol

G cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging culture Culture Cells on Imaging Dish stain_sol Prepare Staining Solution (ATTO 565 conjugate in medium) culture->stain_sol add_stain Incubate Cells with Staining Solution (30 min) stain_sol->add_stain wash Wash Cells to Remove Unbound Dye add_stain->wash image Image in Phenol Red-Free Medium wash->image

G cluster_setup Experiment Setup cluster_expose Light Exposure cluster_analysis Analysis stain_cells Stain Cells with ATTO 565 Conjugate pre_image Acquire Pre-illumination Images stain_cells->pre_image expose Expose ROI to 561 nm Excitation Light pre_image->expose viability_stain Add Viability Stain (e.g., Propidium Iodide) expose->viability_stain post_image Acquire Post-illumination Images viability_stain->post_image quantify Quantify Cell Death in ROI vs. Control post_image->quantify

Conclusion

This compound is a high-performance fluorescent probe suitable for a wide range of live-cell imaging applications. Its low intrinsic cytotoxicity and high photostability contribute to its excellent biocompatibility. However, for quantitative and long-term imaging studies, it is imperative for researchers to empirically determine the optimal dye concentration and illumination parameters to minimize phototoxic effects and ensure the integrity of the biological system under investigation. The protocols and data presented in this guide provide a solid foundation for developing robust and reliable live-cell imaging experiments with ATTO 565.

References

ATTO 565 Amine for Fluorescence In-Situ Hybridization: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of ATTO 565 amine, a fluorescent dye, for labeling oligonucleotide probes and their application in Fluorescence In-Situ Hybridization (FISH). It covers the core properties of the dye, detailed protocols for probe labeling and purification, and a step-by-step guide to performing FISH experiments, along with troubleshooting advice.

Introduction to ATTO 565

ATTO 565 is a rhodamine-based fluorescent dye that has gained significant attention in various life science applications, including high-resolution microscopy and single-molecule detection. Its robust photophysical properties make it an excellent candidate for use in FISH, a powerful technique for visualizing specific nucleic acid sequences within the cellular context.

ATTO 565 is characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1] The amine-reactive form, typically an N-hydroxysuccinimide (NHS) ester, allows for the covalent labeling of biomolecules containing primary or secondary amines, such as amino-modified oligonucleotides, forming a stable amide bond.[2][3] This dye is moderately hydrophilic and fluoresces in the orange-red region of the visible spectrum.[4]

Physicochemical and Spectroscopic Properties of ATTO 565

The key characteristics of ATTO 565 are summarized in the table below, providing essential data for experimental design and instrumentation setup.

PropertyValueReference(s)
Excitation Maximum (λex) 564 nm[2][4]
Emission Maximum (λem) 590 nm[2][4]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φ) 90%
Fluorescence Lifetime (τ) 4.0 ns[4]
Molecular Weight (NHS ester) 708.11 g/mol [3]
Solubility Soluble in DMF and DMSO; low water solubility[2]
Reactivity Reacts with primary and secondary amines at pH 8.0 - 9.0[2]
Storage (NHS ester) -20°C, protected from light and moisture[2]

Experimental Protocols

Labeling of Amino-Modified Oligonucleotides with ATTO 565 NHS Ester

This protocol outlines the steps for covalently attaching ATTO 565 NHS ester to an oligonucleotide that has been synthesized with a primary amine modification.

Workflow for Oligonucleotide Labeling with ATTO 565 NHS Ester

G Workflow for Oligonucleotide Labeling with ATTO 565 NHS Ester prep_oligo Prepare Amino-Modified Oligonucleotide (0.1 mM in carbonate buffer, pH 8-9) reaction Incubation (Room temperature, 2 hours, with shaking) prep_oligo->reaction prep_dye Prepare ATTO 565 NHS Ester Solution (5 mg/mL in anhydrous DMF) prep_dye->reaction purification Purification of Labeled Oligo (Gel filtration or reverse-phase HPLC) reaction->purification qc Quality Control (Spectrophotometry to determine DOL) purification->qc

Caption: Workflow for labeling amino-modified oligonucleotides with ATTO 565 NHS ester.

Materials:

  • Amino-modified oligonucleotide

  • ATTO 565 NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • Carbonate buffer (0.2 M, pH 8.0-9.0)

  • Nuclease-free water

  • Purification system (Gel filtration or HPLC)

Protocol:

  • Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in carbonate buffer (0.2 M, pH 8-9) to a final concentration of 0.1 mM. For example, dissolve 5 nmol of the oligonucleotide in 50 µL of buffer.[5]

  • Prepare Dye Solution: Immediately before use, prepare a 5 mg/mL solution of ATTO 565 NHS ester in anhydrous DMF.[5]

  • Labeling Reaction: Add approximately 30 µL of the ATTO 565 NHS ester solution to 50 µL of the oligonucleotide solution.[5]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with continuous shaking. For longer reaction times, it is recommended to adjust the pH to 7.0-7.5 to minimize hydrolysis of the NHS ester.[5]

  • Purification: Separate the labeled oligonucleotide from the unreacted dye and any unconjugated oligonucleotides. This is typically achieved using gel filtration chromatography or reverse-phase high-performance liquid chromatography (HPLC). The first colored band to elute is the conjugated oligonucleotide.

  • Quality Control: Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 260 nm (for the oligonucleotide) and 564 nm (for ATTO 565).

Fluorescence In-Situ Hybridization (FISH) Protocol

This is a general protocol for performing FISH using ATTO 565-labeled probes on fixed cells or tissue sections. Optimization of probe concentration, hybridization temperature, and wash stringency may be required for specific applications.

General Workflow for Fluorescence In-Situ Hybridization (FISH)

G General Workflow for Fluorescence In-Situ Hybridization (FISH) sample_prep Sample Preparation (Fixation, Permeabilization) prehyb Prehybridization (Blocking non-specific binding) sample_prep->prehyb hybridization Hybridization (Incubation with ATTO 565 labeled probe) prehyb->hybridization post_hyb_wash Post-Hybridization Washes (Remove unbound probe) hybridization->post_hyb_wash counterstain Counterstaining (e.g., DAPI for nuclei) post_hyb_wash->counterstain imaging Imaging (Fluorescence Microscopy) counterstain->imaging

References

Methodological & Application

Application Notes and Protocols for ATTO 565 Amine-Reactive Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565 is a fluorescent dye belonging to the rhodamine family, widely utilized in life sciences for labeling proteins, DNA, and RNA.[1][2] Its notable characteristics include strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] These properties make ATTO 565 an ideal candidate for a range of applications, including fluorescence microscopy, flow cytometry (FACS), fluorescence in-situ hybridization (FISH), and high-resolution microscopy techniques such as STED.[1][4] The amine-reactive N-hydroxysuccinimide (NHS) ester of ATTO 565 is a popular choice for labeling proteins by forming a stable amide bond with primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group.[5][6]

This document provides a detailed protocol for labeling proteins with ATTO 565 NHS ester, including reagent preparation, the labeling reaction, purification of the conjugate, and calculation of the degree of labeling.

Key Properties of ATTO 565 NHS Ester

Quantitative data for ATTO 565 NHS ester are crucial for accurate calculation of the degree of labeling (DOL), also known as the dye-to-protein ratio. The following table summarizes these essential values.

PropertyValueReference
Molecular Weight (MW)708.11 g/mol [1][7]
Maximum Absorption (λmax)564 nm[1][3]
Molar Extinction Coefficient (εmax)120,000 M-1cm-1[1][3]
Maximum Emission (λfl)590 nm[1][3]
Fluorescence Quantum Yield (ηfl)90%[1][3]
Fluorescence Lifetime (τfl)4.0 ns[1][4]
Correction Factor at 280 nm (CF280)0.12[1][5]

Experimental Protocols

Reagent and Buffer Preparation

Protein Solution:

  • Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[1][5]

  • Crucially, avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester. [1][8][9]

  • Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, with an optimal pH of 8.0-9.0.[1][8][9] The reaction of NHS esters with amino groups is highly pH-dependent.[5][9] A pH of 8.3 is a good starting point.[1][9]

  • If the protein is in a buffer containing amines, it must be dialyzed against an amine-free buffer like 1X PBS (pH 7.2-7.4) before labeling.[1][8]

ATTO 565 NHS Ester Stock Solution:

  • Dissolve the ATTO 565 NHS ester in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-2 mg/mL.[1][9]

  • This solution should be prepared immediately before use, as NHS esters are susceptible to hydrolysis.[9]

Protein Labeling Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.0-9.0) add_dye Add Dye to Protein Solution (Molar ratio optimization needed) protein_prep->add_dye dye_prep Prepare ATTO 565 NHS Ester Stock Solution (1-2 mg/mL in DMF or DMSO) dye_prep->add_dye incubate Incubate for 30-60 min at Room Temperature add_dye->incubate purify Separate Labeled Protein from Free Dye (e.g., Gel Filtration, G-25) incubate->purify measure_abs Measure Absorbance (at 280 nm and 564 nm) purify->measure_abs calc_dol Calculate Degree of Labeling (DOL) measure_abs->calc_dol

Caption: Experimental workflow for protein labeling with ATTO 565 NHS ester.

Labeling Reaction
  • Determine the optimal dye-to-protein molar ratio. This ratio can vary depending on the protein and the desired degree of labeling. A starting point of a 10:1 molar ratio of dye to protein is recommended, with further optimization at 5:1, 15:1, and 20:1 if necessary.[8] For antibodies, a 2-fold molar excess of the dye is often a good starting point.[1]

  • Slowly add the calculated volume of the ATTO 565 NHS ester stock solution to the protein solution while gently stirring.

  • Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.[1]

Purification of the Labeled Protein

After the incubation period, it is essential to separate the labeled protein from the unreacted dye and any hydrolyzed dye molecules.

  • Gel Permeation Chromatography: This is the most common method for purification. A Sephadex G-25 column is recommended.[1][9]

    • Equilibrate the column with an appropriate buffer, such as PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will typically elute first as it is larger than the free dye.

Chemical Reaction

The labeling reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl group of the NHS ester of ATTO 565. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G cluster_reactants Reactants cluster_products Products Protein-NH2 Protein-NH2 plus1 + ATTO 565-NHS ATTO 565-NHS arrow -> ATTO 565-NHS->arrow Protein-NH-CO-ATTO 565 Protein-NH-CO-ATTO 565 arrow->Protein-NH-CO-ATTO 565 plus2 + NHS NHS

Caption: Reaction of ATTO 565 NHS ester with a primary amine on a protein.

Calculation of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined by measuring the absorbance of the labeled protein solution at 280 nm (for the protein) and 564 nm (for ATTO 565).

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A280) and 564 nm (A564).

  • Calculate Protein Concentration: The absorbance at 280 nm is contributed by both the protein and the ATTO 565 dye. A correction factor is needed to determine the true absorbance of the protein.

    • Corrected A280 = A280, measured - (A564, measured x CF280)

    • Where CF280 for ATTO 565 is 0.12.[1][5]

    • Protein Concentration (M) = Corrected A280 / (εprotein x path length)

    • Where εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1) and the path length is typically 1 cm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A564, measured / (εdye x path length)

    • Where εdye for ATTO 565 is 120,000 M-1cm-1.[1][3]

  • Calculate Degree of Labeling:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Summary of Parameters for DOL Calculation

ParameterSymbolValue
Molar Extinction Coefficient of ATTO 565εdye120,000 M-1cm-1
Correction Factor at 280 nmCF2800.12
Molar Extinction Coefficient of ProteinεproteinProtein-specific
Absorbance of Conjugate at 564 nmA564Measured
Absorbance of Conjugate at 280 nmA280Measured

References

Application Notes: ATTO 565 Conjugation to Amino-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ATTO 565 is a high-performance fluorescent dye belonging to the rhodamine family, recognized for its exceptional photostability, high fluorescence quantum yield, and strong absorption.[1][2][3] These characteristics make it an ideal label for a wide range of applications in molecular biology, diagnostics, and drug development, including fluorescence in-situ hybridization (FISH), real-time PCR, single-molecule detection, and high-resolution microscopy.[1][2][4] This document provides detailed protocols for the covalent conjugation of ATTO 565 to oligonucleotides modified with a primary aliphatic amine, a robust and widely used method for producing fluorescently labeled nucleic acids.[5][]

The conjugation process relies on the reaction between an N-hydroxysuccinimide (NHS) ester of ATTO 565 and a primary amine group on the oligonucleotide.[5][7] This amine group can be incorporated at the 5' or 3' terminus, or internally within the sequence during oligonucleotide synthesis.[5][8] The resulting amide bond is highly stable, ensuring a permanent attachment of the fluorescent dye to the oligonucleotide.[5][7]

Principle of the Reaction

The labeling chemistry is a nucleophilic acyl substitution. The primary aliphatic amine on the oligonucleotide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[5][7] The reaction is most efficient in a slightly alkaline environment, with a pH range of 8.0 to 9.0, which ensures that the primary amine is deprotonated and thus sufficiently nucleophilic.[1][9][10]

G Oligo Amino-Modified Oligonucleotide (Oligo-NH₂) LabeledOligo ATTO 565-Labeled Oligonucleotide Oligo->LabeledOligo Nucleophilic Attack (pH 8.0-9.0) ATTO565 ATTO 565 NHS Ester ATTO565->LabeledOligo NHS N-hydroxysuccinimide (Leaving Group) ATTO565->NHS Release of Leaving Group

Figure 1: Reaction mechanism for conjugating ATTO 565 NHS ester to an amino-modified oligonucleotide.

Quantitative Data

Spectroscopic Properties of ATTO 565

The following table summarizes the key optical properties of the ATTO 565 dye, which are crucial for experimental setup and data analysis.

PropertyValueReference
Maximum Absorption (λmax)563 nm[3][4]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[2][4]
Maximum Emission (λem)592 nm[2][4]
Fluorescence Quantum Yield~90%[3]
Recommended QuencherBHQ®-2[4]
Recommended Reaction Parameters

Successful conjugation depends on optimizing several key parameters. The table below provides recommended starting conditions.

ParameterRecommended ValueNotes
Reaction Buffer 0.1 M Sodium Bicarbonate or Sodium BorateBuffers containing primary amines (e.g., Tris) must be avoided as they compete with the oligonucleotide for the NHS ester.[5][11]
pH 8.0 - 9.0Optimal for ensuring the amine is deprotonated and reactive.[9][10] Below this range, the reaction is slow; above it, NHS ester hydrolysis increases.[5][12]
Molar Ratio (Dye:Oligo) 5-10 fold molar excess of dyeA surplus of the dye helps drive the reaction to completion. This may require optimization.[1]
Oligonucleotide Concentration 0.1 - 0.8 mMHigher concentrations can improve reaction kinetics.[1][13]
Reaction Time 1 - 2 hours (up to overnight)The reaction is often complete within 30 minutes, but longer times can ensure higher efficiency.[1][11]
Temperature Room Temperature (~25°C)[13]
Light Conditions Protected from lightFluorescent dyes are susceptible to photobleaching.[13]

Detailed Experimental Protocols

This section provides a comprehensive methodology for labeling amino-modified oligonucleotides with ATTO 565 NHS ester.

Materials and Equipment

Reagents:

  • Amino-modified oligonucleotide (lyophilized)

  • ATTO 565 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1][12]

  • Sodium Bicarbonate (NaHCO₃) or Sodium Borate (Na₂B₄O₇·10H₂O)[13][14]

  • Nuclease-free water

  • 3 M Sodium Acetate (NaOAc), pH 5.2[5]

  • 100% Ethanol (cold, -20°C)[5]

  • 70% Ethanol (cold, -20°C)[5]

  • Gel filtration resin (e.g., Sephadex G-25)

  • Elution buffer (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 8.0)

Equipment:

  • Microcentrifuge

  • Vortex mixer

  • Laboratory shaker[13]

  • UV-Vis Spectrophotometer

  • Pipettes and nuclease-free tips

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Gel filtration columns

Reagent Preparation
  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5): Dissolve 84 mg of sodium bicarbonate in 9 mL of nuclease-free water. Adjust the pH to 8.5 using 1 M NaOH. Bring the final volume to 10 mL with nuclease-free water. Filter sterilize and store at 4°C.

  • Amino-Modified Oligonucleotide Stock Solution: Dissolve the lyophilized oligonucleotide in the 0.1 M Sodium Bicarbonate Buffer (pH 8.5) to a final concentration of approximately 0.1-0.5 mM.[1][13] For example, dissolve 10 nmol of the oligo in a final volume of 100 µL.

  • ATTO 565 NHS Ester Stock Solution: ATTO 565 NHS ester is moisture-sensitive.[1] Allow the vial to warm to room temperature before opening. Immediately before use, prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO.[1]

Experimental Workflow: Conjugation Reaction

G start Start: Prepare Reagents prep_oligo Dissolve Amino-Oligo in Bicarbonate Buffer (pH 8.5) start->prep_oligo prep_dye Dissolve ATTO 565 NHS Ester in Anhydrous DMSO start->prep_dye combine Combine Oligo Solution and Dye Stock Solution prep_oligo->combine prep_dye->combine incubate Incubate for 1-2 hours at Room Temperature (Protect from Light) combine->incubate purify Purify Labeled Oligonucleotide (e.g., Ethanol Precipitation or Gel Filtration) incubate->purify qc Characterize Conjugate (UV-Vis Spectroscopy) purify->qc end End: Store Labeled Oligo at -20°C qc->end

Figure 2: Workflow for the conjugation of ATTO 565 to an amino-modified oligonucleotide.

Procedure:

  • In a microcentrifuge tube, add the dissolved amino-modified oligonucleotide.

  • Add the calculated volume of the ATTO 565 NHS ester stock solution to achieve a 5-10 fold molar excess.

  • Gently vortex the tube to mix the contents.

  • Incubate the reaction for 1-2 hours at room temperature on a laboratory shaker.[13] Ensure the tube is covered with aluminum foil to protect the dye from light.[13]

Purification of the Labeled Oligonucleotide

Purification is essential to remove unreacted dye and the NHS byproduct, which can interfere with downstream applications.[5][15] HPLC is the most effective method for achieving high purity, but ethanol precipitation and gel filtration are common and effective alternatives.[][13][16]

G cluster_eth Method A: Ethanol Precipitation cluster_gel Method B: Gel Filtration start Crude Reaction Mixture eth1 Add 0.1 vol 3M NaOAc and 3 vols cold 100% EtOH start->eth1 Good for removing bulk free dye gel1 Equilibrate Column (e.g., Sephadex G-25) start->gel1 Separates based on size eth2 Incubate at -20°C for >30 min eth1->eth2 eth3 Centrifuge at high speed eth2->eth3 eth4 Wash pellet with cold 70% EtOH eth3->eth4 eth_end Resuspend Pellet eth4->eth_end gel2 Load Reaction Mixture gel1->gel2 gel3 Elute with Buffer gel2->gel3 gel4 Collect Fractions gel3->gel4 gel_end Pool Labeled Fractions gel4->gel_end

Figure 3: Comparison of common purification workflows for labeled oligonucleotides.

Protocol A: Ethanol Precipitation This method is effective for removing the bulk of the unreacted small-molecule dye.[5]

  • To the reaction mixture, add 1/10th volume of 3 M sodium acetate (pH 5.2).[5]

  • Add 3 volumes of cold 100% ethanol. Mix well.

  • Incubate at -20°C for at least 30 minutes.[5]

  • Centrifuge at high speed (e.g., >13,000 x g) for 20-30 minutes at 4°C.[5]

  • Carefully decant the supernatant which contains the unreacted dye.

  • Wash the pellet by adding 500 µL of cold 70% ethanol and centrifuge again for 5 minutes.

  • Decant the supernatant, and briefly air-dry the pellet. Do not over-dry.

  • Resuspend the pellet in a suitable volume of nuclease-free water or TE buffer.

Protocol B: Gel Filtration (Desalting Column) This method separates the larger labeled oligonucleotide from the smaller unreacted dye molecules.

  • Equilibrate a desalting column (e.g., Sephadex G-25) with nuclease-free water or TE buffer according to the manufacturer's instructions.

  • Carefully load the entire reaction mixture onto the top of the column resin.

  • Elute the sample with buffer. The labeled oligonucleotide will travel faster through the column and elute first. The free dye will be retained longer.

  • Collect fractions and identify the fractions containing the labeled oligonucleotide by their color and by measuring absorbance.

  • Pool the fractions containing the purified conjugate.

Characterization and Quality Control

The concentration and degree of labeling (DOL) can be determined using a UV-Vis spectrophotometer.

  • Measure the absorbance of the purified conjugate solution at 260 nm (A₂₆₀) and 563 nm (A₅₆₃).

  • Calculate the concentration of the oligonucleotide using the following formula:

    • Corrected A₂₆₀ = A₂₆₀ - (A₅₆₃ × CF₂₆₀)

      • Where CF₂₆₀ is the correction factor for the absorbance of ATTO 565 at 260 nm. For ATTO 565, this value is approximately 0.34.

    • Oligo Concentration (M) = Corrected A₂₆₀ / ε₂₆₀

      • Where ε₂₆₀ is the molar extinction coefficient of the oligonucleotide at 260 nm (provided by the oligo manufacturer).

  • Calculate the concentration of the ATTO 565 dye:

    • Dye Concentration (M) = A₅₆₃ / ε₅₆₃

      • Where ε₅₆₃ is the molar extinction coefficient of ATTO 565 (120,000 M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration / Oligo Concentration

      • A DOL of ~1.0 indicates that, on average, each oligonucleotide molecule is labeled with one dye molecule.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency 1. Inactive NHS ester due to hydrolysis.1. Use anhydrous DMSO and prepare the dye stock solution immediately before use.[5] Ensure the NHS ester vial is warmed to room temperature before opening.
2. Incorrect pH of the reaction buffer.2. Verify the pH of the reaction buffer is between 8.0 and 9.0.[5][9]
3. Presence of competing amines (e.g., Tris buffer).3. Use a non-nucleophilic buffer like sodium bicarbonate or borate.[5][12] If the oligo is in Tris, purify it first by ethanol precipitation or dialysis.
Multiple Products or Smearing on Gel 1. Multiple amine groups on the oligonucleotide.1. If single labeling is desired, ensure the starting oligonucleotide has only one amine modification.
2. Degradation of the oligonucleotide or dye.2. Handle reagents carefully, use nuclease-free water and tubes, and protect the dye from light.
High Background Fluorescence 1. Incomplete removal of unreacted dye.1. Repeat the purification step. For higher purity, use HPLC.[16] Butanol extraction can also be an effective method for removing free dye.[15][17]

References

Application Notes and Protocols: ATTO 565 Amine for Staining of Fixed and Permeabilized Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565 is a fluorescent dye belonging to the rhodamine family, known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2] These characteristics make it a valuable tool for various fluorescence-based applications, including high-resolution microscopy and flow cytometry.[1][3] ATTO 565 amine is a derivative of this dye that possesses a primary amine group. This functional group is reactive towards activated carboxylic acids, such as those activated by carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5]

While the more common application for dyes like ATTO 565 in cellular imaging involves using an amine-reactive form (e.g., ATTO 565 NHS ester) to label antibodies for immunofluorescence,[6][7] this document outlines a potential protocol for the direct labeling of intracellular components in fixed and permeabilized cells using this compound. This method is based on the principle of activating endogenous carboxyl groups on proteins to create reactive sites for the amine group of the dye. Additionally, a standard protocol for the widely used immunofluorescence application with an ATTO 565-conjugated antibody is provided for a comprehensive overview.

Protocol 1: Direct Intracellular Staining with this compound via Carboxyl Group Activation

This protocol describes a two-step method for the covalent labeling of intracellular proteins in fixed and permeabilized cells. It involves the activation of protein carboxyl groups using EDC and Sulfo-NHS, followed by conjugation with this compound. Note: This is a theoretical protocol based on established bioconjugation chemistry and may require optimization for specific cell types and targets.

Experimental Workflow for Direct Staining

G cluster_prep Cell Preparation cluster_labeling Two-Step Labeling cluster_final Final Steps A 1. Cell Seeding B 2. Fixation (e.g., 4% PFA) A->B C 3. Permeabilization (e.g., 0.1% Triton X-100) B->C D 4. Carboxyl Activation (EDC/Sulfo-NHS in MES buffer, pH 5.0) C->D E 5. Washing (MES buffer, pH 6.5) D->E F 6. This compound Labeling (in PBS, pH 8.0) E->F G 7. Washing (PBS) F->G H 8. Mounting G->H I 9. Imaging H->I

Caption: Workflow for direct intracellular staining with this compound.

Detailed Protocol:

  • Cell Preparation:

    • Seed cells on a suitable substrate (e.g., glass coverslips in a 24-well plate) and culture to the desired confluency.

    • Wash the cells twice with Phosphate-Buffered Saline (PBS), pH 7.4.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Carboxyl Group Activation:

    • Prepare a fresh activation buffer: 100 mM MES (2-(N-morpholino)ethanesulfonic acid), 150 mM NaCl, pH 5.0.

    • Prepare a fresh solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) in the activation buffer. A starting concentration of 3 mM EDC and 6 mM Sulfo-NHS can be tested.[5]

    • Incubate the cells with the EDC/Sulfo-NHS solution for 15 minutes at room temperature, protected from light.[5]

    • Wash the cells twice with a wash buffer of 100 mM MES, 150 mM NaCl, pH 6.5.[5]

  • This compound Labeling:

    • Prepare a solution of this compound in PBS, pH 8.0. A starting concentration of 1-10 µg/mL can be tested.

    • Incubate the cells with the this compound solution for 1-2 hours at room temperature, protected from light.

    • To stop the reaction, you can optionally incubate with a quenching solution like 100 mM glycine in PBS for 10 minutes.[5]

  • Final Steps and Imaging:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for ATTO 565 (Excitation/Emission: ~564/590 nm).[8]

Data Presentation: Protocol 1 Parameters

StepReagentConcentrationIncubation TimeTemperatureBufferpH
FixationParaformaldehyde4%15 minRoom Temp.PBS7.4
PermeabilizationTriton X-1000.1%10 minRoom Temp.PBS7.4
ActivationEDC / Sulfo-NHS3 mM / 6 mM15 minRoom Temp.MES5.0
LabelingThis compound1-10 µg/mL1-2 hoursRoom Temp.PBS8.0

Protocol 2: Immunofluorescence Staining Using an ATTO 565-Conjugated Antibody

This protocol describes the more conventional and widely established method of using a fluorescently labeled antibody to detect a specific intracellular target. This involves labeling a primary or secondary antibody with an amine-reactive dye (like ATTO 565 NHS ester) and then using this conjugate in a standard immunofluorescence protocol.

Example Application: Visualization of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. A key event in this pathway is the phosphorylation of ERK (pERK). An antibody specific to pERK, conjugated with ATTO 565, can be used to visualize the activation of this pathway in response to stimuli like Epidermal Growth Factor (EGF).

MAPK/ERK Signaling Pathway Diagram

G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK pERK ERK->pERK TF Transcription Factors pERK->TF Activates

Caption: Simplified MAPK/ERK signaling pathway.

Detailed Protocol:

  • Cell Preparation and Stimulation:

    • Seed and culture cells as described in Protocol 1.

    • If studying pathway activation, serum-starve the cells for 4-24 hours.

    • Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL EGF) for a designated time (e.g., 15 minutes).

    • Fix and permeabilize the cells as described in Protocol 1.

  • Blocking:

    • Incubate the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 30-60 minutes at room temperature. This step helps to reduce non-specific antibody binding.[9]

  • Antibody Incubation:

    • Dilute the ATTO 565-conjugated primary antibody (e.g., anti-pERK-ATTO 565) in the blocking buffer to the manufacturer's recommended concentration.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9]

    • If using an unlabeled primary antibody, after incubation and washing, incubate with an ATTO 565-conjugated secondary antibody for 1 hour at room temperature, protected from light.[9]

  • Washing and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • (Optional) Counterstain the nuclei with a suitable dye like DAPI.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope.

Data Presentation: Protocol 2 Parameters

StepReagentConcentrationIncubation TimeTemperatureBufferpH
FixationParaformaldehyde4%15 minRoom Temp.PBS7.4
PermeabilizationTriton X-1000.1%10 minRoom Temp.PBS7.4
BlockingBSA1%30-60 minRoom Temp.PBS7.4
Primary Antibodyanti-pERK-ATTO 565Mfr. dependent1-2 hr / O.N.RT / 4°C1% BSA in PBS7.4

This compound offers a potential, though less conventional, method for the direct labeling of intracellular components in fixed and permeabilized cells through the activation of carboxyl groups. This approach may be useful for general protein labeling but requires careful optimization. The more established and highly specific method for visualizing intracellular targets with ATTO 565 involves using an antibody conjugated to the dye, a cornerstone technique in cell biology and drug development research. The choice of protocol will depend on the specific experimental goals, with immunofluorescence offering high specificity for target visualization.

References

Live-Cell Labeling with ATTO 565 Amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565 is a fluorescent label belonging to the rhodamine dye family, prized for its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3] These characteristics make it an ideal candidate for a wide range of applications in fluorescence microscopy, including high-resolution techniques like STED, PALM, and dSTORM, as well as single-molecule detection.[1][2][4] This document provides detailed application notes and protocols for the use of ATTO 565 amine in live-cell labeling, with a focus on conjugating the dye to biomolecules for cellular imaging.

While the more commonly used derivative, ATTO 565 NHS-ester, reacts with primary amines, this compound allows for the labeling of molecules at carboxyl groups. This provides an alternative labeling strategy, particularly useful when modification of amine groups might interfere with the function of the target biomolecule.[5]

Properties of ATTO 565

A summary of the key photophysical and spectroscopic properties of ATTO 565 is presented below. This data is essential for selecting appropriate excitation sources and emission filters for microscopy.

PropertyValueReference
Excitation Maximum (λ_abs_)564 nm[3]
Emission Maximum (λ_fl_)590 nm[3]
Molar Extinction Coefficient (ε_max_)120,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (η_fl_)90%[3]
Fluorescence Lifetime (τ_fl_)4.0 ns[3]
Recommended Excitation Range545 - 575 nm[3]

A quantitative comparison with other common fluorescent dyes in a similar spectral range highlights the brightness of ATTO 565.[6]

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Fluorescence Quantum Yield
ATTO 565 564590120,0000.90
Alexa Fluor 56857860391,0000.69
Cy3548562150,0000.24
Rhodamine B543563106,0000.31 (in water)

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound via Carboxyl Group Activation

This protocol describes the covalent conjugation of this compound to carboxyl groups (aspartic and glutamic acid residues) on a protein of interest. The method involves a two-step process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to activate the carboxyl groups.[5][7]

Materials:

  • Protein of interest in a suitable buffer (e.g., MES buffer, pH 4.7-6.0) free of extraneous amines and carboxylates.[7]

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation/Coupling Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.0)[7]

  • Labeling Buffer (e.g., PBS, pH 8.0)[7]

  • Quenching solution (e.g., 100 mM glycine in PBS, pH 7.3)[7]

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Activation/Coupling Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of any amine- or carboxyl-containing contaminants.[8]

  • Reagent Preparation (prepare immediately before use):

    • This compound solution: Prepare a 10-50 mM stock solution in anhydrous DMSO or DMF.

    • EDC solution: Prepare a 0.1 M solution in ultrapure water or Activation/Coupling Buffer.[5]

    • Sulfo-NHS solution: Prepare a 0.1 M solution in ultrapure water or Activation/Coupling Buffer.[5]

  • Activation of Carboxyl Groups:

    • Add a 20- to 100-fold molar excess of EDC and sulfo-NHS to the protein solution.[5]

    • Incubate for 15 minutes at room temperature.[7]

  • Conjugation Reaction:

    • Adjust the pH of the reaction mixture to 8.0 by adding the Labeling Buffer.

    • Immediately add a 10- to 50-fold molar excess of the this compound solution to the activated protein.[5]

    • Incubate for 2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching solution.[7] Incubate for 10 minutes.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[9]

    • Collect the first colored fraction, which contains the ATTO 565-labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).

    • Calculate the DOL using the following formula: DOL = (A_564 * ε_protein) / [(A_280 - (A_564 * CF_280)) * ε_dye] Where:

      • A_564 and A_280 are the absorbances at the respective wavelengths.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of ATTO 565 at 564 nm (120,000 M⁻¹cm⁻¹).

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (CF_280 = A_280 / A_564 for the free dye).

Protocol 2: Live-Cell Imaging of Labeled Proteins

This protocol provides a general workflow for imaging live cells treated with a protein that has been fluorescently labeled with ATTO 565.

Materials:

  • Cultured cells on a suitable imaging dish or coverslip.

  • ATTO 565-labeled protein of interest.

  • Live-cell imaging medium.

  • Fluorescence microscope equipped with appropriate filters for ATTO 565 (e.g., excitation ~560 nm, emission ~590 nm).

Procedure:

  • Cell Preparation:

    • Plate cells on imaging-quality glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Labeling:

    • Replace the culture medium with pre-warmed live-cell imaging medium containing the ATTO 565-labeled protein at the desired final concentration. The optimal concentration should be determined empirically but typically ranges from nanomolar to low micromolar.

    • Incubate the cells with the labeled protein for a sufficient time to allow for binding or internalization, depending on the biological question. This can range from minutes to hours.

  • Washing:

    • Gently wash the cells two to three times with pre-warmed imaging medium to remove any unbound labeled protein.

  • Imaging:

    • Mount the dish or coverslip on the fluorescence microscope.

    • Acquire images using the appropriate laser lines and filter sets for ATTO 565.

    • For time-lapse imaging of dynamic processes, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.

Application Examples and Signaling Pathways

ATTO 565-labeled biomolecules are valuable tools for studying a variety of cellular processes. Below are examples of applications and corresponding diagrams of the experimental workflows and signaling pathways.

Application 1: Studying G-Protein Coupled Receptor (GPCR) Binding

ATTO 565 can be used to label G-proteins to visualize their interaction with GPCRs on the cell membrane in real-time, allowing for the determination of reaction kinetics.[2][3]

GPCR_Binding_Workflow cluster_preparation Preparation cluster_experiment Live-Cell Imaging cluster_analysis Analysis GPCR Cells Expressing GPCR Add_Ligand Add Labeled Ligand to Cells GPCR->Add_Ligand Ligand ATTO 633-labeled Ligand Ligand->Add_Ligand G_protein ATTO 565-labeled G-protein Add_G_protein Add Labeled G-protein G_protein->Add_G_protein Add_Ligand->Add_G_protein Image Confocal Microscopy Add_G_protein->Image Kinetics Determine Binding Kinetics Image->Kinetics

Caption: Workflow for studying GPCR-G protein binding using fluorescently labeled components.

Application 2: Visualizing Receptor Internalization

Labeling a ligand, such as Epidermal Growth Factor (EGF), with ATTO 565 allows for the visualization of its binding to its receptor (EGFR) and the subsequent internalization of the receptor-ligand complex.[10][11] This is a crucial process in signal transduction and its regulation.

EGFR_Internalization_Pathway EGF ATTO 565-EGF Binding Binding EGF->Binding EGFR EGFR EGFR->Binding Dimerization Dimerization & Autophosphorylation Binding->Dimerization Clathrin Clathrin-coated pit Dimerization->Clathrin Endosome Early Endosome Clathrin->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Recycling Recycling to Membrane Endosome->Recycling Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Recycling->EGFR

Caption: Simplified pathway of EGFR internalization upon binding of ATTO 565-labeled EGF.

Application 3: Investigating Protein Trafficking and Secretion

ATTO 565 can be used to label proteins destined for secretion to study their trafficking through the endosomal-multivesicular body (MVB) pathway.[12]

Protein_Trafficking_Workflow cluster_pathway Secretory Pathway Start Cells expressing protein of interest Labeling Label protein with ATTO 565 Start->Labeling Imaging Live-cell or Super-resolution Microscopy Labeling->Imaging ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi TGN Trans-Golgi Network Golgi->TGN MVB Multivesicular Body (MVB) TGN->MVB Exosome Exosome Secretion MVB->Exosome

Caption: Experimental workflow and key organelles involved in protein trafficking and secretion.

References

Application Notes and Protocols for ATTO 565 Amine in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing ATTO 565 amine in advanced super-resolution imaging techniques, specifically focusing on direct Stochastic Optical Reconstruction Microscopy (dSTORM). While Photoactivated Localization Microscopy (PALM) is also a powerful super-resolution method, its reliance on specific photoactivation mechanisms makes this compound, a conventional fluorophore, less suited for this application without specialized and currently unpublished protocols. Therefore, this document will primarily detail the use of this compound in dSTORM.

Introduction to ATTO 565 for Super-Resolution Imaging

ATTO 565 is a rhodamine-based fluorescent dye known for its exceptional photostability, high fluorescence quantum yield, and strong absorption, making it an excellent candidate for single-molecule localization microscopy (SMLM) techniques like dSTORM.[1][2][3] Its amine-reactive form allows for straightforward conjugation to biomolecules of interest, enabling the visualization of cellular structures and protein dynamics at the nanoscale.

In dSTORM, individual fluorophores are induced to reversibly switch between a fluorescent "on" state and a dark "off" state. By stochastically activating a sparse subset of fluorophores in each imaging frame, their precise locations can be determined by fitting their point spread function. Over thousands of frames, a super-resolved image is reconstructed from the coordinates of all localized molecules.

Data Presentation: Photophysical and dSTORM-Relevant Properties of ATTO 565

The successful application of a fluorophore in dSTORM is critically dependent on its photophysical characteristics. Below is a summary of the known properties of ATTO 565. It is important to note that specific blinking characteristics, such as photon yield per switching event and duty cycle under dSTORM conditions, are not extensively documented in the literature for this specific dye and should be empirically optimized for your experimental setup.

PropertyValueReference
Maximum Absorption (λabs) 564 nm[4]
Maximum Emission (λfl) 590 nm[4]
Molar Extinction Coefficient (εmax) 1.2 x 10⁵ M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield (Φfl) 90%[4]
Fluorescence Lifetime (τfl) 4.0 ns[4]
Recommended Excitation Laser for dSTORM 561 nm[4]
Recommended Activation Laser for dSTORM 405 nm (optional, to enhance blinking)

Experimental Protocols

Labeling of Proteins and Antibodies with this compound

This compound can be conjugated to carboxyl groups on proteins or other biomolecules using a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS). Alternatively, the more commonly used ATTO 565 NHS ester, which directly reacts with primary amines, can be employed. Below is a general protocol for antibody labeling using ATTO 565 NHS ester.

Materials:

  • Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • ATTO 565 NHS ester (dissolved in anhydrous DMSO or DMF to 1-10 mg/mL immediately before use)

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with 0.02% sodium azide and a stabilizer like BSA)

Procedure:

  • Buffer Exchange: Ensure the antibody/protein is in the labeling buffer at a concentration of 2-5 mg/mL. If the stock solution contains amines (e.g., Tris buffer), perform a buffer exchange using a spin column or dialysis.

  • Dye-to-Protein Ratio: The optimal molar ratio of dye to protein should be determined empirically. A starting point of a 10-fold molar excess of ATTO 565 NHS ester to the protein is recommended.

  • Conjugation Reaction: Add the calculated volume of the ATTO 565 NHS ester stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with the desired storage buffer. The first colored fraction to elute contains the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 564 nm. The DOL is calculated using the following formula: DOL = (A₅₆₄ × ε_protein) / [(A₂₈₀ - A₅₆₄ × CF₂₈₀) × ε_dye] where A is the absorbance, ε is the molar extinction coefficient (ε_dye = 120,000 M⁻¹cm⁻¹), and CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.12 for ATTO 565).

  • Storage: Store the labeled conjugate at 4°C, protected from light. For long-term storage, consider adding glycerol and storing at -20°C.

Sample Preparation for dSTORM Imaging of the Actin Cytoskeleton

This protocol provides a method for labeling and imaging the F-actin cytoskeleton in fixed cells.

Materials:

  • Cells cultured on high-precision coverslips

  • Fixation buffer: 4% (w/v) paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% (v/v) Triton X-100 in PBS

  • Blocking buffer: 2% (w/v) BSA in PBS

  • ATTO 565-Phalloidin (or unlabeled phalloidin followed by an anti-phalloidin antibody labeled with ATTO 565)

  • dSTORM imaging buffer (see section 3.3)

Procedure:

  • Cell Culture and Fixation: Culture cells to the desired confluency on coverslips. Wash briefly with pre-warmed PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Wash three times with PBS and block with 2% BSA in PBS for 30-60 minutes to reduce non-specific binding.

  • Labeling: Incubate with ATTO 565-Phalloidin (typically at a concentration of 100-300 nM in blocking buffer) for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells extensively with PBS to remove unbound phalloidin.

  • Mounting: Mount the coverslip on a microscope slide with a small amount of dSTORM imaging buffer. Seal the coverslip with nail polish or a suitable sealant to prevent buffer evaporation and oxygen entry.

dSTORM Imaging Protocol

dSTORM Imaging Buffer:

A robust dSTORM buffer is essential for inducing and maintaining the blinking of ATTO 565. A commonly used buffer system consists of an oxygen scavenger system (GLOX) and a thiol.

  • Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

  • GLOX solution: 14 mg glucose oxidase, 50 µL of 17 mg/mL catalase in 200 µL of 10 mM Tris-HCl (pH 8.0) and 50 mM NaCl. Store at 4°C for up to one week.

  • MEA solution: 1 M mercaptoethylamine in 0.25 N HCl (pH adjusted to ~8.0). Store in aliquots at -20°C.

Working Imaging Buffer (prepare fresh):

To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL of 1 M MEA solution. Gently mix.

Imaging Parameters:

These parameters should be considered as a starting point and optimized for your specific microscope setup and sample.

  • Microscope: An inverted fluorescence microscope equipped with a high numerical aperture objective (e.g., 100x, NA ≥ 1.4), a sensitive camera (EMCCD or sCMOS), and appropriate laser lines.

  • Excitation Laser (561 nm): Use high laser power (typically 1-5 kW/cm²) to drive the fluorophores to the dark state and excite the fluorescence of the "on" state molecules.

  • Activation Laser (405 nm): A low-power 405 nm laser can be used to facilitate the return of fluorophores from the dark state to the emissive state. The intensity of this laser should be adjusted to ensure a sparse population of blinking molecules in each frame.

  • Image Acquisition: Acquire a series of 10,000 to 50,000 frames with a typical exposure time of 10-50 ms per frame.

  • Data Analysis: Process the raw image stack using a single-molecule localization software package (e.g., ThunderSTORM, rapidSTORM, or commercial software) to identify and fit the point spread functions of individual molecules and reconstruct the super-resolved image.

Mandatory Visualizations

Experimental Workflow for dSTORM Imaging

dSTORM_Workflow cluster_prep Sample Preparation cluster_imaging dSTORM Imaging cluster_analysis Data Analysis Labeling Labeling of Target (e.g., ATTO 565-Phalloidin) Mounting Mounting in dSTORM Buffer Labeling->Mounting Fixation Cell Fixation & Permeabilization Fixation->Labeling Acquisition Image Acquisition (10k-50k frames) Mounting->Acquisition Localization Single-Molecule Localization Acquisition->Localization Reconstruction Image Reconstruction Localization->Reconstruction Analysis Quantitative Analysis Reconstruction->Analysis GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR (ATTO 565 labeled) G_protein G-protein GPCR->G_protein Coupling & Activation Effector Downstream Effector G_protein->Effector Signal Transduction Ligand Ligand Ligand->GPCR Binding & Activation Response Cellular Response Effector->Response

References

ATTO 565 Amine Labeling for Fluorescence Correlation Spectroscopy (FCS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique for studying molecular dynamics and interactions at the single-molecule level.[1][2] It provides insights into diffusion coefficients, concentrations, and binding kinetics of fluorescently labeled molecules in solution or on cell membranes. The choice of fluorophore is critical for the success of FCS experiments, requiring high photostability, a large absorption cross-section, and a high fluorescence quantum yield.[3][4][5] ATTO 565, a rhodamine-based dye, exhibits these exceptional photophysical properties, making it an excellent candidate for FCS and other single-molecule applications.[3][4][5][6][7][8][9]

This document provides detailed application notes and protocols for the amine-reactive labeling of biomolecules with ATTO 565 N-hydroxysuccinimide (NHS) ester and their subsequent analysis using FCS.

Physicochemical and Spectral Properties of ATTO 565

ATTO 565 is characterized by its strong absorption in the yellow-green region of the spectrum, making it compatible with common laser lines used in confocal microscopy and FCS setups. Its high quantum yield ensures a bright fluorescence signal, essential for detecting the low concentrations of molecules typically used in FCS.[3][4][5]

Table 1: Photophysical and Chemical Properties of ATTO 565

PropertyValueReference(s)
Maximum Absorption (λabs)564 nm[3][4][6][7][10][11]
Maximum Emission (λfl)590 nm[3][4][6][7][10][11]
Molar Extinction Coefficient (εmax)1.2 x 10⁵ M⁻¹cm⁻¹[3][4][6][7][10][11]
Fluorescence Quantum Yield (Φfl)90%[3][4][6][7][10][11]
Fluorescence Lifetime (τfl)4.0 ns[6][7][10][11]
Molecular Weight (NHS ester)708.11 g/mol [7][11][12]
SolubilitySoluble in DMF and DMSO, low water solubility[6][11]
ReactivityReacts with primary and secondary amines at pH 8.0-9.0[11][13][14]

Experimental Protocols

Part 1: Labeling of Proteins with ATTO 565 NHS Ester

This protocol describes the covalent attachment of ATTO 565 NHS ester to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • ATTO 565 NHS ester

  • Target protein (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS)

  • Reaction Buffer: 1 M sodium bicarbonate, pH 8.3

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Protocol:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of at least 2 mg/mL for efficient labeling.[6][13]

    • The protein buffer must be free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against PBS.[6]

    • Adjust the pH of the protein solution to 8.3 by adding 0.1 mL of 1 M sodium bicarbonate buffer for each mL of protein solution.[6]

  • Dye Preparation:

    • Immediately before use, dissolve the ATTO 565 NHS ester in anhydrous DMF or DMSO to a concentration of 1-2 mg/mL.[6][13]

  • Conjugation Reaction:

    • A molar excess of dye to protein is required. A starting point of a 2:1 to 10:1 molar ratio of dye to protein is recommended.[13][14] The optimal ratio may need to be determined empirically for each protein.[7][13][14]

    • Add the calculated amount of the reactive dye solution to the protein solution while gently stirring.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[6][13]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2).[6][14]

    • The first fluorescent band to elute is the ATTO 565-conjugated protein. The second, slower-moving band contains the free dye.[6]

  • Determination of Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 564 nm (A₅₆₄).

    • The protein concentration is calculated using the following formula:

      • Protein Concentration (M) = [A₂₈₀ - (A₅₆₄ × CF₂₈₀)] / ε_protein

      • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.12 for ATTO 565) and ε_protein is the molar extinction coefficient of the protein at 280 nm.[7]

    • The dye concentration is calculated using:

      • Dye Concentration (M) = A₅₆₄ / ε_dye

      • Where ε_dye is the molar extinction coefficient of ATTO 565 at 564 nm (120,000 M⁻¹cm⁻¹).[3][7][11]

    • DOL = Dye Concentration / Protein Concentration

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.

Part 2: Fluorescence Correlation Spectroscopy (FCS) Measurement

This protocol provides a general procedure for performing FCS measurements with ATTO 565-labeled molecules.

Materials:

  • ATTO 565-labeled biomolecule

  • FCS-compatible buffer (e.g., PBS)

  • FCS instrument with a 561 nm laser for excitation[15]

  • Microscope coverslips

  • Immersion oil

Protocol:

  • Sample Preparation:

    • Dilute the ATTO 565-labeled biomolecule in the desired buffer to a final concentration in the nanomolar range (typically 1-100 nM). The optimal concentration should result in a low average number of molecules in the confocal volume to ensure good signal-to-noise.[16]

  • Instrument Setup and Calibration:

    • Turn on the FCS system, including the laser, at least 30 minutes before measurements to allow for stabilization.[15]

    • Calibrate the confocal volume using a solution of free ATTO 565 dye with a known diffusion coefficient (approximately 360 µm²/s in buffer).[15] This allows for the determination of the dimensions of the observation volume.

  • Data Acquisition:

    • Pipette a small volume of the sample onto a clean coverslip.

    • Focus the laser into the sample solution.

    • Optimize the fluorescence signal by adjusting the pinhole position and detector alignment.[15]

    • Acquire fluorescence fluctuation data for a sufficient duration to obtain a smooth correlation curve (typically several runs of 10-30 seconds).

  • Data Analysis:

    • The recorded fluorescence intensity fluctuations are analyzed by calculating the autocorrelation function (ACF), G(τ).

    • The ACF is then fitted to a model that describes the diffusion of the fluorescent molecules through the confocal volume. For free diffusion in three dimensions, the following model is often used:

      • G(τ) = (1/N) * [1 + (τ/τ_D)]⁻¹ * [1 + (τ/S²τ_D)]⁻¹ᐟ²

      • Where N is the average number of molecules in the confocal volume, τ_D is the diffusion time, and S is the structure parameter (ratio of the axial to the radial dimension of the confocal volume).

    • From the fitted parameters, the concentration (inversely proportional to N) and the diffusion coefficient (D = ω²/4τ_D, where ω is the radial dimension of the confocal volume) of the labeled molecule can be determined.

Diagrams

experimental_workflow cluster_labeling Protein Labeling cluster_fcs FCS Measurement p_prep Protein Preparation (Amine-free buffer, pH 8.3) conjugation Conjugation Reaction (Room Temp, 30-60 min) p_prep->conjugation d_prep ATTO 565 NHS Ester Preparation (DMSO/DMF) d_prep->conjugation purification Purification (Gel Filtration) conjugation->purification dol DOL Determination (Spectrophotometry) purification->dol storage Storage (4°C or -20°C) dol->storage s_prep Sample Preparation (nM Concentration) storage->s_prep Labeled Protein setup Instrument Setup & Calibration s_prep->setup acquisition Data Acquisition setup->acquisition analysis Data Analysis (Autocorrelation) acquisition->analysis results Results (Diffusion, Concentration) analysis->results

Caption: Experimental workflow from protein labeling to FCS analysis.

fcs_principle cluster_microscope Confocal Microscope cluster_analysis Data Analysis laser Laser (561 nm) dichroic Dichroic Mirror laser->dichroic objective Objective Lens dichroic->objective pinhole dichroic->pinhole objective->dichroic sample Sample with ATTO 565-labeled molecules objective->sample sample->objective detector Detector (APD) pinhole->detector fluctuations Fluorescence Fluctuations detector->fluctuations autocorrelation Autocorrelation Function G(τ) fluctuations->autocorrelation fitting Model Fitting autocorrelation->fitting parameters Diffusion Time (τD) Number of Molecules (N) fitting->parameters

Caption: Principle of Fluorescence Correlation Spectroscopy (FCS).

References

ATTO 565 Amine: Application Notes and Protocols for Two-Photon Excitation Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ATTO 565 amine, a rhodamine-based fluorescent dye, in two-photon excitation microscopy (TPEM). ATTO 565 is a bright and photostable fluorophore, making it an excellent candidate for advanced imaging techniques, including deep-tissue and intravital microscopy.[1][2][3]

Introduction to ATTO 565 in Two-Photon Excitation Microscopy

Two-photon excitation microscopy is a powerful fluorescence imaging technique that utilizes the simultaneous absorption of two long-wavelength photons to excite a fluorophore.[4][5] This nonlinear optical process offers several advantages over traditional one-photon confocal microscopy, including deeper tissue penetration, reduced phototoxicity and photobleaching outside the focal volume, and inherent optical sectioning capabilities.[5][6]

ATTO 565, with its strong absorption and high fluorescence quantum yield, is well-suited for TPEM applications.[1][2][3] Its excitation in the near-infrared (NIR) range allows for imaging deeper into scattering biological samples.[5] The amine-reactive form of ATTO 565 enables straightforward conjugation to primary amines on biomolecules such as proteins, peptides, and modified oligonucleotides, facilitating the specific labeling of targets for visualization.

Quantitative Data Presentation

The photophysical properties of ATTO 565 are crucial for designing and optimizing two-photon imaging experiments. The following table summarizes the key quantitative data for ATTO 565.

PropertyValueReference
Maximum Absorption (λabs) 563 - 564 nm[1]
Maximum Emission (λem) 590 - 592 nm[1][4]
Molar Extinction Coefficient (ε) 120,000 cm-1M-1[1][4]
Fluorescence Quantum Yield (Φ) 0.90
Fluorescence Lifetime (τ) 4.0 ns[4]
Molecular Weight (NHS-ester) 708 g/mol [4]
Two-Photon Absorption Cross-Section (σ2) Data not readily available in GM units. However, studies show efficient two-photon activation with a red-shifted local maximum around 840 nm.

Experimental Protocols

Protocol 1: Labeling of Proteins with ATTO 565 NHS-ester

This protocol details the conjugation of ATTO 565 N-hydroxysuccinimidyl (NHS) ester to primary amines on a target protein. NHS esters react with primary amines at alkaline pH to form stable amide bonds.

Materials:

  • ATTO 565 NHS-ester

  • Target protein in an amine-free buffer (e.g., 1x PBS, pH 7.2-7.4)

  • Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-9.0

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

  • Elution buffer (e.g., 1x PBS, pH 7.4)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer. If the protein solution contains amine-containing substances like Tris or glycine, it must be dialyzed against 1x PBS.

    • Adjust the protein solution to a concentration of 1-5 mg/mL.

  • Dye Preparation:

    • Prepare a stock solution of ATTO 565 NHS-ester by dissolving it in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. This solution should be prepared fresh.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-9.0 by adding the Reaction Buffer. A common starting point is to add 1 part of 1 M sodium bicarbonate to 9 parts of the protein solution.

    • Add the ATTO 565 NHS-ester stock solution to the protein solution while gently vortexing. The recommended molar ratio of dye to protein is typically between 3:1 and 10:1. This may require optimization for your specific protein.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye using a gel filtration column pre-equilibrated with the elution buffer.

    • The first colored band to elute is the protein-dye conjugate. A second, slower-moving band corresponds to the free hydrolyzed dye.

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (564 nm for ATTO 565).

Protocol 2: Two-Photon Excitation Microscopy of Labeled Samples

This protocol provides a general workflow for imaging ATTO 565-labeled samples using a two-photon microscope.

Materials and Equipment:

  • Two-photon laser scanning microscope

  • Tunable, pulsed near-infrared (NIR) laser (e.g., Ti:Sapphire laser)

  • High numerical aperture (NA) objective lens suitable for NIR transmission

  • Non-descanned detectors (NDDs)

  • ATTO 565-labeled sample

Procedure:

  • Microscope Setup:

    • Power on the two-photon microscope system, including the NIR laser.

    • Allow the laser to warm up for stable output.

    • Select an appropriate objective lens for your sample and imaging depth.

  • Sample Preparation and Mounting:

    • Mount your ATTO 565-labeled sample on the microscope stage. For live-cell imaging, ensure the sample is in an appropriate imaging chamber with media.

  • Locating the Sample:

    • Start with a low laser power and a wide field of view to locate the region of interest.

  • Optimizing Excitation Wavelength:

    • Based on available data, the optimal two-photon excitation for rhodamine dyes like ATTO 565 is typically red-shifted from twice the one-photon absorption maximum. A starting wavelength around 840 nm is recommended.

    • Fine-tune the excitation wavelength to maximize the fluorescence signal from your labeled structures while minimizing background and autofluorescence.

  • Image Acquisition:

    • Set the laser power to the minimum level required for a good signal-to-noise ratio to minimize phototoxicity.

    • Adjust the detector gain and offset to optimize the dynamic range of the image.

    • Acquire single images or Z-stacks to generate three-dimensional reconstructions of your sample. For dynamic processes, time-lapse imaging can be performed.

  • Data Analysis:

    • Process and analyze the acquired images using appropriate software (e.g., ImageJ/Fiji, Imaris).

Visualizations

Amine_Labeling_Reaction Protein Protein with Primary Amine (-NH2) Reaction_Complex Reaction Intermediate Protein->Reaction_Complex ATTO565_NHS ATTO 565 NHS-ester ATTO565_NHS->Reaction_Complex Labeled_Protein ATTO 565 Labeled Protein (Stable Amide Bond) Reaction_Complex->Labeled_Protein NHS_leaving_group N-hydroxysuccinimide Reaction_Complex->NHS_leaving_group

Caption: Amine Labeling Reaction Workflow.

Two_Photon_Microscopy_Workflow cluster_Preparation Sample Preparation cluster_Microscopy Microscopy cluster_Analysis Data Analysis Labeling Labeling with This compound Mounting Sample Mounting Labeling->Mounting Setup Microscope Setup Mounting->Setup Excitation Optimize Excitation (~840 nm) Setup->Excitation Acquisition Image Acquisition Excitation->Acquisition Processing Image Processing Acquisition->Processing Quantification Quantification & Visualization Processing->Quantification

Caption: Two-Photon Microscopy Experimental Workflow.

Jablonski_Diagram_Two_Photon S0 S0 (Ground State) Virtual_State Virtual State S0->Virtual_State Two-Photon Absorption S1 S1 (Excited State) S1->S0 Fluorescence Emission Virtual_State->S1

References

Application Notes and Protocols for Calculating the Degree of Labeling (DOL) of ATTO 565-Conjugated Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of fluorescent dye conjugation to biomolecules is a critical parameter in numerous life science applications, from immunoassays and fluorescence microscopy to drug delivery systems. The Degree of Labeling (DOL), also referred to as the dye-to-protein ratio, represents the average number of dye molecules covalently bound to a single protein or other biomolecule.[1][2] An accurately determined DOL is essential for ensuring experimental reproducibility and optimizing assay performance.[3] This document provides a comprehensive guide to the principles and practice of calculating the DOL for biomolecules labeled with ATTO 565, a bright and photostable rhodamine-based fluorescent dye.[4][5]

Over-labeling can lead to fluorescence quenching, protein aggregation, and loss of biological activity, whereas under-labeling may result in a weak signal and reduced sensitivity.[1][6] For antibodies, an optimal DOL typically falls within the range of 2 to 10.[3][7] These application notes provide a detailed protocol for conjugating ATTO 565 NHS ester to proteins and subsequently determining the DOL using UV-Vis spectrophotometry.

Principle of DOL Calculation

The determination of the DOL is based on the Beer-Lambert law, which correlates absorbance with concentration. By measuring the absorbance of the purified dye-protein conjugate at two specific wavelengths, it is possible to calculate the concentrations of both the protein and the ATTO 565 dye, and consequently, their molar ratio. The absorbance is measured at:

  • 280 nm: At this wavelength, both the protein (due to the presence of aromatic amino acids such as tryptophan and tyrosine) and the ATTO 565 dye absorb light.[8]

  • ~564 nm: This is the maximum absorbance wavelength (λmax) for ATTO 565, where the dye exhibits strong absorbance, and the protein's absorbance is typically negligible.[4][5]

To accurately determine the protein concentration, the contribution of the ATTO 565 dye to the absorbance at 280 nm must be subtracted. This is accomplished using a correction factor (CF₂₈₀).[7][8]

Quantitative Data for DOL Calculation

The following table summarizes the key quantitative parameters required for calculating the DOL of ATTO 565-labeled proteins.

ParameterValueReference(s)
ATTO 565 Properties
Maximum Absorption (λmax)564 nm[4][5]
Molar Extinction Coefficient (ε_dye_) at λmax120,000 M⁻¹cm⁻¹[4][5][9]
Correction Factor (CF₂₈₀) at 280 nm0.12 - 0.16[9][10][11]
General Protein Properties (Example: IgG)
Molar Extinction Coefficient (ε_protein_) at 280 nm~210,000 M⁻¹cm⁻¹[7][8]
Molecular Weight~150,000 g/mol

Note: The molar extinction coefficient of the specific protein being labeled should be used for the most accurate DOL calculation. The correction factor for ATTO 565 can vary slightly between sources; using the value provided by the dye manufacturer is recommended.

Experimental Protocols

Protocol 1: Protein Labeling with ATTO 565 NHS Ester

This protocol details the covalent labeling of a protein with ATTO 565 N-hydroxysuccinimide (NHS) ester. NHS esters react with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus) on the protein to form stable amide bonds.[12]

Materials:

  • Protein to be labeled (e.g., IgG) in an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4)

  • ATTO 565 NHS ester

  • Amine-free, anhydrous DMSO or DMF

  • Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0[12][13]

  • Purification column (e.g., Sephadex G-25)[13][14]

  • Microcentrifuge tubes

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.[13]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as PBS prior to labeling.[13][15]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the ATTO 565 NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[9][13]

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the reactive dye to the protein solution while gently vortexing.[15] The optimal dye-to-protein molar ratio should be determined experimentally for each specific protein and application.[1][2]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[14]

  • Purification of the Labeled Protein:

    • Remove the unreacted dye from the labeled protein using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[13][14]

    • Elute the labeled protein with PBS. The first colored fraction to elute will be the ATTO 565-labeled protein.[9]

Protocol 2: Determination of the Degree of Labeling (DOL)

Materials:

  • Purified ATTO 565-labeled protein

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Buffer used for purification (e.g., PBS)

Procedure:

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Set the instrument to measure absorbance at 280 nm and 564 nm.

  • Blank Measurement:

    • Fill a quartz cuvette with the same buffer used to elute the labeled protein.

    • Place the cuvette in the spectrophotometer and zero the absorbance at both 280 nm and 564 nm.

  • Sample Measurement:

    • Dilute the purified labeled protein solution with the buffer to an appropriate concentration, such that the absorbance at 564 nm is between 0.1 and 1.0.[1]

    • Measure the absorbance of the diluted sample at 280 nm (A₂₈₀) and 564 nm (A_max).

  • DOL Calculation:

    • Use the following equations to calculate the DOL:

      Step 1: Calculate the molar concentration of the dye (C_dye_):

      C_dye_ (M) = A_max / (ε_dye_ * path length)

      where:

      • A_max_ is the absorbance at 564 nm.

      • ε_dye_ is the molar extinction coefficient of ATTO 565 (120,000 M⁻¹cm⁻¹).

      • The path length is typically 1 cm.

      Step 2: Calculate the corrected absorbance of the protein at 280 nm (A_protein_):

      A_protein_ = A₂₈₀ - (A_max_ * CF₂₈₀)

      where:

      • A₂₈₀ is the absorbance at 280 nm.

      • CF₂₈₀ is the correction factor for ATTO 565 at 280 nm (~0.12).

      Step 3: Calculate the molar concentration of the protein (C_protein_):

      C_protein_ (M) = A_protein_ / (ε_protein_ * path length)

      where:

      • ε_protein_ is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      Step 4: Calculate the Degree of Labeling (DOL):

      DOL = C_dye_ / C_protein_

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-9.0) reaction Incubate Protein and Dye (1 hour, room temperature, dark) prep_protein->reaction prep_dye Prepare ATTO 565 NHS Ester Stock Solution (DMSO) prep_dye->reaction purify Purify Labeled Protein (Gel Filtration, e.g., Sephadex G-25) reaction->purify measure Measure Absorbance (A₂₈₀ and A₅₆₄) purify->measure calculate Calculate DOL measure->calculate

Caption: Workflow for protein labeling with ATTO 565 and subsequent DOL calculation.

reaction_pathway protein Protein-NH₂ (Primary Amine) nhs_ester ATTO 565-NHS Ester conjugate Protein-NH-CO-ATTO 565 (Stable Amide Bond) protein->conjugate + nhs_ester->conjugate nhs_leaving_group NHS (Leaving Group) reactants reactants products products

Caption: Reaction of ATTO 565 NHS ester with a primary amine on a protein.

References

Application Notes and Protocols: ATTO 565 NHS Ester Amine-Reactive Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565, a rhodamine-based fluorescent dye, is a powerful tool for labeling biomolecules in a variety of research and drug development applications.[1][2][3] Its N-hydroxysuccinimide (NHS) ester derivative is a highly efficient amine-reactive compound used for covalently attaching the fluorophore to primary amines on proteins, peptides, amino-modified oligonucleotides, and other biomolecules.[4][5] This conjugation results in a stable amide bond, ensuring a permanent fluorescent label. ATTO 565 is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it suitable for a wide range of fluorescence-based applications including flow cytometry, high-resolution microscopy, and single-molecule detection.[1][3]

These application notes provide detailed protocols for the conjugation of ATTO 565 NHS ester to proteins and oligonucleotides, guidelines for determining the degree of labeling, and troubleshooting advice to ensure successful labeling experiments.

Physicochemical and Spectroscopic Properties

A thorough understanding of the properties of ATTO 565 is crucial for designing and interpreting fluorescence experiments.

PropertyValueReference
Molecular Formula C35H34ClN3O11[6]
Molecular Weight 708.11 g/mol [6]
Maximum Absorption (λabs) 564 nm[1]
Molar Extinction Coefficient (εmax) 1.2 x 10^5 M-1 cm-1[1]
Maximum Emission (λfl) 590 nm[1]
Fluorescence Quantum Yield (ηfl) 90%[1]
Fluorescence Lifetime (τfl) 4.0 ns[1]
Correction Factor at 260 nm (CF260) 0.27[1]
Correction Factor at 280 nm (CF280) 0.12[1]

Reaction Mechanism

The reaction between ATTO 565 NHS ester and a primary amine proceeds via nucleophilic acyl substitution. The primary amine group on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G ATTO_565_NHS ATTO 565-NHS Ester Conjugate ATTO 565-Biomolecule (Amide Bond) ATTO_565_NHS->Conjugate Reaction Biomolecule_Amine Biomolecule-NH₂ Biomolecule_Amine->Conjugate NHS N-hydroxysuccinimide Conjugate->NHS

Caption: Reaction of ATTO 565 NHS ester with a primary amine.

Experimental Protocols

Protocol 1: Labeling of Proteins with ATTO 565 NHS Ester

This protocol provides a general procedure for labeling proteins, such as antibodies, with ATTO 565 NHS ester. Optimization may be required for specific proteins.

1. Preparation of Reagents

  • Protein Solution:

    • Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, at a concentration of 2-10 mg/mL.[1][4] The optimal pH for the labeling reaction is between 8.0 and 9.0.[4][7] A pH of 8.3 is often a good compromise.[7]

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer like PBS before labeling.[1][4][7]

  • ATTO 565 NHS Ester Stock Solution:

    • Allow the vial of ATTO 565 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous, amine-free DMSO or DMF.[4][9] This solution should be prepared immediately before use as NHS esters are moisture-sensitive and can hydrolyze.[7][8]

2. Labeling Reaction

  • A starting molar excess of dye to protein of 5:1 to 15:1 is recommended.[10] The optimal ratio should be determined empirically for each protein.[4]

  • While gently stirring or vortexing the protein solution, add the required volume of the ATTO 565 NHS ester stock solution.[10][11]

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[10][11] For some proteins, a longer incubation time of up to 18 hours may increase the degree of labeling.[8]

3. Purification of the Conjugate

  • Remove unreacted dye by size-exclusion chromatography using a Sephadex G-25 column or by dialysis.[1][7][10]

  • Equilibrate the column with an appropriate buffer (e.g., PBS).

  • Apply the reaction mixture to the column and elute with the same buffer. The first colored band to elute is the labeled protein, while the free dye will elute later.[1]

G Start Start Prepare_Protein Prepare Protein Solution (Amine-free buffer, pH 8.0-9.0) Start->Prepare_Protein Prepare_Dye Prepare ATTO 565 NHS Ester Stock Solution (10 mM in DMSO/DMF) Start->Prepare_Dye Reaction Combine and Incubate (1 hour, RT, protected from light) Prepare_Protein->Reaction Prepare_Dye->Reaction Purification Purify Conjugate (Size-Exclusion Chromatography) Reaction->Purification Characterization Characterize Conjugate (Determine Degree of Labeling) Purification->Characterization End End Characterization->End

Caption: General workflow for protein labeling.

Protocol 2: Labeling of Amino-Modified Oligonucleotides
  • Preparation of Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9) to a concentration of 0.1 mM.[1]

  • Preparation of Dye Solution: Prepare a 5 mg/mL solution of ATTO 565 NHS ester in anhydrous DMF.[1]

  • Labeling Reaction: Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution and incubate for 2 hours at room temperature with shaking.[1]

  • Purification: The labeled oligonucleotide can be purified from the free dye using gel filtration or reversed-phase HPLC.[1]

Characterization of the Conjugate

Determination of the Degree of Labeling (DOL)

The DOL, or the molar ratio of dye to protein, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorption maximum of ATTO 565 (564 nm, Amax).[10]

  • Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = Amax / (εmax * path length) where εmax is the molar extinction coefficient of ATTO 565 (120,000 M-1 cm-1).

  • Calculate the corrected absorbance of the protein at 280 nm, which accounts for the contribution of the dye's absorbance at this wavelength: A280,corrected = A280 - (Amax * CF280) where CF280 is the correction factor for ATTO 565 at 280 nm (0.12).[1]

  • Calculate the concentration of the protein: [Protein] (M) = A280,corrected / (εprotein * path length) where εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL: DOL = [Dye] / [Protein]

Troubleshooting

IssuePossible CauseSuggested SolutionReference
Low Labeling Efficiency Presence of amine-containing buffers (e.g., Tris, glycine).Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling.[1][4][8]
Incorrect pH of the reaction buffer.Ensure the pH of the reaction buffer is between 8.0 and 9.0.[4][8]
Hydrolyzed ATTO 565 NHS ester.Use anhydrous DMSO or DMF to prepare the dye stock solution immediately before use. Store the lyophilized dye protected from moisture.[8]
Low protein concentration.The recommended protein concentration is 2-10 mg/mL. Labeling efficiency decreases at concentrations below 2 mg/mL.[1][4][8]
Insufficient incubation time.While 1 hour is often sufficient, increasing the incubation time up to 18 hours may improve the DOL for some proteins.[8]
Precipitation of Protein High degree of labeling.Reduce the dye-to-protein molar ratio in the labeling reaction.
Low water solubility of the dye.Consider using a more water-soluble alternative if precipitation is a persistent issue.[4]

Applications

ATTO 565-labeled biomolecules are utilized in a wide array of fluorescence-based applications, including:

  • Flow Cytometry (FACS): For the sensitive detection of cell surface and intracellular targets.[1]

  • Fluorescence Microscopy: Including high-resolution techniques like STED, PALM, and dSTORM.[1][2]

  • Immunofluorescence Staining: To visualize the distribution of specific proteins in cells and tissues.[2]

  • Fluorescence Resonance Energy Transfer (FRET): As a donor or acceptor fluorophore to study molecular interactions.

  • Fluorescence In-Situ Hybridization (FISH): For the detection and localization of specific DNA or RNA sequences.[1]

G ATTO_565_Conjugate ATTO 565 Labeled Biomolecule Flow_Cytometry Flow Cytometry ATTO_565_Conjugate->Flow_Cytometry Microscopy High-Resolution Microscopy (STED, PALM, dSTORM) ATTO_565_Conjugate->Microscopy Immunofluorescence Immunofluorescence ATTO_565_Conjugate->Immunofluorescence FRET FRET ATTO_565_Conjugate->FRET FISH FISH ATTO_565_Conjugate->FISH

Caption: Applications of ATTO 565 conjugates.

References

Optimal Buffer Conditions for Amine Labeling with ATTO 565 NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful covalent labeling of primary amines in proteins, peptides, and other biomolecules using ATTO 565 N-hydroxysuccinimide (NHS) ester. Adherence to optimal buffer conditions is critical for achieving high labeling efficiency and ensuring the integrity of the labeled molecule.

Principle of the Reaction

The labeling chemistry relies on the reaction between the NHS ester functional group of ATTO 565 and a primary amine on the target molecule.[1] The NHS ester reacts with the nucleophilic amine to form a stable, covalent amide bond, linking the fluorescent dye to the biomolecule.[1] The primary targets for this reaction are the ε-amino groups of lysine residues and the N-terminal α-amino group of proteins.[2]

Critical Parameters for Optimal Labeling

Achieving a high degree of labeling (DOL) while maintaining the biological activity of the target molecule is paramount. The reaction is influenced by several key parameters, with the reaction buffer being one of the most critical.

pH of the Reaction Buffer

The pH of the reaction buffer is a crucial factor that directly impacts the efficiency of the labeling reaction.[3] The optimal pH range for the reaction of ATTO 565 NHS ester with primary amines is between 8.0 and 9.0 .[1][4][5] A pH of 8.3 is often recommended as an ideal compromise.[5][6][7]

  • Below pH 8.0: Primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and significantly reducing their reactivity with the NHS ester.[3][6]

  • Above pH 9.0: While the concentration of reactive, deprotonated amines increases, the rate of hydrolysis of the NHS ester also significantly increases.[3][6] This competing hydrolysis reaction consumes the dye, reducing the amount available to label the target molecule.[6]

Buffer Composition

The choice of buffering agent is equally important. The buffer must not contain any primary amines, as these will compete with the target molecule for reaction with the ATTO 565 NHS ester, drastically reducing labeling efficiency.[2][6]

Recommended Buffers:

  • Phosphate buffer[3]

  • Carbonate-bicarbonate buffer[3][7]

  • HEPES buffer[3]

  • Borate buffer[2][3]

Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane)[3][6]

  • Glycine[3][6]

If the protein of interest is in a buffer containing primary amines, it must be exchanged into a suitable amine-free buffer via dialysis or gel filtration before initiating the labeling reaction.[4][6]

Protein Concentration

For optimal labeling efficiency, it is recommended that the protein concentration be at least 2 mg/mL .[1][4] Lower concentrations can lead to a decrease in labeling efficiency.[6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for successful ATTO 565 amine labeling.

ParameterRecommended Value/RangeNotes
Reaction Buffer pH 8.0 - 9.0 (Optimal: 8.3)[1][4][5]Critical for balancing amine reactivity and NHS ester stability.[3][6]
Recommended Buffers Phosphate, Carbonate-Bicarbonate, HEPES, Borate[2][3]Must be free of primary amines.[2][6]
Protein Concentration > 2 mg/mL[1][4]Lower concentrations can decrease labeling efficiency.[6]
ATTO 565 NHS Ester Stock Solution 1-10 mg/mL in anhydrous DMSO or DMF[1]Must be prepared fresh immediately before use to prevent hydrolysis.[1][6]
Molar Excess of Dye to Protein 5:1 to 20:1[4][8]The optimal ratio is protein-dependent and may require empirical determination.[1][4]
Reaction Incubation Time 1 hour to 18 hours[1][6]ATTO 565 may require a longer incubation time for the reaction to reach completion compared to other NHS esters.[6]
Reaction Temperature Room Temperature[9]

Experimental Protocols

Preparation of Reagents
  • Protein Solution:

    • Dissolve or exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3) at a concentration of ≥ 2 mg/mL.[4]

    • Ensure that any substances containing primary amines (e.g., Tris, glycine, ammonium salts) have been removed through dialysis or buffer exchange.[4]

  • ATTO 565 NHS Ester Stock Solution:

    • Allow the vial of ATTO 565 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[6]

    • Prepare a 1-10 mg/mL stock solution by dissolving the dye in anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][8]

    • This solution should be prepared immediately before use as the NHS ester is moisture-sensitive and will hydrolyze over time.[1][6]

Labeling Reaction
  • While gently vortexing, add the desired molar excess of the ATTO 565 NHS ester stock solution to the protein solution.[9] A 10:1 to 15:1 molar ratio of dye to protein is a common starting point, but this should be optimized for each specific protein.[2][4]

  • Incubate the reaction mixture for 1 to 18 hours at room temperature, protected from light.[1][6] The longer incubation time may be necessary to ensure the reaction goes to completion.[6]

  • (Optional) Quenching the Reaction: The reaction can be stopped by adding a buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 50-100 mM and incubating for 10-15 minutes.[2]

Purification of the Labeled Conjugate

It is crucial to remove any unconjugated dye from the labeled protein to ensure accurate determination of the degree of labeling and to prevent background fluorescence in downstream applications.[7]

  • Gel Filtration Chromatography: This is a common and effective method.[7] Use a size-exclusion column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.2-7.4).[4] The first colored band to elute will be the dye-protein conjugate.

  • Dialysis: This is another suitable method for removing free dye.[7]

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, should be determined. This is typically done by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of ATTO 565 (~564 nm).[4]

Mandatory Visualizations

experimental_workflow A Prepare Protein Solution (≥ 2 mg/mL in amine-free buffer, pH 8.0-9.0) C Combine Reactants (Add dye to protein solution) A->C B Prepare Fresh ATTO 565 NHS Ester Stock (1-10 mg/mL in anhydrous DMSO/DMF) B->C D Incubate (1-18 hours, Room Temperature, Protected from light) C->D E Purify Conjugate (Gel Filtration or Dialysis) D->E F Characterize Conjugate (Determine Degree of Labeling) E->F G Labeled Protein F->G

Caption: Experimental workflow for amine labeling with ATTO 565 NHS ester.

signaling_pathway cluster_reactants Reactants cluster_conditions Optimal Reaction Conditions cluster_products Products A Protein with Primary Amine (-NH2) D ATTO 565-Labeled Protein (Stable Amide Bond) A->D Reaction B ATTO 565 NHS Ester B->D C pH 8.0 - 9.0 (e.g., Bicarbonate Buffer) E N-hydroxysuccinimide (NHS) (Byproduct)

Caption: Chemical reaction of ATTO 565 NHS ester with a primary amine.

References

Application Notes and Protocols for the Purification of ATTO 565 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATTO 565 is a high-quality rhodamine-based fluorescent dye widely used for labeling proteins, antibodies, and other biomolecules.[1] Its strong absorption, high fluorescence quantum yield, and excellent photostability make it an ideal candidate for various applications, including fluorescence microscopy, flow cytometry (FACS), and single-molecule detection.[1][2] The most common method for labeling proteins with ATTO 565 is through the use of an N-Hydroxysuccinimide (NHS) ester derivative, which readily reacts with primary amino groups (e.g., the ε-amino group of lysine residues) on the protein surface to form a stable amide bond.[3][4]

Following the labeling reaction, a critical purification step is required to remove any unconjugated, free ATTO 565 dye.[5] Incomplete removal of the free dye can lead to high background fluorescence and inaccurate determination of the degree of labeling (DOL), ultimately compromising the quality and reliability of downstream experimental results.[5] This document provides detailed protocols for the labeling of proteins with ATTO 565 NHS-ester and subsequent purification using common chromatography techniques.

Data Presentation: Key Properties of ATTO 565 NHS-Ester

Accurate calculations for labeling efficiency and concentration determination rely on the specific properties of the dye. The essential quantitative data for ATTO 565 are summarized below.

PropertyValueReference
Molecular Weight (MW)708 g/mol [2]
Maximum Absorption (λmax)564 nm[1][2]
Molar Extinction Coefficient (εmax)120,000 M⁻¹cm⁻¹[1][2]
Correction Factor at 280 nm (CF₂₈₀)0.12[1][2]

Experimental Protocols

Protein and Dye Preparation

Successful labeling begins with properly prepared reagents. The protein solution must be in a suitable buffer, and the reactive dye must be handled correctly to maintain its activity.

a. Protein Preparation:

  • Buffer Selection: The protein must be in an amine-free buffer to prevent the buffer from competing with the protein for the NHS-ester dye.[1][4] Recommended buffers include phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate, adjusted to a pH of 8.0-9.0 (optimally 8.3).[3][4] Buffers containing Tris or glycine are incompatible and must be removed by dialysis or buffer exchange prior to labeling.[1][3]

  • Protein Concentration: For efficient labeling, the protein concentration should be between 2-10 mg/mL.[1][6] Labeling efficiency decreases at concentrations below 2 mg/mL.[1][6]

b. ATTO 565 NHS-Ester Stock Solution Preparation:

  • ATTO 565 NHS-ester is sensitive to moisture and can hydrolyze, which renders it non-reactive.[6]

  • Immediately before starting the labeling reaction, dissolve the dye in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-2 mg/mL.[1][4]

  • This solution should be used promptly. While it can be stored for short periods if tightly sealed and protected from light and moisture at -20°C, freshly prepared solutions are always recommended to ensure maximum reactivity.[4][6]

Protein Labeling Protocol

This protocol describes the conjugation of ATTO 565 NHS-ester to a protein.

a. Reaction Setup:

  • Start with the purified protein in the recommended amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • The optimal molar ratio of dye to protein can vary and should be optimized for each specific protein.[3] A good starting point is a 10:1 molar ratio of dye to protein.[3] For antibodies, a twofold molar excess of dye is often sufficient.[1]

  • While gently stirring, add the calculated volume of the ATTO 565 NHS-ester stock solution to the protein solution.

b. Incubation:

  • Incubate the reaction mixture at room temperature for 30 to 60 minutes with constant, gentle stirring.[1][7]

  • Protect the reaction from light to prevent photobleaching of the dye.

c. (Optional) Quenching the Reaction:

  • The reaction can be stopped by adding a small molecule containing a primary amine, such as Tris or glycine, to a final concentration of approximately 50 mM. This will consume any unreacted NHS-ester.

  • Alternatively, the quenching step can be omitted if the purification process is initiated immediately after the incubation period, as the purification will effectively separate the unreacted dye.

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer (pH 8.0-9.0) Mix Mix Protein and Dye (e.g., 10:1 molar ratio) Protein->Mix Dye Freshly Prepared ATTO 565 NHS-Ester in DMSO/DMF Dye->Mix Incubate Incubate 30-60 min at Room Temp (Protect from light) Mix->Incubate Purify Remove Free Dye (SEC, IEX, or AC) Incubate->Purify Analyze Calculate Degree of Labeling (DOL) Purify->Analyze

General workflow for labeling and purifying proteins with ATTO 565.
Purification of Labeled Protein

The removal of all non-conjugated dye is a critical step for obtaining a high-quality labeled protein.[5] The most common methods are size exclusion, ion-exchange, and affinity chromatography.

a. Method 1: Size Exclusion Chromatography (SEC) / Gel Filtration

This is the most frequently recommended method for separating the larger labeled protein from the small, unbound dye molecules.[4][8]

  • Principle: SEC separates molecules based on their hydrodynamic radius (size).[9] The reaction mixture is passed through a column packed with a porous resin (e.g., Sephadex G-25).[4] The large, labeled protein conjugates are excluded from the pores and travel through the column quickly, eluting first.[8][9] Smaller molecules, like the free dye, enter the pores, extending their path and causing them to elute later.[8]

  • Protocol using a Desalting Column (e.g., Sephadex G-25):

    • Column Equilibration: Equilibrate the desalting column with a suitable storage buffer for the protein, typically PBS at pH 7.2-7.4.[3][4] Pass several column volumes of the buffer through the column to ensure it is fully equilibrated.

    • Sample Application: Allow the equilibration buffer to drain until it reaches the top of the resin bed. Carefully load the entire labeling reaction mixture onto the center of the resin.[3]

    • Elution: As soon as the sample has entered the resin, add elution buffer (PBS) to the top of the column.[3]

    • Fraction Collection: The labeled protein will appear as the first colored band to elute from the column. Collect this band. The free dye will elute as a second, more slowly moving band. Collect fractions and monitor the absorbance at 280 nm (for protein) and 564 nm (for ATTO 565) to identify the fractions containing the purified conjugate.

    • Pooling: Pool the fractions that contain the desired labeled protein.

b. Method 2: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[10][11] This method can be effective if the labeling process alters the protein's overall charge, allowing for separation from both unlabeled protein and free dye.

  • Principle: The protein mixture is loaded onto a column containing a charged stationary phase.[10] In anion-exchange chromatography, a positively charged resin binds negatively charged proteins. In cation-exchange chromatography, a negatively charged resin binds positively charged proteins.[12] Bound proteins are then eluted by increasing the salt concentration or changing the pH of the buffer, which disrupts the electrostatic interactions.[10][13]

  • General Protocol:

    • Column Selection and Equilibration: Choose an appropriate anion or cation exchange resin based on the isoelectric point (pI) of the target protein. Equilibrate the column with a low-ionic-strength starting buffer.[14]

    • Sample Loading: Load the sample onto the column. The labeled protein should bind to the resin, while some contaminants (and potentially the free dye, depending on its charge) may flow through.

    • Washing: Wash the column with the starting buffer to remove any unbound molecules.[10]

    • Elution: Elute the bound protein using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl) or by changing the pH.[13] The labeled protein may elute at a different salt concentration than the unlabeled protein.

    • Fraction Analysis: Collect fractions and analyze them by SDS-PAGE and absorbance measurements to identify those containing the pure, labeled protein.

c. Method 3: Affinity Chromatography (AC)

This method is highly specific and powerful, particularly for recombinant proteins engineered with an affinity tag (e.g., polyhistidine-tag, GST-tag).[15][16]

  • Principle: AC utilizes the specific, reversible binding interaction between a protein (via its tag) and an immobilized ligand on the chromatography resin.[15][17] For example, a His-tagged protein will bind to a resin containing chelated metal ions like Nickel (Ni²⁺).[16]

  • General Protocol (for His-tagged proteins):

    • Column Equilibration: Equilibrate a Ni-NTA (or similar) column with a binding buffer.

    • Sample Loading: Load the labeling reaction mixture onto the column. The His-tagged protein (both labeled and unlabeled) will bind to the resin.

    • Washing: Wash the column extensively with a wash buffer (containing a low concentration of a competitive agent like imidazole) to remove unbound contaminants, including the free ATTO 565 dye.

    • Elution: Elute the purified, tagged protein using an elution buffer containing a high concentration of imidazole, which competes with the His-tag for binding to the nickel ions.[17]

    • Buffer Exchange: The eluted protein will be in a high-imidazole buffer. A subsequent buffer exchange step (e.g., using a desalting column as described in SEC) is necessary to move the protein into a suitable storage buffer.

cluster_sec Size Exclusion Chromatography (SEC) cluster_iex Ion-Exchange Chromatography (IEX) cluster_ac Affinity Chromatography (AC) SEC_Principle Principle: Separation by Size SEC_Process Large molecules (protein) elute first. Small molecules (free dye) elute later. SEC_Principle->SEC_Process IEX_Principle Principle: Separation by Charge IEX_Process Proteins bind to charged resin. Elution with salt gradient or pH change. IEX_Principle->IEX_Process AC_Principle Principle: Specific Binding Interaction AC_Process Tagged protein binds to specific ligand. Elution with a competitive agent. AC_Principle->AC_Process Purification Purification Method Purification->SEC_Principle Most Common Purification->IEX_Principle Charge-based Purification->AC_Principle For Tagged Proteins Reaction ATTO 565 NHS-Ester N-hydroxysuccinimide group Protein Primary Amine (e.g., Lysine) Product Labeled Protein Stable Amide Bond Byproduct NHS Reaction:f0->Product:f0 Reaction (pH 8.0-9.0)

References

Troubleshooting & Optimization

ATTO 565 Amine-Reactive Labeling: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low labeling efficiency with ATTO 565 amine-reactive dyes (specifically NHS esters).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions related to the conjugation of ATTO 565 NHS ester to proteins and other amine-containing biomolecules.

Q1: My labeling efficiency with ATTO 565 NHS ester is very low. What are the most common causes?

Low labeling efficiency can stem from several factors. The most common issues are related to reaction conditions and reagent stability.

  • Presence of Amine-Containing Buffers: Buffers such as Tris, glycine, or the presence of ammonium salts in your protein solution will compete with your target protein for the NHS ester, drastically reducing labeling efficiency.[1][2]

  • Hydrolyzed ATTO 565 NHS Ester: The NHS ester is highly sensitive to moisture. If the dye has been exposed to humid air or dissolved in a non-anhydrous solvent, it will hydrolyze and become non-reactive.[1][3][4]

  • Incorrect Reaction Buffer pH: The pH of the reaction is critical. The optimal range for the reaction between an NHS ester and a primary amine is between pH 8.0 and 9.0.[1][3]

    • Below pH 8.0, most primary amines on the protein will be protonated (-NH₃⁺) and thus unreactive.[1][5]

    • Above pH 9.0, the hydrolysis of the NHS ester dye becomes a significant competing reaction, reducing the amount of dye available to label the protein.[1][5]

  • Insufficient Incubation Time: Some labeling reactions with ATTO 565 may require longer incubation periods to reach completion. An incubation time of up to 18 hours at room temperature has been recommended in some protocols.[1][4]

  • Low Protein Concentration: Labeling efficiency can be significantly reduced at protein concentrations below 2 mg/mL.[1][6]

Q2: How should I properly store and handle the ATTO 565 NHS ester to prevent hydrolysis?

Proper handling is crucial to maintain the reactivity of the dye.[1]

  • Storage: Store the lyophilized dye at -20°C, protected from light and moisture.[1]

  • Equilibration: Before opening, always allow the vial to warm to room temperature to prevent moisture condensation inside.[1]

  • Solvent Quality: Use only anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the dye.[1]

  • Stock Solutions: Prepare dye stock solutions immediately before use.[1][4] Stock solutions in DMSO or DMF are not stable over long periods due to the high probability of moisture contamination.[1]

Q3: What is the optimal pH for labeling with ATTO 565 NHS ester and why is it so important?

A pH of 8.3 is often recommended as an ideal balance for the reaction.[1][6] This pH ensures that a sufficient number of primary amines on the protein are deprotonated and available for reaction, while minimizing the rate of dye hydrolysis.[1][7]

Q4: Can I use a Tris buffer for my labeling reaction?

No. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine and will actively compete with your protein for the ATTO 565 NHS ester, leading to significantly lower or no labeling of your target protein.[1][2] Always use amine-free buffers such as phosphate-buffered saline (PBS), bicarbonate, or borate buffers.[5]

Quantitative Data Summary

The following tables provide key quantitative data for ATTO 565 NHS ester labeling reactions and for calculating the degree of labeling (DOL).

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueRationaleCitations
pH 8.0 - 9.0 (8.3 is optimal)Balances amine reactivity and NHS ester stability.[1][5][8]
Protein Concentration ≥ 2 mg/mLHigher concentrations improve labeling efficiency.[1][6]
Dye:Protein Molar Ratio 5:1 to 20:1Varies by protein; requires empirical optimization.[3]
Incubation Time 30 - 60 minutes (up to 18 hours)ATTO 565 may require a longer reaction time for completion.[1][6]
Reaction Buffers Bicarbonate, Borate, PhosphateAmine-free buffers that do not compete in the reaction.[5]
Incompatible Buffers Tris, Glycine, Ammonium SaltsContain primary amines that compete with the target protein.[1][2]

Table 2: Parameters for Degree of Labeling (DOL) Calculation

ParameterValueSource
ATTO 565 Molar Extinction Coefficient (ε_dye_) 120,000 M⁻¹cm⁻¹ at 564 nm[4]
ATTO 565 Correction Factor (CF₂₈₀) 0.12[4]
Typical IgG Molar Extinction Coefficient (ε_protein_) 210,000 M⁻¹cm⁻¹ at 280 nm[4]
Typical IgG Molecular Weight ~150,000 g/mol [4]

Experimental Protocols

This section provides detailed methodologies for key experimental procedures.

Protocol 1: Protein Preparation for Labeling
  • Buffer Exchange: If your protein solution contains amine-containing buffers (e.g., Tris), you must remove them. Transfer the protein solution into a dialysis tubing with an appropriate molecular weight cut-off.

  • Dialysis: Dialyze against a 1000-fold volume of amine-free buffer (e.g., PBS, pH 7.4) at 4°C for at least 4 hours.

  • Buffer Change: Change the dialysis buffer and repeat the dialysis for another 4 hours or overnight.

  • Recovery and Concentration: Recover the protein solution and determine its concentration. Ensure the protein concentration is at least 2 mg/mL.[1]

Protocol 2: ATTO 565 NHS Ester Labeling Reaction
  • Prepare Protein Solution: In a microcentrifuge tube, add your protein solution (at ≥ 2 mg/mL in an amine-free buffer).

  • Adjust pH: Adjust the pH of the protein solution to 8.3 by adding a small amount of a concentrated bicarbonate buffer (e.g., 1 M, pH 9.0).[1]

  • Prepare Dye Solution: Allow the vial of ATTO 565 NHS ester to warm completely to room temperature. Prepare a stock solution (e.g., 10 mM) by dissolving the dye in anhydrous, amine-free DMSO or DMF. This should be done immediately before use.[1]

  • Perform Labeling Reaction: Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. A common starting point is a 10-fold molar excess of dye over protein.[3]

  • Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.[6] For ATTO 565, if labeling is inefficient, this time can be extended up to 18 hours.[1][4]

Protocol 3: Purification of the Labeled Conjugate
  • Column Preparation: Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions. The column should have a diameter of at least 1 cm and a length of 12 cm.[6]

  • Equilibration: Equilibrate the column with a suitable buffer, such as PBS at pH 7.2-7.4.[6]

  • Loading: Load the reaction mixture onto the top of the column.

  • Elution: Elute the conjugate with the equilibration buffer. The first colored band to elute is typically the labeled protein, while the free dye will elute later in a second band.[6]

  • Collection: Collect the fractions containing the labeled protein.

Visualizations

Troubleshooting Workflow

G start Low Labeling Efficiency buffer_check Is your buffer amine-free? (e.g., no Tris, Glycine) start->buffer_check ph_check Is the reaction pH between 8.0-9.0? buffer_check->ph_check Yes solution1 Perform buffer exchange (Dialysis or Gel Filtration) buffer_check->solution1 No dye_check Was the dye handled properly? (anhydrous solvent, fresh stock) ph_check->dye_check Yes solution2 Adjust pH to 8.3 using bicarbonate buffer ph_check->solution2 No concentration_check Is protein concentration ≥ 2 mg/mL? dye_check->concentration_check Yes solution3 Use fresh dye vial and anhydrous solvent dye_check->solution3 No ratio_check Have you optimized the dye:protein ratio? concentration_check->ratio_check Yes solution4 Concentrate protein concentration_check->solution4 No solution5 Perform a titration of dye:protein molar ratios ratio_check->solution5 No

Caption: Troubleshooting decision tree for low labeling efficiency.

ATTO 565 NHS Ester Reaction Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-ATTO 565 (Stable Amide Bond) Protein->Conjugate ATTO565 ATTO 565-NHS Ester ATTO565->Conjugate pH 8.0-9.0 pH 8.0-9.0 Room Temp Room Temp Amine-free buffer Amine-free buffer Byproduct NHS (N-hydroxysuccinimide)

Caption: Amine-reactive labeling chemical pathway.

Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purify 3. Purification cluster_analysis 4. Analysis a Protein Buffer Exchange (if needed) c Adjust Protein Solution pH to 8.3 a->c b Prepare Fresh Dye Stock (Anhydrous DMSO/DMF) d Add Dye to Protein b->d c->d e Incubate (Protected from Light) d->e f Gel Filtration (e.g., Sephadex G-25) e->f g Measure Absorbance (A280 and A564) f->g h Calculate Degree of Labeling (DOL) g->h

Caption: Step-by-step experimental workflow for protein labeling.

References

ATTO 565 Amine Technical Support Center: Troubleshooting Photobleaching in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 565 amine. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to photobleaching during long-term fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fluorescence microscopy?

ATTO 565 is a fluorescent dye belonging to the rhodamine class.[1][2] It is known for its strong light absorption, high fluorescence quantum yield, and excellent thermal and photostability.[3][4] These characteristics make it a bright and sensitive label suitable for a wide range of applications, including single-molecule detection, high-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The amine-reactive version allows for straightforward labeling of biomolecules.

Q2: What is photobleaching, and why is my ATTO 565 signal fading during long-term imaging?

Photobleaching is the irreversible photochemical destruction of a fluorophore, which leads to a loss of its ability to fluoresce.[4] During long-term imaging, the repeated exposure of ATTO 565 to high-intensity excitation light can cause the dye molecule to enter a reactive triplet state. In this state, it can interact with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the dye, causing the fluorescent signal to fade over time.[5] While ATTO 565 is considered highly photostable, all fluorophores are susceptible to photobleaching to some extent, especially under continuous and intense illumination.[4][6]

Q3: How can I determine if the signal loss I'm observing is due to photobleaching or another issue?

Signal loss from photobleaching typically appears as a gradual decrease in fluorescence intensity over the duration of your imaging experiment.[4][7] If the signal is weak or absent from the start, the problem might be related to other factors such as low labeling efficiency of your target molecule, the use of incorrect microscope filter sets, or low expression levels of the protein of interest.[4] A simple way to check for photobleaching is to move to a new field of view on your sample that has not been previously exposed to the excitation light. If this new area is initially bright and then fades with exposure, photobleaching is the likely cause.[4]

Q4: How does the photostability of ATTO 565 compare to other dyes in a similar spectral range?

ATTO 565 is generally recognized for its high photostability compared to many other fluorescent dyes.[3][6] However, direct quantitative comparisons can be challenging as photostability is highly dependent on the experimental conditions. The following table summarizes key photophysical properties of ATTO 565 and some common alternatives.

Quantitative Data Summary

Table 1: Photophysical Properties of ATTO 565 and Comparable Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Relative Photostability
ATTO 565 564590120,0000.90High[3][8]
Alexa Fluor 568 57860391,3000.69High[9]
Cy3 550570150,0000.15Moderate
Rhodamine B 554577110,0000.31Low

Note: Photostability is a relative measure and can vary significantly with experimental conditions such as illumination intensity, buffer composition, and the presence of antifade agents.

Table 2: Effect of Antifade Reagents on ATTO 565 Photobleaching Lifetime

Antifade ReagentConcentrationApproximate Photobleaching Lifetime (s)
None-~5
Trolox1 mM~25
Ascorbic Acid1 mM~15
n-propyl gallate (NPG)1 mM~10

Note: These values are approximate and derived from graphical data in the cited source under specific experimental conditions.[10]

Troubleshooting Guides

If you are experiencing rapid signal loss with ATTO 565 during long-term imaging, follow these troubleshooting steps:

Problem: Rapid Fading of ATTO 565 Signal

This is a classic sign of photobleaching. Here’s a workflow to mitigate this issue:

G start Start: Rapid Signal Fading Observed reduce_intensity Reduce Excitation Light Intensity start->reduce_intensity reduce_exposure Decrease Exposure Time reduce_intensity->reduce_exposure increase_interval Increase Time-lapse Interval reduce_exposure->increase_interval use_antifade Use Antifade Reagents increase_interval->use_antifade optimize_filters Optimize Filter Sets use_antifade->optimize_filters check_labeling Verify Labeling Efficiency optimize_filters->check_labeling end_good Problem Solved: Stable Signal check_labeling->end_good High Efficiency end_bad Issue Persists: Consider Alternative Dye check_labeling->end_bad Low Efficiency

Caption: Troubleshooting workflow for ATTO 565 photobleaching.

1. Optimize Imaging Parameters: The most direct way to reduce photobleaching is to minimize the total light dose delivered to your sample.[6]

  • Reduce Excitation Light Intensity: Use the lowest laser power or light source intensity that provides a sufficient signal-to-noise ratio.[11]
  • Decrease Exposure Time: Use the shortest possible exposure time that still yields a quality image. Modern sensitive cameras can often produce good images with very short exposures.[11]
  • Increase Time-lapse Interval: Image less frequently if your biological process allows. Capture only the essential time points.[6]

2. Modify the Chemical Environment:

  • Use an Antifade Mounting Medium: For fixed-cell imaging, use a commercially available antifade medium. For live-cell imaging, supplement your imaging medium with antifade reagents like Trolox or ascorbic acid.[10]

3. Optimize Your Imaging Setup:

  • Use Appropriate Filters: Ensure your excitation and emission filters are well-matched to the spectral properties of ATTO 565 to maximize signal detection and allow for lower excitation power.[7]
  • Use a High Numerical Aperture (NA) Objective: A higher NA objective will collect more light, allowing you to reduce the excitation intensity.

Experimental Protocols

Protocol 1: Quantifying ATTO 565 Photobleaching in Live Cells

This protocol provides a method to measure the rate of photobleaching of ATTO 565-labeled structures in living cells.

Materials:

  • Live cells expressing the protein of interest tagged with a self-labeling tag (e.g., SNAP-tag®, HALO-tag®)

  • This compound conjugated to the appropriate substrate (e.g., benzylguanine for SNAP-tag)

  • Glass-bottom imaging dishes

  • Live-cell imaging medium (phenol red-free)

  • Fluorescence microscope with environmental control (37°C, 5% CO₂)

  • Image analysis software (e.g., Fiji/ImageJ)

Methodology:

  • Cell Culture and Labeling:

    • Plate cells on glass-bottom dishes.

    • Label the cells with the ATTO 565 probe according to the manufacturer's protocol.

    • Wash the cells thoroughly to remove unbound dye.

    • Add fresh, pre-warmed live-cell imaging medium.

  • Image Acquisition:

    • Place the dish on the microscope stage within the environmental chamber.

    • Locate a region of interest (ROI) with clearly labeled cells.

    • Set the imaging parameters (e.g., 561 nm laser power, exposure time, pixel size) and keep them constant throughout the experiment.

    • Acquire a time-lapse series of images (e.g., one frame every 10 seconds for 10 minutes).

  • Data Analysis:

    • Open the image series in your analysis software.

    • Define an ROI around a labeled structure.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by subtracting the mean intensity of a region without cells.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized intensity against time. The rate of decay represents the photobleaching rate. You can fit an exponential decay curve to determine the photobleaching half-life.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis cell_culture Culture & Plate Cells labeling Label with ATTO 565 cell_culture->labeling washing Wash to Remove Unbound Dye labeling->washing find_roi Locate Region of Interest washing->find_roi set_params Set Constant Imaging Parameters find_roi->set_params time_lapse Acquire Time-lapse Series set_params->time_lapse measure_intensity Measure Mean Intensity in ROI time_lapse->measure_intensity background_correct Background Correction measure_intensity->background_correct normalize Normalize to Initial Intensity background_correct->normalize plot_decay Plot Intensity vs. Time normalize->plot_decay

Caption: Experimental workflow for quantifying photobleaching.

References

ATTO 565 Amine Conjugates: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the nonspecific binding of ATTO 565 amine conjugates.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the conjugation process and subsequent staining applications.

Q1: What are the primary causes of nonspecific binding with my ATTO 565-labeled antibody?

Nonspecific binding can stem from several factors related to both the conjugate itself and the experimental protocol. The most common causes include:

  • Over-labeling of the Protein: Attaching too many hydrophobic ATTO 565 molecules can increase the conjugate's overall hydrophobicity, leading to aggregation and nonspecific sticking to cellular components or surfaces.[1][2]

  • Residual Free Dye: Incomplete removal of unconjugated ATTO 565 from the labeling reaction mixture is a major source of background fluorescence.[3][4]

  • Charge-Based Interactions: ATTO 565, like many fluorescent dyes, can possess a net charge, causing it to bind nonspecifically to oppositely charged molecules or structures within the cell, such as nuclei and mitochondria.[5][6]

  • Insufficient Blocking: Failure to adequately block nonspecific binding sites on the cells or tissue before applying the fluorescent conjugate.[7][8]

  • Inappropriate Antibody Concentration: Using too high a concentration of the primary or secondary labeled antibody can increase background signal.[9]

Q2: My ATTO 565 conjugate appears to have precipitated. What went wrong?

Precipitation is a common issue, especially during the labeling reaction or storage. Key causes include:

  • High Dye-to-Protein Ratio: Over-labeling can reduce the solubility of the protein conjugate in aqueous buffers.[1] It is advisable to start with a lower molar excess of the dye and optimize.[1]

  • "Solvent Shock": ATTO 565 NHS ester is dissolved in an organic solvent like DMSO or DMF. Adding this solution too quickly to the aqueous protein solution can cause the protein to denature and precipitate.[1]

  • Low Protein Concentration: Labeling efficiency decreases at protein concentrations below 2 mg/mL, which can also contribute to instability.[10]

  • Incorrect Buffer Conditions: Using a buffer outside the optimal pH range of 8.0-9.0 can lead to side reactions and instability.[1] The buffer must also be free of primary amines (e.g., Tris, glycine).[1][10]

Q3: How can I reduce nonspecific background staining in my immunofluorescence (IF) experiment?

Several strategies can be employed to minimize background and enhance signal-to-noise ratio:

  • Optimize Blocking: Use a robust blocking solution. Common choices include 5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the species in which the secondary antibody was raised.[6][7]

  • Include Detergents in Washes: Add a non-ionic detergent, such as 0.05% Tween-20, to your washing buffers to help disrupt weak, nonspecific interactions.[11]

  • Titrate Your Antibody: Determine the optimal dilution for your ATTO 565 conjugate. Using the lowest possible concentration that still provides a specific signal is recommended.[7][9]

  • Use Signal Enhancers: For issues related to charge-based nonspecific binding, consider using a commercial signal enhancer solution that blocks these interactions.[6]

  • Ensure Purity of the Conjugate: Verify that all unconjugated dye has been removed from your labeled antibody, for example, by using a gel filtration column.[3]

Q4: What is the optimal Degree of Labeling (DOL) for an antibody-ATTO 565 conjugate?

The Degree of Labeling (DOL), or dye-to-protein ratio, is the average number of dye molecules attached to a single protein.[3]

  • Optimal Range: For antibodies, a DOL between 2 and 7 is generally recommended.[3]

  • Consequences of Suboptimal DOL:

    • Low DOL (<2): May result in a weak signal and reduced sensitivity.[3][12]

    • High DOL (>7): Can lead to fluorescence quenching, protein aggregation, reduced solubility, and increased nonspecific binding.[2][3]

The optimal DOL should be determined empirically for each specific antibody and application.[3]

Quantitative Data Summary

The following tables provide key parameters for working with ATTO 565 NHS ester.

Table 1: ATTO 565 Optical and Chemical Properties

PropertyValueReference(s)
Excitation Maximum (λabs)~564 nm[13]
Emission Maximum (λfl)~590 nm[13]
Molar Extinction Coefficient (εmax)1.2 x 10⁵ M⁻¹ cm⁻¹
Molecular Weight (MW)~708 g/mol
Recommended Storage-20°C, protected from light and moisture[10]

Table 2: Recommended Reaction Conditions for Protein Labeling

ParameterRecommended ValueRationaleReference(s)
Reaction pH 8.0 - 9.0 (Optimal: 8.3)Ensures primary amines are deprotonated and reactive while minimizing NHS ester hydrolysis.[1][10][12][14]
Reaction Buffer Amine-free (e.g., 0.1 M Sodium Bicarbonate, PBS)Amine-containing buffers (Tris, glycine) compete with the protein for the dye.[1][10]
Protein Concentration ≥ 2 mg/mLLower concentrations reduce labeling efficiency.[1][10]
Dye Solvent Anhydrous, amine-free DMSO or DMFThe NHS ester is sensitive to moisture and will hydrolyze.[1][10]
Initial Dye:Protein Molar Ratio 2:1 to 10:1 (Titration recommended)A starting point for optimization; varies by protein.[1][12]

Experimental Protocols & Workflows

Diagram: Troubleshooting Nonspecific Binding

start High Background or Nonspecific Binding Observed check_free_dye Is the conjugate properly purified? (Check for free dye) start->check_free_dye check_blocking Is the blocking step adequate? (e.g., 5% BSA, 10% serum) check_free_dye->check_blocking Yes solution_purify Re-purify conjugate using gel filtration (G-25). check_free_dye->solution_purify No check_concentration Is the antibody concentration optimized? check_blocking->check_concentration Yes solution_blocking Increase blocking time or try a different blocking agent (e.g., normal serum, commercial enhancer). check_blocking->solution_blocking No check_washing Are washing steps sufficient? (Number, duration, detergent) check_concentration->check_washing Yes solution_concentration Titrate antibody to find the lowest effective concentration. check_concentration->solution_concentration No check_dol Is the Degree of Labeling (DOL) within the optimal range (2-7)? check_washing->check_dol Yes solution_washing Increase number/duration of washes. Add 0.05% Tween-20 to wash buffer. check_washing->solution_washing No solution_dol Re-conjugate protein with a lower dye:protein molar ratio. check_dol->solution_dol No end_node Problem Resolved check_dol->end_node Yes solution_purify->check_blocking solution_blocking->check_concentration solution_concentration->check_washing solution_washing->check_dol solution_dol->end_node

Caption: A logical workflow for troubleshooting common causes of nonspecific binding.

Protocol 1: Labeling an Antibody with ATTO 565 NHS Ester

This protocol is a general guideline and may require optimization for your specific protein.[12]

1. Preparation of Protein Solution: a. The protein must be in an amine-free buffer (e.g., 1X PBS).[10] If the protein is in a buffer containing Tris or glycine, it must be dialyzed against 1X PBS.[10] b. Adjust the protein concentration to 2-10 mg/mL. c. Add 1/10th volume of 1 M sodium bicarbonate solution to the protein solution to raise the pH to ~8.3.

2. Preparation of Dye Stock Solution: a. Allow the vial of ATTO 565 NHS ester to warm completely to room temperature before opening to prevent moisture condensation.[10] b. Add anhydrous, amine-free DMSO to the vial to make a 10 mM stock solution.[12] Mix well by vortexing. This solution should be prepared immediately before use.

3. Conjugation Reaction: a. Start with a 10:1 molar ratio of dye to protein.[12] Add the calculated volume of the 10 mM dye stock solution to the protein solution while gently stirring. b. Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[12] Some ATTO dyes may require longer incubation times.[10]

4. Purification of the Conjugate: a. Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions. b. Equilibrate the column with 1X PBS. c. Apply the reaction mixture to the top of the column. d. Elute the conjugate with 1X PBS. The first colored band to elute is typically the labeled protein. The second, slower-moving band is the unconjugated free dye. e. Collect the fractions containing the labeled protein.

5. Storage: a. For short-term storage, keep the conjugate at 4°C. For long-term storage, add a cryoprotectant (like glycerol), aliquot, and store at -20°C. Protect from light.

Diagram: ATTO 565 NHS Ester Conjugation Reaction

protein Protein with Primary Amine (-NH₂) plus1 + protein->plus1 reaction_arrow pH 8.0 - 9.0 Amine-Free Buffer atto565 ATTO 565 NHS Ester conjugate ATTO 565-Protein Conjugate (Stable Amide Bond) plus2 + conjugate->plus2 nhs_byproduct NHS Byproduct plus1->atto565 plus2->nhs_byproduct reaction_arrow->conjugate

Caption: Chemical reaction of an amine-reactive ATTO 565 NHS ester with a protein.

Protocol 2: General Immunofluorescence Staining

This protocol provides a framework for reducing nonspecific binding during immunofluorescence.

1. Cell/Tissue Preparation: a. Fix cells or tissue sections with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes). b. Permeabilize the cells if targeting an intracellular antigen (e.g., 0.1-0.5% Triton X-100 in PBS for 10-15 minutes).[15] c. Wash three times with PBS.

2. Blocking: a. Incubate the sample in a blocking buffer for at least 1 hour at room temperature.[7] b. Blocking Buffer Example: 5% Normal Goat Serum and 3% BSA in PBS with 0.1% Triton X-100. The serum should be from the same species as the secondary antibody.[6][7]

3. Primary Antibody Incubation: a. Dilute the ATTO 565-conjugated primary antibody in the blocking buffer to its predetermined optimal concentration. b. Incubate the sample with the primary antibody solution (e.g., overnight at 4°C or 1-2 hours at room temperature).

4. Washing: a. Wash the sample three times for 5 minutes each with a wash buffer (e.g., PBS with 0.05% Tween-20).[11]

5. (Optional) Secondary Antibody Incubation: a. If the primary antibody is not conjugated, dilute the ATTO 565-conjugated secondary antibody in blocking buffer. b. Incubate for 1-2 hours at room temperature, protected from light. c. Repeat the washing steps as in step 4.

6. Counterstaining and Mounting: a. (Optional) Counterstain nuclei with a suitable dye like DAPI. b. Mount the coverslip using an anti-fade mounting medium. c. Image the sample using appropriate fluorescence microscopy settings.

Diagram: Immunofluorescence Experimental Workflow

prep Sample Preparation (Fix & Permeabilize) block Blocking Step (1 hr+) prep->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash (3x) primary_ab->wash1 secondary_ab Secondary Antibody (ATTO 565 Conjugate) wash1->secondary_ab wash2 Wash (3x) secondary_ab->wash2 mount Mount & Image wash2->mount

References

Technical Support Center: Optimizing ATTO 565 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the labeling of proteins and other biomolecules with ATTO 565 NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with ATTO 565 NHS ester?

The optimal pH for labeling biomolecules with ATTO 565 NHS ester is between 8.0 and 9.0, with a recommended range of 8.3 to 8.5.[1][2][3][4][5][6] At this pH, the primary amino groups (e.g., the ε-amino groups of lysine residues) on the protein are sufficiently deprotonated and thus reactive towards the NHS ester.[1][5] A lower pH will result in protonated amines (-NH3+), which are unreactive, leading to poor labeling efficiency.[3][7] Conversely, a pH higher than 9.0 significantly increases the rate of hydrolysis of the NHS ester, which competes with the labeling reaction and reduces the overall yield.[3][8]

Q2: What are the recommended buffers for the labeling reaction?

It is crucial to use an amine-free buffer to avoid competition with the target molecule for the NHS ester.[3][7] Recommended buffers include:

  • Phosphate Buffered Saline (PBS)[1][7]

  • Sodium Bicarbonate Buffer[1][2][3][9]

  • Borate Buffer[3][7]

  • HEPES Buffer[3][7][8]

Buffers to avoid are those that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with the labeling reaction and significantly reduce efficiency.[2][5][6][7][8][9]

Q3: What is the recommended molar ratio of ATTO 565 NHS ester to protein?

The optimal molar ratio of dye to protein can vary depending on the specific protein and its number of available primary amines. A common starting point is a 5:1 to 20:1 molar excess of dye to protein.[1] For many common proteins and peptides, an 8-fold molar excess is a good empirical value for mono-labeling.[2][4] It is highly recommended to perform a titration to determine the optimal ratio for your specific protein and application to achieve the desired degree of labeling (DOL).[1][10] An optimal DOL for antibodies is generally between 2 and 7.[10]

Q4: How should I prepare and store the ATTO 565 NHS ester stock solution?

ATTO 565 NHS ester is sensitive to moisture and should be handled accordingly to prevent hydrolysis.[7][10] Store the lyophilized dye at -20°C, protected from light and moisture.[7] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[3][7] The dye should be dissolved in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][7][9] Stock solutions should be prepared fresh immediately before use.[5][7][9] While some sources suggest that DMF solutions can be stored for 1-2 months at -20°C, it is best to prepare fresh solutions to ensure maximum reactivity.[2][4]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Labeling Efficiency Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 8.0-9.0.[1][7]Ensure the pH of your protein solution is between 8.3 and 8.5 using an appropriate amine-free buffer like 0.1 M sodium bicarbonate.[2][3][9]
Presence of Amine-Containing Buffers: Buffers like Tris or glycine are present in the protein solution.[2][7]Dialyze or use a desalting column to exchange the protein into an amine-free buffer (e.g., PBS) before adjusting the pH for labeling.[1][7]
Hydrolyzed ATTO 565 NHS Ester: The dye has been exposed to moisture and is no longer reactive.[7]Always allow the dye vial to warm to room temperature before opening. Use anhydrous, amine-free DMSO or DMF to prepare the stock solution immediately before use.[7][9]
Low Protein Concentration: The protein concentration is too low for efficient labeling.For optimal labeling, the protein concentration should be at least 2 mg/mL.[1][7][9]
Insufficient Incubation Time: The reaction was not allowed to proceed for a sufficient amount of time.Unlike many other NHS esters, ATTO 565 may require a longer incubation time. An incubation of up to 18 hours at room temperature is recommended for the reaction to reach completion.[6][7]
Protein Precipitation Over-labeling: A high degree of labeling can lead to protein aggregation and precipitation.[10]Optimize the dye-to-protein molar ratio by performing a titration. Start with a lower ratio and incrementally increase it to find the optimal DOL for your protein.[1][10]
Solvent Concentration: High concentrations of organic solvents (DMSO or DMF) used to dissolve the dye can cause protein precipitation.Keep the volume of the dye stock solution added to the protein solution to a minimum, typically no more than 10% of the total reaction volume.
Inaccurate Degree of Labeling (DOL) Calculation Presence of Unconjugated Dye: Free dye in the sample will lead to an overestimation of the DOL.It is essential to remove all unconjugated dye after the labeling reaction. This can be achieved through gel permeation chromatography (e.g., Sephadex G-25) or dialysis.[1][9][10]
Incorrect Spectrophotometer Readings: Absorbance measurements are outside the linear range of the instrument.Ensure that the absorbance readings are within the linear range of your spectrophotometer (typically 0.1 - 1.0). Dilute the sample if necessary.[10]

Experimental Protocols

Key Experimental Parameters for ATTO 565 NHS Ester Labeling
ParameterRecommended ConditionRationale
pH 8.3 - 8.5[2][3][4]Balances the reactivity of primary amines with the stability of the NHS ester.[7]
Buffer Amine-free (e.g., Phosphate, Bicarbonate, Borate, HEPES)[3][7]Prevents competition for the NHS ester.[7]
Protein Concentration ≥ 2 mg/mL[1][7][9]Higher concentrations improve labeling efficiency.[7]
Dye-to-Protein Molar Ratio Start with 5:1 to 20:1[1]Varies by protein and requires empirical optimization.[7]
Incubation Time Up to 18 hours[6][7]ATTO 565 requires a longer reaction time for completion.[7]
Incubation Temperature Room Temperature[2][3]Standard condition for NHS ester labeling.
Detailed Protocol for Protein Labeling with ATTO 565 NHS Ester
  • Protein Preparation:

    • If your protein is in a buffer containing amines (e.g., Tris, glycine), you must remove them. Perform dialysis or use a desalting column to exchange the protein into an amine-free buffer such as 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4.[1][7]

    • Ensure the protein concentration is at least 2 mg/mL for optimal labeling.[1][7][9]

    • Adjust the pH of the protein solution to 8.3-9.0 by adding a concentrated, amine-free buffer such as 1 M sodium bicarbonate.[1]

  • ATTO 565 NHS Ester Stock Solution Preparation:

    • Allow the vial of lyophilized ATTO 565 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[3][7]

    • Prepare a stock solution of the dye (e.g., 10 mM) in anhydrous, amine-free DMSO or DMF.[7][9] This solution should be prepared immediately before use.[5][7]

  • Labeling Reaction:

    • Add the desired molar excess of the ATTO 565 NHS ester stock solution to the protein solution while gently vortexing.[3][7]

    • Incubate the reaction mixture for up to 18 hours at room temperature, protected from light.[6][7]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unconjugated dye using a gel permeation chromatography column (e.g., Sephadex G-25) or by dialysis.[1][9][10]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of ATTO 565 (approximately 564 nm, Amax).[10]

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients to determine the DOL.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein Preparation (Amine-free buffer, pH 8.3-9.0) labeling Labeling Reaction (Incubate up to 18h at RT, protected from light) protein_prep->labeling dye_prep ATTO 565 NHS Ester Stock Solution Prep (Anhydrous DMSO/DMF) dye_prep->labeling purification Purification (Gel Filtration or Dialysis) labeling->purification dol DOL Calculation (Spectrophotometry) purification->dol

Caption: Experimental workflow for labeling proteins with ATTO 565 NHS ester.

troubleshooting_flowchart start Low Labeling Efficiency? check_ph Is pH between 8.0 and 9.0? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No check_dye Was dye handled properly to prevent hydrolysis? check_buffer->check_dye Yes change_buffer Dialyze into amine-free buffer check_buffer->change_buffer No check_conc Is protein concentration >= 2 mg/mL? check_dye->check_conc Yes fresh_dye Use fresh, properly prepared dye check_dye->fresh_dye No check_time Was incubation time sufficient (up to 18h)? check_conc->check_time Yes concentrate_protein Concentrate protein check_conc->concentrate_protein No increase_time Increase incubation time check_time->increase_time No success Labeling Optimized check_time->success Yes adjust_ph->check_buffer change_buffer->check_dye fresh_dye->check_conc concentrate_protein->check_time increase_time->success

Caption: Troubleshooting flowchart for low ATTO 565 labeling efficiency.

References

troubleshooting ATTO 565 amine fluorescence quenching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving fluorescence quenching issues encountered during experiments with ATTO 565 amine and its derivatives, such as ATTO 565 NHS ester.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems related to ATTO 565 fluorescence, focusing on issues arising during labeling procedures and fluorescence measurements.

Q1: Why is the fluorescence intensity of my ATTO 565-labeled sample unexpectedly low?

Low fluorescence intensity can stem from several factors, ranging from inefficient labeling to environmental effects that quench the fluorophore. The most common causes are:

  • Poor Labeling Efficiency: The target molecule may not be sufficiently labeled with the dye. This can be due to suboptimal reaction conditions.

  • Hydrolysis of Reactive Dye: ATTO 565 NHS ester, commonly used for amine labeling, is sensitive to moisture and can hydrolyze, rendering it unable to react with your protein or molecule of interest.[1][2]

  • Suboptimal pH: The pH of the reaction buffer is critical. For NHS ester labeling, the pH should be between 8.0 and 9.0 to ensure primary amines are deprotonated and reactive.[2][3][4][5][6] A lower pH will result in protonated amines (-NH3+) that are poor nucleophiles, while a pH that is too high can accelerate the hydrolysis of the NHS ester.[1] The fluorescence of the ATTO 565 dye itself is also pH-sensitive, with decreasing intensity in more acidic environments.[7][8]

  • Presence of Competing Amines: Buffers containing primary amines, such as Tris, or additives like glycine and ammonium salts, will compete with your target molecule for the reactive dye, significantly reducing labeling efficiency.[1][2][4]

  • High Degree of Labeling (DOL): Over-labeling can lead to self-quenching, where adjacent dye molecules interact and suppress fluorescence. It can also cause protein aggregation and precipitation.[2]

  • Dye Aggregation: In concentrated solutions or certain solvents, ATTO 565 molecules can form aggregates, which can alter their spectral properties and lead to quenching.[9]

  • Photobleaching: Although ATTO 565 is known for its high photostability, prolonged exposure to high-intensity light can lead to irreversible photodegradation of the fluorophore.[3][8][9]

Q2: My ATTO 565 NHS ester labeling reaction is not working. What are the likely causes and how can I troubleshoot this?

Several factors can lead to a failed or inefficient labeling reaction. Here is a checklist of common pitfalls and how to address them:

Potential Cause Troubleshooting Steps
Incorrect Buffer Composition Ensure your buffer is free of primary amines (e.g., Tris, glycine).[1][2][4] Use a bicarbonate or phosphate buffer and adjust the pH to 8.0-9.0.[2][3][4][5]
Hydrolyzed Dye ATTO 565 NHS ester is moisture-sensitive.[1][2] Always allow the vial to warm to room temperature before opening to prevent condensation.[1] Prepare the dye stock solution immediately before use in an anhydrous solvent like DMSO or DMF.[2][3][4]
Suboptimal Dye-to-Protein Ratio The ideal molar ratio of dye to protein can vary. A common starting point is a 5- to 10-fold molar excess of dye.[3] You may need to perform a titration to find the optimal ratio for your specific protein.[2]
Low Protein Concentration Labeling efficiency can be poor at protein concentrations below 2 mg/mL.[1][4][5]
Insufficient Incubation Time Some ATTO dyes, including ATTO 565, may require longer incubation times for the reaction to complete. An incubation of up to 18 hours at room temperature has been recommended.[1]

Q3: I am observing unexpected peaks in my ATTO 565 fluorescence spectrum. What could be the reason?

Unexpected spectral peaks can be due to several factors:

  • Unbound Dye: The presence of free, unconjugated ATTO 565 or its hydrolyzed form can contribute to the overall fluorescence spectrum.[9]

  • Contaminants: Fluorescent impurities in your solvents or buffers can introduce extraneous peaks.[9]

  • Photodegradation Products: Extensive exposure to excitation light can lead to the formation of photoproducts with different spectral characteristics.[9]

  • Dye Aggregates: Aggregation can shift the absorption and emission spectra of the dye.[9]

To troubleshoot this, it is recommended to run a blank spectrum of your buffer and purify your sample using techniques like gel filtration or dialysis to remove unbound dye.[2][9]

Experimental Protocols

Protocol for Labeling a Protein with ATTO 565 NHS Ester

This protocol provides a general guideline for labeling proteins with ATTO 565 NHS ester. Optimization may be required for specific proteins and applications.

1. Preparation of Protein and Buffer:

  • Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3.[2][4]
  • If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against a suitable buffer like PBS.[4]
  • Ensure the final protein concentration is at least 2 mg/mL.[1][4][5]

2. Preparation of ATTO 565 NHS Ester Stock Solution:

  • Allow the vial of ATTO 565 NHS ester to equilibrate to room temperature before opening.[1]
  • Prepare a stock solution of the dye (e.g., 1-10 mg/mL) in anhydrous DMSO or DMF immediately before use.[2][3][4]

3. Labeling Reaction:

  • Add the desired molar excess of the ATTO 565 NHS ester stock solution to the protein solution while gently vortexing.[1] A 5- to 10-fold molar excess is a common starting point.[3]
  • Incubate the reaction for 1 hour to 18 hours at room temperature, protected from light.[1][3]

4. Purification of the Labeled Protein:

  • Separate the labeled protein from the unreacted dye and hydrolyzed dye products. This is crucial for accurate determination of the degree of labeling and to reduce background fluorescence.[2]
  • Common purification methods include size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.[2][4]

Workflow for Troubleshooting ATTO 565 Fluorescence Quenching

Troubleshooting_Workflow start Low Fluorescence Signal check_labeling Verify Labeling Efficiency start->check_labeling check_dol Determine Degree of Labeling (DOL) check_labeling->check_dol Labeled? low_labeling Issue: Poor Labeling check_labeling->low_labeling Not Labeled check_unbound_dye Check for Unbound Dye check_dol->check_unbound_dye DOL Optimal high_dol Issue: Over-labeling (Self-Quenching) check_dol->high_dol DOL Too High check_environment Assess Measurement Conditions check_unbound_dye->check_environment troubleshoot_labeling Troubleshoot Reaction: - Check pH (8.0-9.0) - Use Amine-Free Buffers - Fresh Dye Stock - Optimize Dye/Protein Ratio - Check Protein Concentration low_labeling->troubleshoot_labeling troubleshoot_labeling->start optimize_dol Optimize Labeling: - Reduce Dye/Protein Ratio - Decrease Incubation Time high_dol->optimize_dol optimize_dol->start check_ph Measure Sample pH check_environment->check_ph check_photobleaching Evaluate Photobleaching check_ph->check_photobleaching pH Optimal acidic_ph Issue: Acidic Environment check_ph->acidic_ph pH < 7.0 photobleaching Issue: Photobleaching check_photobleaching->photobleaching Signal Decays Rapidly success Fluorescence Restored check_photobleaching->success Stable Signal adjust_ph Adjust Buffer to pH > 7.0 acidic_ph->adjust_ph adjust_ph->success reduce_exposure Reduce Light Exposure: - Lower Laser Power - Decrease Exposure Time - Use Antifade Reagents photobleaching->reduce_exposure reduce_exposure->success

Caption: A logical workflow for diagnosing and resolving common causes of ATTO 565 fluorescence quenching.

Quantitative Data

Photophysical Properties of ATTO 565
PropertyValueReference(s)
Maximum Excitation Wavelength (λex)564 nm[3][4]
Maximum Emission Wavelength (λem)590 nm[3][4]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[3][4]
Fluorescence Quantum Yield (η)90%[3][4][8]
Fluorescence Lifetime (τ)4.0 ns[3]
Factors Influencing ATTO 565 Fluorescence

The fluorescence of ATTO 565 is sensitive to its local environment. Below is a summary of key factors that can lead to fluorescence quenching.

FactorEffect on FluorescenceNotes
Low pH QuenchingThe fluorescence intensity of ATTO 565 decreases as the pH declines.[7][8] This is a characteristic of many rhodamine dyes, which can transition to a non-fluorescent, closed-form structure in acidic conditions.[8]
High Degree of Labeling (DOL) Self-quenchingAn excessive number of dye molecules in close proximity can lead to fluorescence quenching.[2] An optimal DOL for antibodies is generally in the range of 2 to 7.[2]
Photobleaching Irreversible loss of fluorescenceWhile ATTO 565 has high photostability, prolonged exposure to high-intensity light will cause degradation.[3][8] Antifade reagents can be used to mitigate this effect.
Certain Metal Ions Potential QuenchingSome rhodamine dyes can interact with metal ions, which may lead to quenching. The specific effects of different metal ions on ATTO 565 require empirical evaluation.[8][10]

Signaling Pathways and Workflows

ATTO 565 NHS Ester Labeling Reaction Pathway

The following diagram illustrates the chemical reaction between ATTO 565 NHS ester and a primary amine on a target molecule, such as a protein.

Labeling_Pathway cluster_conditions Reaction Conditions cluster_products Products ATTO_565_NHS ATTO 565-NHS Ester Labeled_Protein ATTO 565-NH-Protein (Stable Amide Bond) ATTO_565_NHS->Labeled_Protein + Protein_Amine Protein-NH₂ Protein_Amine->Labeled_Protein + Conditions pH 8.0 - 9.0 Amine-Free Buffer NHS_leaving_group N-Hydroxysuccinimide

References

Technical Support Center: ATTO 565 Amine Conjugation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the removal of unconjugated ATTO 565 amine from experimental samples.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound from my sample?

A1: Removing unconjugated (free) dye is essential for accurate downstream analysis. Excess free dye can lead to high background signals in fluorescence-based assays, resulting in a low signal-to-noise ratio and inaccurate quantification of your labeled molecule.[1] This can significantly compromise the reliability of your experimental results.

Q2: What are the most common methods for removing unconjugated this compound?

A2: The most prevalent and effective methods for separating unconjugated dyes from larger macromolecules like proteins or antibodies are:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size. Larger, labeled proteins or antibodies pass through the column matrix more quickly, while the smaller, unconjugated dye molecules are retained in the porous beads and elute later.[2][3][4]

  • Dialysis: This method utilizes a semi-permeable membrane that allows small molecules like unconjugated dyes to diffuse into a large volume of buffer, while retaining the larger, labeled macromolecules.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, can be used to purify labeled proteins and peptides.[7][8] This method separates molecules based on their hydrophobicity.

Q3: How do I choose the best purification method for my experiment?

A3: The optimal method depends on several factors, including your sample volume, the concentration and molecular weight of your target molecule, and the required level of purity. The flowchart below can help guide your decision.

G start Start: Labeled Sample decision1 Sample Volume? start->decision1 decision2 High Purity Required? decision1->decision2 < 2 mL decision3 Protein MW > 10 kDa? decision1->decision3 > 2 mL SEC Size Exclusion Chromatography (e.g., Sephadex G-25) decision2->SEC No HPLC HPLC decision2->HPLC Yes decision3->SEC No Dialysis Dialysis decision3->Dialysis Yes end Purified Conjugate SEC->end Dialysis->end HPLC->end G cluster_0 Labeling Reaction cluster_1 Purification cluster_2 Final Products A Protein/Antibody C Reaction Mixture (Conjugate + Free Dye) A->C B This compound B->C D Purification Method (SEC, Dialysis, or HPLC) C->D E Purified ATTO 565 Conjugate D->E F Unconjugated Dye (Waste) D->F

References

ATTO 565 amine stability in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information, frequently asked questions (FAQs), and troubleshooting advice for researchers and scientists using ATTO 565 dyes, with a focus on buffer stability and conjugation protocols for amine-reactive forms.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the ATTO 565 fluorophore?

ATTO 565 is a rhodamine-based fluorescent dye known for its high thermal and photostability, making it suitable for demanding applications like high-resolution microscopy and single-molecule detection.[1][2][3] As a rhodamine dye, its fluorescence properties can be influenced by pH.[2][4] The rigid molecular structure of ATTO dyes contributes to their high performance, which remains relatively consistent across different solvents and temperatures.[1]

Q2: Which buffers are recommended for labeling proteins with ATTO 565 NHS-ester?

For conjugating ATTO 565 N-hydroxysuccinimidyl (NHS) ester to primary amines on proteins, it is crucial to use an amine-free buffer. The optimal pH for the reaction is a balance between ensuring the target amine groups are deprotonated and reactive, while minimizing the hydrolysis of the NHS-ester itself.[5] The recommended pH range is typically between 7.2 and 8.5.[6][]

Table 1: Recommended Buffers for ATTO 565 NHS-Ester Conjugation

BufferTypical ConcentrationRecommended pHNotes
Sodium Bicarbonate0.1 - 0.2 M8.3 - 9.0A commonly recommended and effective buffer for NHS-ester reactions.[5][8][9]
Phosphate Buffer (e.g., PBS)0.1 M7.2 - 8.0Widely used, but ensure it is free of amine-containing preservatives.[6][8]
Borate Buffer50 mM8.0 - 8.5An effective alternative to bicarbonate buffer.[6]
HEPES Buffer50 - 100 mM7.2 - 8.0A non-phosphate, non-amine buffer suitable for conjugation.[6]
Q3: Are there buffers that should be avoided when using ATTO 565 NHS-ester?

Yes. Buffers containing primary amines are incompatible with NHS-ester chemistry because they compete with the target molecule for reaction with the dye, which significantly reduces labeling efficiency.[6][10]

Examples of incompatible buffers and substances include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

  • Ammonium salts (e.g., ammonium bicarbonate)

  • Protein-based blocking agents like BSA or gelatin in the reaction buffer.[10]

If your protein of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is required before starting the labeling reaction.[10][11]

Q4: How does pH affect the stability of the ATTO 565 NHS-ester itself?

The ATTO 565 NHS-ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired conjugation to a primary amine. The rate of this hydrolysis is highly pH-dependent, increasing significantly at higher pH values.[6][12] This makes the NHS-ester relatively unstable in the very buffers required for efficient labeling. For this reason, the dye should be dissolved in an anhydrous solvent like DMSO or DMF immediately before use and added to the reaction mixture promptly.[10]

Table 2: Half-life of NHS-Ester Hydrolysis at Different pH Values

pHTemperatureApproximate Half-life
7.00°C4 - 5 hours[6][12]
8.025°C (RT)~1 hour[13]
8.64°C10 minutes[6][12]

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

This is the most common issue encountered during conjugation. Below is a flowchart and guide to troubleshoot the problem.

Troubleshooting start Low Labeling Efficiency check_buffer Is the buffer amine-free and at the correct pH (7.2-8.5)? start->check_buffer check_dye Was the NHS-ester dye dissolved immediately before use? check_buffer->check_dye Yes sol_buffer Solution: Perform buffer exchange into a recommended buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3). check_buffer->sol_buffer No check_protein Is the protein concentration adequate (>1-2 mg/mL)? check_dye->check_protein Yes sol_dye Solution: Use fresh, high-quality anhydrous DMSO/DMF. Prepare dye stock solution just before labeling. check_dye->sol_dye No check_ratio Was the molar excess of dye appropriate? check_protein->check_ratio Yes sol_protein Solution: Concentrate the protein before the labeling reaction. check_protein->sol_protein No sol_ratio Solution: Optimize the dye-to-protein molar ratio. Start with 8-20 fold excess and test different ratios. check_ratio->sol_ratio No/Unsure

Caption: Troubleshooting flowchart for low labeling efficiency.

Detailed Causes and Solutions:

  • Incorrect Buffer pH or Composition : A pH below 7.2 will leave primary amines protonated and unreactive, while a pH above 9.0 will rapidly hydrolyze the NHS ester.[8][10] The presence of extraneous amines (Tris, etc.) will consume the dye.[6][10]

    • Solution : Verify buffer pH. Perform a buffer exchange into an amine-free buffer like 0.1 M sodium bicarbonate (pH 8.3) before labeling.[10][11]

  • Hydrolyzed NHS-Ester : NHS-esters are moisture-sensitive.[11] Aqueous stock solutions should not be stored.[8]

    • Solution : Always prepare the dye stock solution in fresh, high-quality anhydrous DMSO or DMF immediately before initiating the reaction.[10] Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[11]

  • Low Protein Concentration : The labeling reaction is concentration-dependent. At low protein concentrations (<1-2 mg/mL), the competing hydrolysis reaction becomes more dominant, leading to poor efficiency.[10][11]

    • Solution : If possible, concentrate your protein to at least 2.5 mg/mL for better results.[10]

  • Inappropriate Dye-to-Protein Ratio : Too little dye will result in a low degree of labeling (DOL), while too much can lead to protein aggregation.

    • Solution : The optimal molar ratio depends on the protein and desired DOL. A starting point for mono-labeling is an 8- to 20-fold molar excess of dye over the protein.[10] This may require optimization.

Problem: Protein Aggregation After Labeling
  • Cause : Over-labeling a protein can alter its surface charge and hydrophobicity, leading to aggregation. ATTO 565 is moderately hydrophilic, but attaching many molecules can still cause solubility issues.[1][11]

    • Solution : Reduce the molar excess of the ATTO 565 NHS-ester in the reaction. Perform pilot reactions with a range of dye-to-protein ratios to find the highest DOL that maintains protein solubility and function.[11]

Experimental Protocols

General Protocol for Protein Labeling with ATTO 565 NHS-Ester

This protocol provides a general guideline. Optimization for your specific protein is recommended.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis prep_buffer Buffer Exchange prep_protein Adjust Protein Concentration prep_buffer->prep_protein prep_dye Prepare Dye Stock Solution prep_protein->prep_dye reaction Incubate Dye + Protein prep_dye->reaction quench Quench Reaction (Optional) reaction->quench purify Purify Conjugate quench->purify analyze Analyze DOL purify->analyze

Caption: General workflow for protein labeling with ATTO 565 NHS ester.

1. Buffer Preparation and Protein Exchange:

  • Ensure your protein (1-10 mg/mL) is in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3.[8]

  • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis against the reaction buffer.[10]

2. Prepare ATTO 565 NHS-Ester Stock Solution:

  • Allow the vial of ATTO 565 NHS-ester to equilibrate to room temperature before opening.

  • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of ~10 mM (e.g., 1 mg of dye in ~130 µL of solvent).[10] Vortex to ensure it is fully dissolved.

3. Labeling Reaction:

  • Add the calculated amount of dye stock solution to your protein solution. A common starting point is a 10-fold molar excess of dye.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10] Gentle stirring or mixing is recommended.

4. Quench Reaction (Optional):

  • To stop the reaction, you can add a quenching buffer containing primary amines. Add Tris buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[6][11]

5. Purify the Conjugate:

  • Separate the labeled protein from unreacted, hydrolyzed dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[9] The labeled protein will typically elute first.

6. Determine Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 564 nm (for ATTO 565).

  • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The molar extinction coefficient (ε) for ATTO 565 is 120,000 M⁻¹cm⁻¹.[9]

References

impact of dye-to-protein ratio on ATTO 565 labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during protein labeling with ATTO 565.

Frequently Asked Questions (FAQs)

Q1: What is the Degree of Labeling (DOL) and why is it important for ATTO 565 labeling?

The Degree of Labeling (DOL), also referred to as the dye-to-protein ratio, signifies the average number of ATTO 565 dye molecules conjugated to a single protein molecule.[1] This parameter is critical for ensuring the quality and consistency of fluorescently labeled proteins.[1] An optimal DOL is essential for the success of downstream applications. Over-labeling can lead to issues such as protein aggregation, reduced biological activity, and fluorescence quenching, while under-labeling may result in weak signals and diminished sensitivity.[1]

Q2: What is the optimal DOL for an antibody labeled with ATTO 565 NHS ester?

The ideal DOL can differ based on the specific antibody and its intended application. However, a general guideline for antibodies is a DOL ranging from 2 to 7.[1] It is highly recommended to perform a titration experiment to determine the optimal dye-to-protein molar ratio for your specific protein and application.[1]

Q3: What are the recommended buffer conditions for labeling with ATTO 565 NHS ester?

For efficient labeling, it is crucial to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[1][2] A bicarbonate buffer (0.1 M, pH 8.3) is commonly recommended for the labeling reaction.[1] The pH should be maintained between 8.0 and 9.0 to ensure the primary amino groups on the protein are deprotonated and available for reaction.[1][2][3]

Q4: How can I remove unconjugated ATTO 565 dye after the labeling reaction?

Complete removal of unconjugated dye is essential for accurate DOL determination and to prevent high background fluorescence in subsequent experiments.[1] Common and effective methods for separating the labeled protein from free dye include gel permeation chromatography (e.g., using a Sephadex G-25 column) and dialysis.[1][3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Degree of Labeling (DOL) Presence of Amine-Containing Buffers: Buffers like Tris or additives such as glycine in the protein solution will compete with the protein for the NHS ester.[2]Before labeling, remove amine-containing buffers by dialysis against an amine-free buffer (e.g., PBS, pH 7.4).[2]
Hydrolyzed ATTO 565 NHS Ester: The NHS ester is moisture-sensitive and can hydrolyze, becoming non-reactive.[2]Store the lyophilized dye at -20°C, protected from light and moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the dye stock solution in an anhydrous, amine-free solvent like DMSO or DMF immediately before use.[2]
Incorrect Reaction Buffer pH: A pH below 8.0 will result in protonated, unreactive primary amines on the protein. A pH above 9.0 can lead to rapid hydrolysis of the NHS ester.[2]Use a labeling buffer with a pH between 8.0 and 9.0, with pH 8.3 often being a good starting point.[2]
Insufficient Incubation Time: ATTO 565 may require a longer incubation period for the reaction to go to completion compared to other NHS esters.[2]An incubation time of up to 18 hours at room temperature may be necessary. It is recommended to optimize the incubation time for your specific protein.[2]
Suboptimal Dye-to-Protein Ratio: Using too little dye will result in a low DOL.Empirically determine the optimal molar ratio of dye to protein by performing a titration experiment.[2]
Low Protein Concentration: Labeling efficiency can be reduced at protein concentrations below 2 mg/mL.[2][3]Ensure the protein concentration is at least 2 mg/mL for efficient labeling.[2]
High Degree of Labeling (DOL) / Protein Precipitation Excessive Molar Ratio of Dye to Protein: Over-labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[1][4]Optimize the dye-to-protein molar ratio by performing a titration. Start with a lower ratio (e.g., 1:1 to 2:1) and incrementally increase it.[4]
"Solvent Shock" from Dye Addition: Rapidly adding a large volume of the organic solvent in which the dye is dissolved can cause protein denaturation and precipitation.[4]Add the dye solution to the protein solution slowly and gently while stirring or vortexing.[4]
High Final Conjugate Concentration: The purified, labeled protein may be at a concentration that is too high for its stability.Dilute the final conjugate to a concentration known to be stable for the unlabeled protein.
Inaccurate DOL Calculation Incorrect Spectrophotometer Readings: Inaccurate absorbance measurements will lead to an incorrect DOL calculation.[1]Ensure the spectrophotometer is properly calibrated and that absorbance readings are within the linear range of the instrument (typically 0.1 - 1.0). Dilute the sample if necessary.[1]
Use of Incorrect Extinction Coefficients or Correction Factor: The accuracy of the DOL calculation depends on using the correct values for the protein and dye.Use the correct molar extinction coefficients for your specific protein and for ATTO 565, as well as the appropriate correction factor for the dye's absorbance at 280 nm.[1]

Quantitative Data for ATTO 565 Labeling

Table 1: Key Properties of ATTO 565 NHS Ester

PropertyValueReference
Molecular Weight (MW)708 g/mol [5]
Maximum Absorption (λmax)564 nm[5]
Molar Extinction Coefficient (εmax)120,000 M⁻¹cm⁻¹[5]
Correction Factor at 280 nm (CF₂₈₀)0.12[5]

Table 2: Recommended Starting Molar Ratios for Labeling

ApplicationRecommended Starting Dye:Protein Molar Ratio
General Protein Labeling1:1 to 2:1[4]
Antibody Labeling5:1 to 20:1[3]

Experimental Protocols

Protocol 1: Standard Protein Labeling with ATTO 565 NHS Ester
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate) at a pH of 8.0-9.0.[6] The protein concentration should ideally be 2-10 mg/mL.[3]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as PBS before labeling.[3]

  • Prepare the Dye Stock Solution:

    • Immediately before use, allow the vial of ATTO 565 NHS ester to warm to room temperature.[2]

    • Dissolve the dye in a dry, amine-free organic solvent such as DMSO or DMF to a concentration of 1-10 mg/mL.[6]

  • Perform the Labeling Reaction:

    • Add the desired molar excess of the dissolved ATTO 565 NHS ester to the protein solution while gently vortexing.[2] A starting point for antibodies could be a 10:1 molar ratio of dye to protein.[3]

    • Incubate the reaction for 30-60 minutes at room temperature with constant stirring.[3][6] Protect the reaction from light.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using gel permeation chromatography (e.g., Sephadex G-25) or dialysis.[1][6]

Protocol 2: Calculation of the Degree of Labeling (DOL)
  • Measure Absorbance:

    • Dilute the purified protein conjugate in a suitable buffer (e.g., PBS) to a concentration that gives an absorbance reading at the dye's maximum absorption wavelength (Amax) between 0.1 and 1.0.[1]

    • Measure the absorbance of the diluted conjugate at 280 nm (A₂₈₀) and at 564 nm (Amax for ATTO 565).[1]

  • Calculations:

    • Calculate the concentration of the dye (C_dye):

      • C_dye (M) = Amax / ε_dye

      • Where ε_dye is the molar extinction coefficient of ATTO 565 (120,000 M⁻¹cm⁻¹).

    • Calculate the corrected absorbance of the protein at 280 nm (A_protein):

      • The dye also absorbs light at 280 nm, so its contribution to the A₂₈₀ reading must be subtracted.

      • A_protein = A₂₈₀ - (Amax × CF₂₈₀)

      • Where CF₂₈₀ is the correction factor for ATTO 565 at 280 nm (0.12).

    • Calculate the concentration of the protein (C_protein):

      • C_protein (M) = A_protein / ε_protein

      • Where ε_protein is the molar extinction coefficient of your specific protein.

    • Calculate the Degree of Labeling (DOL):

      • DOL = C_dye / C_protein

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis cluster_troubleshooting 5. Troubleshooting prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.0-9.0) reaction Incubate Protein + Dye (Room Temp, 30-60 min) prep_protein->reaction prep_dye Prepare ATTO 565 NHS Ester (Anhydrous DMSO/DMF) prep_dye->reaction purify Remove Unconjugated Dye (Gel Filtration / Dialysis) reaction->purify measure_abs Measure Absorbance (A280 & A564) purify->measure_abs calc_dol Calculate DOL measure_abs->calc_dol low_dol Low DOL calc_dol->low_dol If DOL is low high_dol High DOL / Precipitation calc_dol->high_dol If DOL is high

Caption: Experimental workflow for ATTO 565 protein labeling.

dol_logic cluster_inputs Inputs cluster_calculations Calculations cluster_output Output a280 Absorbance at 280 nm (A₂₈₀) calc_aprotein Corrected Protein Absorbance A_protein = A₂₈₀ - (Amax * CF₂₈₀) a280->calc_aprotein amax Absorbance at 564 nm (Amax) amax->calc_aprotein calc_cdye Dye Concentration C_dye = Amax / ε_dye amax->calc_cdye eprotein Protein ε (M⁻¹cm⁻¹) calc_cprotein Protein Concentration C_protein = A_protein / ε_protein eprotein->calc_cprotein edye ATTO 565 ε (120,000 M⁻¹cm⁻¹) edye->calc_cdye cf280 ATTO 565 CF₂₈₀ (0.12) cf280->calc_aprotein calc_aprotein->calc_cprotein dol Degree of Labeling (DOL) DOL = C_dye / C_protein calc_cprotein->dol calc_cdye->dol

Caption: Logical relationship for calculating the Degree of Labeling (DOL).

References

Technical Support Center: Optimizing Laser Power for ATTO 565 Amine Excitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize laser power for ATTO 565 amine excitation in various fluorescence microscopy applications.

Frequently Asked Questions (FAQs)

Q1: What are the key photophysical properties of this compound that I should consider when setting up my experiment?

A1: ATTO 565 is a rhodamine-based dye known for its high fluorescence quantum yield and photostability.[1][2] Key properties to consider are its maximum excitation and emission wavelengths, molar extinction coefficient, and fluorescence lifetime. These parameters are crucial for selecting the appropriate laser line and detection settings for optimal signal.

Q2: What is the optimal laser wavelength for exciting this compound?

A2: The optimal excitation wavelength for this compound is around its absorption maximum, which is approximately 564 nm.[1][2] Lasers with emission lines close to this wavelength, such as a 561 nm laser, are highly effective for excitation.

Q3: How does laser power affect my this compound signal?

A3: Increasing laser power generally leads to a brighter fluorescence signal. However, excessively high laser power can cause photobleaching, which is the irreversible destruction of the fluorophore, leading to signal loss over time.[3] It can also lead to saturation of the detector. Therefore, the goal is to use the lowest possible laser power that provides a sufficient signal-to-noise ratio (S/N) for your application.[4]

Q4: What is photobleaching and how can I minimize it for this compound?

A4: Photobleaching is the photochemical destruction of a fluorophore upon exposure to excitation light.[3] ATTO 565 is known for its relatively high photostability.[2] To minimize photobleaching, you can:

  • Reduce laser power: Use the lowest laser power necessary for adequate signal.

  • Minimize exposure time: Limit the duration of laser exposure on your sample.

  • Use antifading agents: Reagents like Trolox, Ascorbic Acid, or n-propyl gallate (NPG) can significantly reduce photobleaching.[5][6]

Q5: When should I consider using high laser power for this compound excitation?

A5: High laser power is typically required for advanced imaging techniques like stimulated emission depletion (STED) microscopy to achieve super-resolution.[1][2] In STED, a high-power depletion laser is used to de-excite fluorophores at the periphery of the excitation spot. However, even in STED, it's a balance between achieving the desired resolution and minimizing photobleaching.

Troubleshooting Guide

Issue 1: Low fluorescence signal from my ATTO 565-labeled sample.

Possible Cause Troubleshooting Step
Suboptimal Laser Power Gradually increase the laser power while monitoring the signal intensity. Be mindful of potential photobleaching.
Incorrect Laser Line Ensure you are using a laser line close to the excitation maximum of ATTO 565 (564 nm), such as a 561 nm laser.[1]
Low Labeling Efficiency Verify the efficiency of your labeling reaction. Low protein concentration (<2 mg/mL) or the presence of amine-containing buffers can reduce labeling efficiency.[7]
Detector Settings Not Optimized Increase the gain or exposure time of your detector. Ensure the detection window is set correctly around the emission maximum of ATTO 565 (590 nm).[1]

Issue 2: Rapid photobleaching of the ATTO 565 signal.

Possible Cause Troubleshooting Step
Excessive Laser Power Reduce the laser power to the minimum level required for a good signal-to-noise ratio.
Prolonged Exposure Time Decrease the image acquisition time or the number of exposures.
Absence of Antifading Agents Use an imaging buffer containing an antifading agent like Trolox or ascorbic acid to enhance photostability.[5][6]

Issue 3: High background or low signal-to-noise ratio (S/N).

Possible Cause Troubleshooting Step
Autofluorescence Use a longer wavelength excitation laser if possible, as autofluorescence is often more prominent at shorter wavelengths.
Unbound Dye Ensure your labeled sample is properly purified to remove any unbound this compound.
Laser Power Too Low While high power can be detrimental, very low power might result in a signal that is not significantly above the background. Cautiously increase the laser power.

Data Presentation

Table 1: Photophysical Properties of this compound

PropertyValueReference
Maximum Excitation Wavelength (λabs)564 nm[1]
Maximum Emission Wavelength (λem)590 nm[1]
Molar Extinction Coefficient (ε)120,000 M-1cm-1[1]
Fluorescence Quantum Yield (η)90%[1]
Fluorescence Lifetime (τ)4.0 ns[5]

Table 2: Photobleaching of ATTO 565 at Different Laser Intensities

Excitation Intensity (W/cm²)Average Bleaching Time (s)Reference
113618.2[3]
56821.8[3]
28463.0[3]

Table 3: Example Laser Power Settings for ATTO 565 in Microscopy

Microscopy TechniqueExcitation LaserExcitation PowerSTED LaserSTED PowerReference
STED532 nm1 µW647 nm35 mW[8]
STED532 nm1 µW647 nm78 mW[8]

Experimental Protocols

Protocol 1: General Procedure for Assessing ATTO 565 Photostability

This protocol provides a general method for evaluating the photostability of your ATTO 565-labeled sample under your specific experimental conditions.

  • Sample Preparation: Prepare your ATTO 565-labeled sample as you would for your imaging experiment.

  • Microscope Setup:

    • Turn on the microscope and the desired laser for excitation (e.g., 561 nm).

    • Set the initial laser power to a low level.

    • Configure the detector settings (gain, exposure time) to obtain a clear image.

  • Image Acquisition:

    • Focus on a representative area of your sample.

    • Acquire a time-lapse series of images at a constant frame rate.

    • Continue acquiring images until the fluorescence signal has significantly decreased.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of a region of interest (ROI) in each frame of the time-lapse series.

    • Plot the fluorescence intensity as a function of time.

    • The rate of decay of the fluorescence intensity is an indicator of the photobleaching rate under those specific conditions.

  • Optimization: Repeat steps 3 and 4 with different laser powers to find the optimal balance between signal intensity and photostability.

Protocol 2: Labeling a Protein with ATTO 565 NHS Ester

This is a general protocol for labeling proteins with ATTO 565 NHS ester, a common derivative used for amine labeling.

  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-5 mg/mL.[7]

    • Ensure the buffer is free of substances like Tris or glycine, which contain primary amines and will compete with the labeling reaction.[7]

  • Dye Preparation:

    • Allow the vial of ATTO 565 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. This stock solution should be used immediately.

  • Labeling Reaction:

    • Add the dissolved ATTO 565 NHS ester to the protein solution while gently stirring. A common starting point is a 5- to 15-fold molar excess of dye to protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.

    • The first colored fraction to elute from the column is typically the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition & Analysis cluster_decision Optimization Loop cluster_output Final Imaging prep_sample Prepare ATTO 565-labeled sample set_laser Set initial low laser power prep_sample->set_laser set_detector Optimize detector settings set_laser->set_detector acquire_image Acquire time-lapse series set_detector->acquire_image analyze_signal Analyze signal vs. noise & photobleaching acquire_image->analyze_signal decision Signal Optimal? analyze_signal->decision decision->set_laser No, adjust laser power final_imaging Proceed with experiment decision->final_imaging Yes

Caption: Workflow for optimizing laser power for this compound excitation.

logical_relationship cluster_increase Increase cluster_decrease Decrease laser_power Laser Power signal_intensity Signal Intensity laser_power->signal_intensity Increases photobleaching Photobleaching Rate laser_power->photobleaching Increases signal_to_noise Signal-to-Noise Ratio (if too low) laser_power->signal_to_noise Improves (to a point) sample_viability Sample Viability laser_power->sample_viability Decreases (at high power)

Caption: Relationship between laser power and key experimental parameters.

References

Validation & Comparative

A Head-to-Head Comparison: ATTO 565 Amine vs. Cy3B for Single-Molecule Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of single-molecule biophysics and drug development, the choice of fluorescent probes is a critical determinant of experimental success. The ability to observe the dynamics of individual biomolecules hinges on the photophysical properties of the reporter dyes. This guide provides an in-depth, objective comparison of two widely used fluorophores in the orange-red spectral region: ATTO 565 amine and Cy3B, tailored for single-molecule applications such as single-molecule Förster Resonance Energy Transfer (smFRET) and super-resolution microscopy.

This comparison delves into their performance metrics, supported by experimental data, to empower researchers in selecting the optimal dye for their specific needs. We present a summary of their photophysical properties, practical considerations for protein labeling, and detailed experimental protocols.

Quantitative Data Summary

The following tables provide a structured overview of the key photophysical and performance parameters of ATTO 565 and Cy3B, crucial for single-molecule studies.

Photophysical Property ATTO 565 Cy3B Reference(s)
Excitation Maximum (λex) 564 nm~558 nm[1][2]
Emission Maximum (λem) 590 nm~572 nm[1][2]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹130,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield (Φ) 0.900.67[1]
Fluorescence Lifetime (τ) ~3.6 ns~2.8 ns[1]
Molecular Weight (NHS ester) 708.11 g/mol Not applicable[1]
Molecular Weight (Maleimide) 733.2 g/mol ~757.9 g/mol [1]
Performance in Single-Molecule Applications (DNA-PAINT) ATTO 565 Cy3B Reference(s)
Photon Count per Localization ~1400~1600[3]
Signal-to-Background Ratio (SBR) ~11~12[3]
Localization Precision (nm) ~5.5~5.0[3]

In-Depth Performance Analysis

Brightness and Photostability: A Critical Trade-off

For single-molecule studies, maximizing the photon output before a dye photobleaches is paramount. ATTO 565 is a rhodamine-based dye renowned for its exceptional photostability and high fluorescence quantum yield.[1][4] Its rigid molecular structure contributes to its resistance to photobleaching, making it a robust choice for long-term observation experiments.[5] In one study, under intense illumination (2.4 W/cm²), 55% of ATTO 565 molecules were photobleached after 30 minutes, highlighting its suitability for demanding techniques like STED microscopy.[4]

Cy3B, an improved version of the cyanine dye Cy3, offers significantly increased fluorescence quantum yield and photostability compared to its predecessor.[6] It is recognized for its high brightness, a product of its high molar extinction coefficient and good quantum yield.[2][7] In a direct comparison for DNA-PAINT applications, Cy3B exhibited a slightly higher photon count per localization and a better signal-to-background ratio than ATTO 565, suggesting superior brightness under these specific super-resolution imaging conditions.[3]

Blinking Characteristics

Fluorescence intermittency, or "blinking," is a common phenomenon in single-molecule studies that can complicate data analysis. The blinking behavior of ATTO 565 has been characterized and is attributed to the formation of radical ion states. The on- and off-time distributions are reported to follow power-law kinetics. While Cy3B is also known to blink, a direct comparative study of the blinking kinetics of ATTO 565 and Cy3B under the same conditions would be beneficial for researchers where blinking is a critical concern.

Experimental Protocols

Protein Labeling with this compound (via NHS Ester Chemistry)

This protocol describes the labeling of a protein with ATTO 565 NHS ester, which reacts with primary amines (e.g., lysine residues and the N-terminus).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • ATTO 565 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Ensure the protein solution is free of amine-containing buffers (like Tris) and other nucleophiles. If necessary, perform buffer exchange into PBS. The recommended protein concentration is 2-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the ATTO 565 NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3 using the labeling buffer.

    • Add a 5- to 10-fold molar excess of the reactive dye to the protein solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute is the dye-protein conjugate.

  • Degree of Labeling (DOL) Calculation:

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 564 nm (A₅₆₄).

    • Calculate the protein concentration: Protein Conc. (M) = [A₂₈₀ - (A₅₆₄ x CF₂₈₀)] / ε_protein where CF₂₈₀ for ATTO 565 is 0.12 and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the dye concentration: Dye Conc. (M) = A₅₆₄ / ε_dye where ε_dye for ATTO 565 is 120,000 M⁻¹cm⁻¹.

    • DOL = Dye Conc. / Protein Conc.

Protein Labeling with Cy3B (via Maleimide Chemistry)

This protocol is for labeling proteins with Cy3B maleimide, which reacts with free thiol groups on cysteine residues. This method allows for site-specific labeling if the protein has a single accessible cysteine.

Materials:

  • Protein of interest with a free cysteine in a suitable buffer (e.g., PBS, pH 7.0-7.5)

  • Reducing agent (e.g., TCEP or DTT)

  • Cy3B maleimide

  • Anhydrous DMF or DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Reduction: If the cysteine residues are oxidized, reduce the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Dye Preparation: Immediately before use, dissolve the Cy3B maleimide in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the reactive dye to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be performed in an oxygen-free environment if possible to prevent re-oxidation of the thiols.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

  • Degree of Labeling (DOL) Calculation:

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~558 nm (A₅₅₈).

    • Calculate the protein and dye concentrations and the DOL as described for ATTO 565, using the appropriate extinction coefficients for Cy3B (ε_dye ≈ 130,000 M⁻¹cm⁻¹) and its correction factor at 280 nm if available from the manufacturer.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_imaging Single-Molecule Imaging protein Protein of Interest reaction Labeling Reaction protein->reaction reactive_dye Reactive Dye (ATTO 565 NHS-ester or Cy3B Maleimide) reactive_dye->reaction purification Purification (Size-Exclusion Chromatography) reaction->purification labeled_protein Labeled Protein purification->labeled_protein immobilization Surface Immobilization labeled_protein->immobilization excitation Laser Excitation immobilization->excitation detection Fluorescence Detection (EMCCD Camera) excitation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for single-molecule studies.

smFRET_pathway donor_ground Donor (S0) donor_excited Donor (S1) donor_ground->donor_excited Excitation donor_excited->donor_ground Fluorescence acceptor_excited Acceptor (S1) donor_excited->acceptor_excited Energy Transfer donor_emission Donor Emission fret FRET acceptor_ground Acceptor (S0) acceptor_excited->acceptor_ground Fluorescence acceptor_emission Acceptor Emission

Caption: Simplified Jablonski diagram illustrating smFRET.

Conclusion

Both this compound and Cy3B are high-performance fluorescent dyes well-suited for single-molecule studies.

  • ATTO 565 stands out for its exceptional photostability and high quantum yield , making it an excellent choice for experiments requiring long observation times and high resistance to photobleaching.

  • Cy3B offers superior brightness in certain applications, as evidenced by its higher photon output in DNA-PAINT experiments. This makes it a compelling option when maximizing the signal-to-noise ratio is the primary concern.

The ultimate decision will depend on the specific demands of the experiment. For studies where photostability is the most critical parameter, ATTO 565 is likely the more robust choice. Conversely, for applications where maximizing photon flux is paramount, Cy3B may provide a brighter signal. Researchers are encouraged to consider the trade-offs between brightness and photostability and, if possible, to perform pilot experiments to determine the optimal dye for their specific single-molecule application.

References

A Comparative Guide to the Photostability of ATTO 565 Amine and Other Rhodamine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent dye is a critical decision in the design of robust and reproducible fluorescence-based experiments. Among the key performance indicators, photostability—the ability of a fluorophore to resist photodegradation when exposed to light—is paramount for applications requiring prolonged or high-intensity illumination. This guide provides an objective comparison of the photostability of ATTO 565 amine, a popular rhodamine-based dye, with other commonly used rhodamine derivatives. The information presented is supported by experimental data to empower researchers in making informed decisions for their specific applications.

Quantitative Comparison of Photophysical Properties

ATTO 565 is a rhodamine-based fluorescent dye recognized for its exceptional thermal and photostability, strong absorption, and high fluorescence quantum yield.[1][2][3] These characteristics make it well-suited for demanding applications such as single-molecule detection and high-resolution microscopy.[4] The following table summarizes the key photophysical properties of this compound and other rhodamine dyes. It is important to note that a direct comparison of photostability across different studies can be challenging due to variations in experimental conditions.[5][6]

DyeMolar Extinction Coefficient (ε) at λmax (M-1cm-1)Fluorescence Quantum Yield (Φf)Photostability MetricExperimental Conditions
ATTO 565 120,000[4]0.90[3][4]55% of molecules photobleached in 30 minutes[1][7]2.4 W/cm² illumination[1][7]
Rhodamine B 106,000[4]0.31 (in water)[4]Good photostability[4]Not specified
Rhodamine 6G 105,000[8]0.95 (in ethanol)Photobleaching Quantum Yield (Φb): 1.4 x 10-6[6]In poly(vinyl alcohol) under inert atmosphere[6]
Texas Red Not specifiedNot specifiedKnown for its stability and resistance to photobleaching[6]Not specified

Mechanisms of Photobleaching

Photobleaching is an irreversible process that leads to the loss of fluorescence. The primary mechanism involves the photochemical alteration of the fluorophore's structure, often initiated from its excited triplet state.[5][6] Upon excitation, a fluorophore transitions from its ground singlet state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can return to the ground state by emitting a photon (fluorescence) or it can undergo intersystem crossing to the longer-lived triplet state (T₁). In the triplet state, the fluorophore is more susceptible to reactions with molecular oxygen, leading to the formation of reactive oxygen species that can chemically damage the dye, rendering it non-fluorescent.[9]

General Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Bleached Photobleached State T1->Bleached Photochemical Reaction (e.g., with O₂)

A simplified Jablonski diagram illustrating the photobleaching pathway.[5][6]

Experimental Protocols for Photostability Measurement

A standardized experimental protocol is crucial for the empirical assessment and comparison of fluorophore photostability. The following methodology outlines a common approach using fluorescence microscopy to determine the photobleaching rate.[1][5]

Objective: To determine the photobleaching half-life (t1/2), the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[1]

Materials:

  • Fluorescence microscope (confocal or widefield) with a suitable laser or lamp for excitation.

  • High-sensitivity camera (e.g., sCMOS or EMCCD).

  • Objective lens with an appropriate numerical aperture.

  • Samples labeled with the fluorescent dyes of interest (e.g., immobilized dye-conjugated molecules on a coverslip).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare samples with the fluorescent dyes to be compared. To ensure comparability, the dyes should be in the same chemical environment and at a similar concentration.

  • Image Acquisition:

    • Locate a region of interest (ROI) containing the fluorescently labeled sample.

    • Set the imaging parameters (e.g., excitation intensity, exposure time, camera gain) and keep them constant throughout the experiment for all samples.

    • Acquire a time-lapse series of images of the ROI under continuous illumination until the fluorescence signal has significantly decayed.

  • Data Analysis:

    • For each time point in the image series, measure the mean fluorescence intensity within the ROI.

    • Correct for background fluorescence by subtracting the mean intensity of a region without fluorescent molecules.

    • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to a suitable model (e.g., a single or double exponential decay function) to determine the photobleaching rate constant (k).

    • Calculate the photobleaching half-life (t1/2) using the formula: t1/2 = ln(2) / k . A longer half-life indicates greater photostability.[1]

Experimental Workflow for Photostability Measurement cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare Dye Solutions prep2 Immobilize on Coverslip prep1->prep2 acq1 Mount Sample on Microscope prep2->acq1 acq2 Define ROI acq1->acq2 acq3 Set Imaging Parameters acq2->acq3 acq4 Acquire Time-Lapse Images acq3->acq4 an1 Measure ROI Intensity acq4->an1 an2 Background Correction an1->an2 an3 Normalize Intensity an2->an3 an4 Plot Intensity vs. Time an3->an4 an5 Fit Decay Curve an4->an5 an6 Calculate Half-Life (t₁/₂) an5->an6

Workflow for measuring dye photostability.

References

ATTO 565 Amine in STED Microscopy: A Comparative Guide to Super-Resolution Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of super-resolution microscopy, the choice of fluorescent dye is paramount to achieving high-quality, high-resolution images. Stimulated Emission Depletion (STED) microscopy, a leading super-resolution technique, pushes the boundaries of optical resolution, and its performance is intrinsically linked to the photophysical properties of the fluorescent probes used. This guide provides a detailed comparison of ATTO 565 amine with other commonly used dyes in its spectral class—Alexa Fluor 555, Abberior STAR 580, and Dyomics DY-547—to assist researchers in making informed decisions for their STED imaging experiments.

Photophysical Properties: A Head-to-Head Comparison

The brightness, photostability, and efficiency of a fluorophore are critical determinants of its suitability for STED microscopy. A high molar extinction coefficient and quantum yield contribute to a brighter signal, while high photostability allows for longer imaging times and the use of higher depletion laser powers required to achieve the highest resolution. The fluorescence lifetime is also a key parameter, influencing the efficiency of the STED process.

Below is a summary of the key photophysical properties of this compound and its counterparts.

PropertyATTO 565Alexa Fluor 555Abberior STAR 580Dyomics DY-547
Excitation Max (nm) ~564~555~587~557
Emission Max (nm) ~590~565~607~574
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~120,000~150,000~85,000~150,000
Quantum Yield (%) ~90Data not available~90Data not available
Fluorescence Lifetime (ns) ~4.0Data not available~3.5Data not available

Performance in STED Microscopy: A Qualitative Overview

ATTO 565 is widely recognized for its exceptional performance in STED microscopy.[1][2] Its high quantum yield and long fluorescence lifetime make it a very bright and photostable dye, allowing for the acquisition of high-resolution images with excellent signal-to-noise ratios.[1] Its photostability is a key advantage, as it can withstand the high laser powers used for efficient depletion without rapid photobleaching.

Alexa Fluor 555 is another popular choice for STED microscopy. It is known for its high brightness, attributed to its high molar extinction coefficient. However, detailed quantitative data on its photostability under STED conditions compared to other dyes is limited.

Abberior STAR 580 has been specifically designed for STED microscopy and exhibits excellent photostability and brightness. Its spectral properties are well-suited for depletion with commonly available STED laser lines.

Dyomics DY-547 is a bright dye with a high molar extinction coefficient. While it is used in fluorescence microscopy, its specific performance characteristics and photostability in STED microscopy compared to the other dyes in this guide are less documented.

Experimental Protocols: A General Guide for Immunofluorescence in STED Microscopy

The following is a generalized protocol for immunofluorescence staining of cellular structures for STED microscopy, which can be adapted for use with this compound and the other compared dyes. This protocol is based on established methods for STED imaging of the cytoskeleton.

I. Cell Culture and Fixation
  • Cell Seeding: Seed cells on high-precision glass coverslips (#1.5H) to achieve a confluence of 50-70% at the time of fixation.

  • Fixation:

    • For cytoskeleton staining, pre-warm a fixation buffer of 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) to 37°C.

    • Gently wash the cells once with warm PBS.

    • Fix the cells by incubating with the PFA solution for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

II. Permeabilization and Blocking
  • Permeabilization: Incubate the fixed cells with a solution of 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature to permeabilize the cell membranes.

  • Blocking: Wash the cells three times with PBS and then incubate with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.

III. Antibody Staining
  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody (conjugated with this compound or other STED dyes) in the blocking buffer. Protect the samples from light from this point onwards. Incubate with the secondary antibody solution for 1 hour at room temperature.

  • Final Washes: Wash the cells three times with PBS for 5 minutes each.

IV. Mounting and Imaging
  • Mounting: Mount the coverslips onto a microscope slide using a mounting medium with a refractive index optimized for STED microscopy (e.g., ProLong Diamond or Mowiol).

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions (typically overnight at room temperature in the dark).

  • STED Imaging:

    • Use a STED microscope equipped with appropriate excitation and depletion lasers for the chosen dye. For ATTO 565, excitation is typically around 561 nm, and the depletion laser is around 750-775 nm.

    • Optimize the laser powers for excitation and depletion to achieve the best balance between resolution enhancement and photobleaching.

    • Acquire images using a high-numerical-aperture objective lens.

Experimental Workflow

STED_Workflow cluster_sample_prep Sample Preparation cluster_labeling Immunolabeling cluster_imaging Microscopy cluster_analysis Data Analysis cell_culture Cell Seeding & Culture fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (this compound conjugated) primary_ab->secondary_ab mounting Mounting secondary_ab->mounting sted_imaging STED Image Acquisition mounting->sted_imaging image_processing Image Processing & Analysis sted_imaging->image_processing

Caption: A generalized workflow for a STED microscopy experiment.

Signaling Pathway Illustration

While this guide focuses on the comparison of fluorescent dyes rather than a specific signaling pathway, the following diagram illustrates a generic signaling cascade that could be studied using STED microscopy to visualize the spatial organization of the involved proteins.

Signaling_Pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor Binding & Dimerization adaptor Adaptor Protein receptor->adaptor Phosphorylation & Recruitment ras Ras adaptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription_factor Transcription Factor erk->transcription_factor Translocation to Nucleus & Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation

Caption: A representative receptor tyrosine kinase signaling pathway.

References

A Comparative Guide to Orange Fluorescent Dyes: ATTO 565 Amine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the vibrant landscape of fluorescent probes, the selection of an appropriate dye is paramount for the success of sensitive bio-imaging and quantitative assays. This guide provides a detailed comparison of the quantum yield of ATTO 565 amine with other commonly used orange fluorescent dyes: Rhodamine 6G, R-Phycoerythrin (R-PE), and Alexa Fluor 555. The quantum yield, a measure of the efficiency of fluorescence, is a critical parameter for achieving high signal-to-noise ratios in fluorescence-based applications.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical properties of this compound and its counterparts. This data has been compiled from various scientific resources to provide a direct comparison for researchers and professionals in drug development.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound 564590120,000~0.90
Rhodamine 6G 528551116,000~0.95
R-Phycoerythrin (R-PE) 496, 546, 5655781,960,000~0.84
Alexa Fluor 555 555565150,000~0.10[1][2]

Unveiling the Brightness: A Closer Look at Quantum Yield

ATTO 565, a rhodamine derivative, is characterized by its exceptional thermal and photostability, coupled with a high fluorescence quantum yield of approximately 90%. This high quantum efficiency translates to intense fluorescent signals, making it a robust choice for demanding applications such as single-molecule detection and high-resolution microscopy.

In comparison, Rhodamine 6G, a well-established fluorescent dye, exhibits a slightly higher quantum yield of around 95% in ethanol. R-Phycoerythrin (R-PE), a large protein-dye complex, possesses a very high molar extinction coefficient and a respectable quantum yield of about 84%. In contrast, Alexa Fluor 555, while also a popular choice, has a significantly lower quantum yield of approximately 10% in aqueous buffer.

Experimental Protocol: Determining Fluorescence Quantum Yield

The determination of the fluorescence quantum yield is a critical experiment for characterizing and comparing fluorescent dyes. The most common approach is the relative method, which involves comparing the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield.

Principle

The relative quantum yield (Φ_sample) of a sample is calculated using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • η is the refractive index of the solvent

Materials
  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent dye of interest (sample)

  • Fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • High-purity solvents (e.g., ethanol, deionized water)

Procedure
  • Selection of a Standard: Choose a fluorescent standard that has a known and stable quantum yield and whose absorption and emission spectra overlap with the sample.

  • Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard in the same solvent.

  • Preparation of Dilutions: Prepare a series of dilutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of each dilution of the sample and the standard. The excitation wavelength should be the same for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each fluorescence spectrum to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for both plots. The slope represents the term (I/A).

  • Calculation of Quantum Yield: Use the slopes obtained from the plots and the known quantum yield of the standard to calculate the quantum yield of the sample using the formula mentioned in the principle.

Visualizing the Comparison

The following diagrams illustrate the conceptual relationship between the quantum yields of the compared dyes and a simplified workflow for the experimental determination of quantum yield.

G cluster_qy Quantum Yield Comparison ATTO565 ATTO 565 ~90% RPE R-PE ~84% ATTO565->RPE Higher Rhodamine6G Rhodamine 6G ~95% Rhodamine6G->ATTO565 Slightly higher Alexa555 Alexa Fluor 555 ~10% RPE->Alexa555 Significantly higher G cluster_workflow Experimental Workflow: Relative Quantum Yield Measurement A Prepare Sample & Standard Dilutions B Measure Absorbance (UV-Vis) A->B C Measure Fluorescence (Spectrofluorometer) A->C D Plot Integrated Intensity vs. Absorbance B->D C->D E Calculate Quantum Yield D->E

References

Validating ATTO 565 Amine Labeling with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable labeling of proteins is paramount for accurate downstream analysis. ATTO 565, a bright and photostable rhodamine-based fluorescent dye, is a popular choice for amine labeling. However, rigorous validation of this conjugation is crucial to ensure data integrity. Mass spectrometry (MS) offers a powerful and direct method to confirm successful labeling, determine the degree of labeling, and identify specific modification sites.

This guide provides a comparative overview of validating ATTO 565 amine labeling using mass spectrometry, alongside alternative fluorescent dyes. We will delve into the experimental protocols, present key performance data in a comparative format, and illustrate the workflows involved.

Performance Comparison of Amine-Reactive Dyes

The selection of a fluorescent dye for protein labeling depends on various factors, including its spectroscopic properties, labeling efficiency, and photostability. While ATTO 565 is a robust choice, several alternatives are available. The following table summarizes key characteristics of ATTO 565 and comparable amine-reactive dyes.

FeatureATTO 565 NHS EsterAlexa Fluor 568 NHS EsterCy®3 NHS Ester
Excitation Max (nm) ~564~578~550
Emission Max (nm) ~590~603~570
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~120,000~91,300~150,000
Quantum Yield HighHighModerate
Photostability HighHighModerate
Molecular Weight of NHS Ester ~730 g/mol ~650 g/mol ~766 g/mol
Primary Reactive Group N-hydroxysuccinimide esterN-hydroxysuccinimide esterN-hydroxysuccinimide ester
Target Functional Group Primary and secondary amines (e.g., lysine residues)Primary and secondary amines (e.g., lysine residues)Primary and secondary amines (e.g., lysine residues)

Experimental Protocols

Mass spectrometry can be employed to analyze both intact labeled proteins and peptides derived from proteolytic digestion. The latter approach, often referred to as "bottom-up" proteomics, is particularly useful for identifying specific labeling sites.

Protein Labeling with this compound

This protocol outlines the general procedure for labeling a protein with an amine-reactive ATTO 565 NHS ester.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • ATTO 565 NHS ester

  • Amine-free solvent (e.g., anhydrous DMSO or DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the ATTO 565 NHS ester in the amine-free solvent to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the protein solution. Incubate for 1 hour at room temperature, protected from light.

  • Quench Reaction: Add the quenching reagent to stop the labeling reaction.

  • Purification: Remove unreacted dye from the labeled protein using a size-exclusion chromatography column.

Mass Spectrometry Analysis of Labeled Protein

a) Intact Protein Analysis (MALDI-TOF or LC-ESI-MS):

This method provides the molecular weight of the labeled protein, allowing for the determination of the degree of labeling (DOL).

Sample Preparation:

  • Desalt the purified labeled protein sample using a suitable method (e.g., dialysis or zip-tipping).

  • For MALDI-TOF, co-crystallize the protein with a suitable matrix (e.g., sinapinic acid) on the target plate.

  • For LC-ESI-MS, dilute the sample in a solvent compatible with the LC system (e.g., 0.1% formic acid in water).

Instrumentation and Analysis:

  • MALDI-TOF: Acquire spectra in linear mode. The mass shift between the unlabeled and labeled protein corresponds to the mass of the attached dye molecules. The number of peaks can indicate the distribution of dye-to-protein ratios.

  • LC-ESI-MS: Separate the labeled protein using reverse-phase chromatography. The resulting mass spectrum will show a distribution of charge states. Deconvolution of this spectrum will provide the molecular weight of the intact labeled protein.

b) Peptide Mapping Analysis (LC-MS/MS):

This "bottom-up" approach identifies the specific amino acid residues that have been labeled.

Sample Preparation:

  • Denaturation, Reduction, and Alkylation: Denature the labeled protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate cysteine residues (with iodoacetamide).

  • Proteolytic Digestion: Digest the protein into peptides using a protease such as trypsin.

  • Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

Instrumentation and Analysis:

  • LC-MS/MS: Separate the peptides using reverse-phase nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Data Analysis: Use database searching software to identify the peptides. The mass of the ATTO 565 dye is added as a variable modification on potential amine-containing residues (lysine, N-terminus). The MS/MS fragmentation spectra will confirm the precise location of the dye on the peptide sequence.

Data Presentation

The quantitative data obtained from mass spectrometry can be summarized for easy comparison.

Table 1: Degree of Labeling (DOL) Determined by Intact Mass Analysis

Dye LabelTheoretical Mass of Protein (Da)Observed Mass of Labeled Protein (Da)Mass Shift (Da)Calculated DOL
ATTO 565XX + (n * ~571)n * ~571n
Alexa Fluor 568XX + (m * ~530)m * ~530m
Cy®3XX + (o * ~552)o * ~552o

Note: The mass of the conjugated dye will be the mass of the NHS ester minus the mass of the N-hydroxysuccinimide leaving group.

Table 2: Identification of Labeled Peptides by LC-MS/MS

ProteinPeptide SequenceLabeled ResidueObserved Mass Shift (Da)
Protein A...K...Lys (K)~571.7
Protein ANH₂-...N-terminus~571.7
Protein B...K...Lys (K)~571.7

Mandatory Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis protein Protein Solution reaction Labeling Reaction protein->reaction dye ATTO 565 NHS Ester dye->reaction quench Quenching reaction->quench purification Purification quench->purification intact_ms Intact Mass Analysis (MALDI-TOF or LC-ESI-MS) purification->intact_ms peptide_ms Peptide Mapping (LC-MS/MS) purification->peptide_ms dol Degree of Labeling (DOL) intact_ms->dol site Labeling Site Identification peptide_ms->site

Caption: Experimental workflow for validating this compound labeling.

signaling_pathway unlabeled Unlabeled Protein labeled ATTO 565 Labeled Protein unlabeled->labeled Labeling digested Tryptic Peptides labeled->digested Digestion lc LC Separation digested->lc ms1 MS1 Scan (Peptide Mass) lc->ms1 ms2 MS2 Scan (Peptide Fragmentation) ms1->ms2 Fragmentation analysis Data Analysis ms2->analysis result Labeled Peptide Identified analysis->result

A Comparative Guide to ATTO 565 Amine and iFluor 568 for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical step in protein conjugation for a wide array of applications, from immunoassays to high-resolution microscopy. The performance of the chosen fluorophore directly impacts experimental outcomes, influencing signal intensity, photostability, and the biological activity of the labeled protein. This guide provides an objective comparison between two popular orange-red fluorescent dyes, ATTO 565 amine and iFluor 568, supported by quantitative data and detailed experimental protocols to aid in making an informed decision.

Quantitative Data Summary

The selection of a fluorescent dye is often guided by its photophysical properties. A brighter dye can enhance the detection of low-abundance targets, while high photostability allows for longer or more intense imaging periods. The following tables summarize the key quantitative parameters for ATTO 565 and iFluor 568.

PropertyATTO 565iFluor 568Reference(s)
Excitation Maximum (λabs) 564 nm568 nm[1][2][3]
Emission Maximum (λem) 590 nm587 nm[1][2][3]
Molar Extinction Coefficient (εmax) 120,000 M⁻¹cm⁻¹100,000 M⁻¹cm⁻¹[1][2][3]
Fluorescence Quantum Yield (Φfl) 0.900.57[1][2][3]
Correction Factor (CF280) 0.120.15[1][3][4]
Reactive Group Amine (typically supplied as NHS ester)Amine (typically supplied as succinimidyl ester)
Molecular Weight (NHS ester) 708.11 g/mol Not specified[1]

Performance Comparison

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. ATTO 565 exhibits a significantly higher quantum yield (0.90) compared to iFluor 568 (0.57), and a slightly higher molar extinction coefficient.[1][2][3] This suggests that, under identical conditions, protein conjugates with ATTO 565 are expected to be brighter. However, some sources claim that iFluor 568 conjugates are brighter than those made with ATTO 565 NHS ester, which may be due to factors like reduced quenching upon conjugation.[5]

Photostability: ATTO dyes are well-regarded for their exceptional thermal and photostability, a characteristic attributed to their rigid molecular structure.[1][6][7][8] This makes ATTO 565 a robust choice for demanding applications that involve prolonged exposure to excitation light, such as single-molecule studies and super-resolution microscopy.[1] iFluor 568 is also described as being photostable, with performance claimed to be superior to corresponding Alexa Fluor dyes.[9][10]

Labeling Efficiency and Non-specific Binding: Both ATTO 565 (as an NHS ester) and iFluor 568 (as a succinimidyl ester) react efficiently with primary amines on proteins, such as the ε-amino groups of lysine residues, to form stable amide bonds.[5][9][11][12] The optimal pH for this reaction is typically between 8.0 and 9.0.[5][11] Some studies have indicated that while ATTO 565 demonstrates high labeling efficiency, it may also exhibit a higher degree of non-specific binding compared to some other dyes, a factor that should be considered and optimized for during the experimental design.[13]

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible protein conjugation. Below are generalized protocols for labeling proteins with ATTO 565 NHS ester and iFluor 568 succinimidyl ester.

Protocol 1: Protein Conjugation with ATTO 565 NHS Ester

1. Reagent Preparation:

  • Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer) at a concentration of 1-10 mg/mL.[4] The optimal pH for the reaction is 8.3-8.5.[4] Ensure the buffer is free of primary amines like Tris.[4]

  • Dye Stock Solution: Immediately before use, dissolve the ATTO 565 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

2. Labeling Reaction:

  • Add a 2- to 10-fold molar excess of the reactive dye to the protein solution while gently stirring.[1] The optimal dye-to-protein ratio should be determined empirically for each specific protein.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

3. Purification:

  • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer like PBS (pH 7.2-7.4).[1][5]

  • The first colored band to elute from the column is the dye-protein conjugate.[1]

4. Degree of Labeling (DOL) Calculation:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and 564 nm (A564).

  • Calculate the protein concentration:

    • Protein Concentration (M) = [A280 - (A564 * CF280)] / ε_protein

    • Where CF280 is the correction factor for the dye's absorbance at 280 nm (0.12 for ATTO 565) and ε_protein is the molar extinction coefficient of the protein at 280 nm.[1][4]

  • Calculate the dye concentration:

    • Dye Concentration (M) = A564 / ε_dye

    • Where ε_dye is the molar extinction coefficient of ATTO 565 at 564 nm (120,000 M⁻¹cm⁻¹).[1][4]

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Protocol 2: Protein Conjugation with iFluor 568 Succinimidyl Ester

1. Reagent Preparation:

  • Protein Solution: Prepare the protein solution (ideally 2-10 mg/mL) in a buffer at pH 8.5-9.0, such as 1 M sodium carbonate or 1 M phosphate buffer.[9][12] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against a suitable buffer like PBS.[12]

  • Dye Stock Solution: Dissolve the iFluor 568 succinimidyl ester in anhydrous DMSO to a concentration of 10 mM.[9][12] This solution should be prepared fresh.

2. Labeling Reaction:

  • A starting point of a 10:1 molar ratio of dye to protein is recommended.[9][12] Add the appropriate volume of the dye stock solution to the protein solution with effective shaking.

  • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[9]

3. Purification:

  • Purify the conjugate using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4) to remove unreacted dye.[9]

  • Collect the fractions containing the labeled protein.

4. Degree of Labeling (DOL) Calculation:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and the absorption maximum of the dye (around 568 nm, A_max).

  • Calculate the protein concentration:

    • Protein Concentration (M) = [A280 - (A_max * CF280)] / ε_protein

    • Where CF280 is the correction factor for iFluor 568 (0.15).[3]

  • Calculate the dye concentration:

    • Dye Concentration (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of iFluor 568 (100,000 M⁻¹cm⁻¹).[3]

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Visualizations

Experimental Workflow for Protein Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Prepare Protein Solution (Amine-free buffer, pH 8.0-9.0) Conjugation Mix Protein and Dye (Incubate at RT, protected from light) Protein_Solution->Conjugation Dye_Solution Prepare Dye Stock Solution (Anhydrous DMSO/DMF) Dye_Solution->Conjugation Purify Purify Conjugate (Gel Filtration Column) Conjugation->Purify Analyze Calculate Degree of Labeling (DOL) (Spectrophotometry) Purify->Analyze Final_Product Labeled Protein Conjugate Analyze->Final_Product

Caption: A generalized workflow for the conjugation of fluorescent dyes to proteins.

Logical Relationship of Dye Properties to Experimental Success

G cluster_properties Dye Properties cluster_outcomes Experimental Outcomes Brightness Brightness (Extinction Coefficient & Quantum Yield) Signal_to_Noise High Signal-to-Noise Ratio Brightness->Signal_to_Noise Photostability Photostability Imaging_Duration Longer Imaging Duration Photostability->Imaging_Duration Reactivity Reactivity & Specificity Reproducibility Reproducible Results Reactivity->Reproducibility Data_Quality High-Quality Data Signal_to_Noise->Data_Quality Imaging_Duration->Data_Quality Reproducibility->Data_Quality

Caption: Influence of key dye properties on the quality of experimental outcomes.

Conclusion

Both this compound and iFluor 568 are excellent choices for protein conjugation in the orange-red spectral range. The decision between the two will likely depend on the specific requirements of the experiment.

  • Choose this compound when:

    • Maximum brightness and photostability are paramount. Its high quantum yield and renowned stability make it ideal for single-molecule detection, super-resolution microscopy, and experiments requiring long imaging times.[1][7]

    • Working with established protocols where ATTO dyes are validated.

  • Choose iFluor 568 when:

    • A reliable and bright alternative to other 568 nm dyes is needed.

    • The experimental setup is optimized for the 568 nm laser line.

    • Potentially lower non-specific binding is a primary concern, though this should be validated for the specific protein of interest.

Ultimately, for novel applications or when transitioning from another dye, it is advisable to perform a small-scale conjugation and functional test with both dyes to determine which provides the optimal performance for the specific protein and experimental context.

References

Assessing the Specificity of ATTO 565 Amine-Labeled Antibodies: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of immunoassays hinge on the specificity of the antibodies used. When these antibodies are labeled with fluorescent dyes for detection, it is crucial to understand how the dye and the labeling process might influence their binding characteristics. This guide provides an objective comparison of ATTO 565 amine, a popular fluorescent label, with other common alternatives, and details the experimental protocols necessary to validate the specificity of the final antibody conjugate.

ATTO 565 is a rhodamine-based fluorescent dye known for its high absorption, exceptional fluorescence quantum yield, and robust photostability.[1] Its amine-reactive N-hydroxysuccinimide (NHS) ester form allows for straightforward conjugation to primary amines on antibodies, such as the lysine residues.[1] While the photophysical properties of a dye are critical for signal brightness and durability, the ultimate measure of a labeled antibody's performance is its ability to bind specifically to its target with minimal off-target interaction.

Comparative Analysis of Fluorescent Dyes

The selection of a fluorescent dye is a critical first step in the preparation of a labeled antibody. The ideal dye should not only be bright and photostable but should also have minimal impact on the antibody's binding affinity and specificity. Below is a comparison of the key photophysical properties of ATTO 565 and two other commonly used fluorescent dyes in a similar spectral range: Alexa Fluor 568 and Cy3.

While ATTO 565 often demonstrates superior brightness due to its high quantum yield, it is imperative to note that these photophysical properties do not solely determine the specificity of the final antibody conjugate.[1] The process of conjugation and the degree of labeling (DOL) can significantly impact antibody performance.[2][3]

Table 1: Photophysical Properties of Common Fluorescent Dyes

PropertyATTO 565Alexa Fluor 568Cy3
Excitation Maximum (nm)564~578~550
Emission Maximum (nm)590~603~570
Molar Extinction Coefficient (M⁻¹cm⁻¹)120,000~91,300~150,000
Fluorescence Quantum Yield0.90~0.69~0.31
Brightness (Ext. Coeff. x QY) 108,000 ~62,997 ~46,500
PhotostabilityHighHighModerate
pH SensitivityLowLowModerate

Note: The values presented are approximate and can be influenced by the conjugation process and the local environment of the dye. Data sourced from[1].

The Critical Role of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) refers to the average number of dye molecules conjugated to a single antibody molecule.[2] Achieving an optimal DOL is a balancing act. While a higher DOL might seem to promise a stronger signal, over-labeling can have detrimental effects:

  • Reduced Affinity: Excessive dye molecules can sterically hinder the antigen-binding site or alter the antibody's conformation, leading to decreased binding affinity.[3]

  • Increased Non-Specific Binding: Hydrophobic interactions between dye molecules can lead to aggregation and non-specific binding of the antibody to other surfaces, increasing background noise.

  • Fluorescence Quenching: When fluorophores are in close proximity on the antibody, they can quench each other's fluorescence, leading to a weaker signal despite a higher number of dye molecules.

A typical optimal DOL for antibodies ranges from 2 to 7.[2] However, this should be empirically determined for each specific antibody-dye pair and application.

Experimental Validation of Specificity

The specificity of an ATTO 565-labeled antibody must be rigorously validated through experimentation. The following are standard protocols that can be used to assess specificity and compare the performance of antibodies labeled with different dyes.

Experimental Workflow for Antibody Labeling and Specificity Validation

G cluster_0 Antibody Labeling cluster_1 Specificity Validation cluster_2 Data Analysis start Start with Purified Antibody labeling Antibody Labeling with ATTO 565 NHS Ester start->labeling purification Purification of Labeled Antibody labeling->purification dol Determine Degree of Labeling (DOL) purification->dol controls Prepare Positive & Negative Controls dol->controls Validated Conjugate wb Western Blotting controls->wb if_icc Immunofluorescence/ Immunocytochemistry controls->if_icc flow Flow Cytometry controls->flow wb_analysis Quantify Signal-to-Noise Ratio wb->wb_analysis if_icc_analysis Assess Target Localization if_icc->if_icc_analysis flow_analysis Evaluate Population Staining flow->flow_analysis end Final Assessment of Specificity wb_analysis->end Confirm Specificity if_icc_analysis->end Confirm Specificity flow_analysis->end Confirm Specificity

Caption: Workflow for validating the specificity of ATTO 565 labeled antibodies.

Experimental Protocols

1. Western Blotting

Western blotting is used to confirm that the ATTO 565-labeled antibody recognizes a protein of the correct molecular weight.

  • Materials:

    • Protein lysates from cells or tissues expressing the target antigen (positive control) and from a known negative source (negative control).

    • SDS-PAGE gels and blotting apparatus.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • ATTO 565-labeled primary antibody.

    • Fluorescence imaging system.

  • Protocol:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the ATTO 565-labeled antibody at the optimized concentration overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Image the blot using a fluorescence imaging system capable of detecting the emission of ATTO 565.

  • Expected Results for a Specific Antibody:

    • A single, sharp band at the expected molecular weight of the target protein in the positive control lane.

    • No band, or a significantly weaker band, in the negative control lane.[1] A high signal-to-noise ratio is indicative of good specificity.

2. Immunofluorescence/Immunocytochemistry (IF/ICC)

IF/ICC is used to verify that the ATTO 565-labeled antibody localizes to the correct subcellular compartment or cell type.

  • Materials:

    • Positive and negative control cells or tissue sections fixed on slides.

    • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for intracellular targets.

    • Blocking buffer (e.g., 1-5% BSA in PBS).

    • ATTO 565-labeled primary antibody.

    • Antifade mounting medium, preferably with a nuclear counterstain (e.g., DAPI).

  • Protocol:

    • Fix and permeabilize the cells/tissues as required.

    • Block the samples for 30-60 minutes.

    • Incubate with the ATTO 565-labeled antibody at its optimal dilution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the samples three times with PBS for 5 minutes each.

    • Mount the samples with antifade mounting medium.

    • Image using a fluorescence microscope with appropriate filters for ATTO 565 and the counterstain.

  • Expected Results for a Specific Antibody:

    • Fluorescent signal localized to the expected cellular structure or cell type.[1]

    • Minimal or no signal in negative control cells/tissues that do not express the target antigen.[1]

3. Flow Cytometry

Flow cytometry is a powerful technique for quantifying the percentage of cells in a population that express the target antigen and for assessing the signal intensity of the labeled antibody.

  • Materials:

    • Single-cell suspension of positive and negative control cells.

    • Flow cytometry staining buffer (e.g., PBS with 1-2% BSA).

    • ATTO 565-labeled primary antibody.

    • Fixation and permeabilization buffers (for intracellular targets).

    • Flow cytometer.

  • Protocol:

    • Prepare a single-cell suspension and wash the cells with staining buffer.

    • Incubate the cells with the ATTO 565-labeled antibody at its optimal concentration for 30-60 minutes on ice, protected from light.

    • Wash the cells twice with staining buffer.

    • If required, fix and permeabilize the cells according to standard protocols.

    • Resuspend the cells in staining buffer and analyze on a flow cytometer.

  • Expected Results for a Specific Antibody:

    • A clear shift in fluorescence intensity for the positive cell population compared to the negative control population.[1]

    • A high percentage of stained cells in the positive population and a low percentage in the negative population, resulting in a high signal-to-noise ratio.[1]

Logical Relationship for Specificity Assessment

G cluster_0 Experimental Setup cluster_1 Observation cluster_2 Conclusion antibody ATTO 565 Labeled Antibody positive_control Positive Control (Target Present) antibody->positive_control negative_control Negative Control (Target Absent) antibody->negative_control pos_signal Strong, Specific Signal positive_control->pos_signal neg_signal Minimal/No Signal negative_control->neg_signal alt_neg_signal Significant Signal negative_control->alt_neg_signal specificity High Specificity Confirmed pos_signal->specificity neg_signal->specificity non_specificity Low Specificity/ Cross-Reactivity alt_neg_signal->non_specificity

Caption: Logic for determining antibody specificity using positive and negative controls.

Conclusion

While ATTO 565 offers excellent photophysical properties for fluorescent antibody labeling, including high brightness and photostability, these characteristics alone do not guarantee the specificity of the resulting conjugate. The specificity of an ATTO 565-labeled antibody is a function of the intrinsic properties of the antibody, the conjugation chemistry, and the final degree of labeling. Therefore, it is essential for researchers to perform rigorous validation experiments, such as Western blotting, immunofluorescence, and flow cytometry, using appropriate positive and negative controls. By following the detailed protocols and comparative information provided in this guide, researchers can confidently assess the specificity of their ATTO 565-labeled antibodies and generate high-quality, reproducible data.

References

A Comparative Guide to the Cross-Reactivity of ATTO 565 Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled biomolecules, understanding the specificity and potential for off-target interactions is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of ATTO 565 amine conjugates, focusing on their cross-reactivity profile in relation to popular alternatives such as Alexa Fluor 568 and Cy3. We delve into the reaction specificity of the parent dye's reactive form and the non-specific binding properties of the final conjugate, supported by experimental data and detailed protocols.

Reaction Specificity of Amine-Reactive Dyes

ATTO 565, typically supplied as an N-hydroxysuccinimide (NHS) ester for labeling, is designed to react with primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2] However, "cross-reactivity" in this context refers to the potential for the NHS ester to react with other nucleophilic amino acid side chains, a phenomenon influenced by factors such as pH.[3]

While primary amines are the most reactive targets for NHS esters, particularly in the optimal pH range of 8.0-9.0, side reactions can occur with other residues.[4][5] These off-target reactions are generally less efficient and may result in less stable bonds compared to the intended amide linkage.[3]

Table 1: Relative Reactivity of NHS Esters with Amino Acid Side Chains

Amino Acid ResidueFunctional GroupRelative Reactivity with NHS EsterStability of Resulting Linkage
Lysine (and N-terminus)Primary Amine (-NH₂)HighVery Stable (Amide bond)
CysteineSulfhydryl (-SH)ModerateLabile (Thioester bond)
TyrosinePhenolic Hydroxyl (-OH)Low to ModerateLabile (Ester bond)
Serine, ThreonineAliphatic Hydroxyl (-OH)LowLabile (Ester bond)
HistidineImidazoleLowLabile

This table provides a general overview of NHS ester reactivity. Specific reaction rates can vary based on the local microenvironment of the amino acid residue, pH, and the specific structure of the NHS ester dye.[3][6]

Comparative Photophysical Properties

The choice of a fluorescent dye extends beyond its chemical reactivity. The photophysical properties of the dye are critical for the sensitivity and quality of the resulting data. ATTO 565 is known for its high fluorescence quantum yield and photostability.[7][8]

Table 2: Comparison of Key Properties for ATTO 565 and Alternatives

PropertyATTO 565Alexa Fluor 568Cy3
Excitation Maximum (nm) 564~578~550
Emission Maximum (nm) 590~603~570
Molar Extinction Coefficient (M⁻¹cm⁻¹) 120,000~91,300~150,000
Fluorescence Quantum Yield 0.90~0.69~0.31
Brightness (Ext. Coeff. x QY) 108,000~62,997~46,500
Photostability HighHighModerate
pH Sensitivity LowLowModerate

Data compiled from various sources.[1] Values can be influenced by the conjugation process and the local environment of the dye.

Non-Specific Binding of Dye Conjugates

A critical aspect of a fluorescent conjugate's performance is its propensity for non-specific binding to surfaces or other biomolecules, which can lead to high background signal and reduced assay sensitivity. This property is influenced by the overall hydrophobicity and charge of the dye-protein conjugate. While comprehensive quantitative data directly comparing the non-specific binding of ATTO 565, Alexa Fluor 568, and Cy3 conjugates is limited, some studies on single-molecule imaging have provided qualitative insights. It has been noted that the non-specific interaction of a dye can be highly dependent on the specific dye structure, with some ATTO dyes exhibiting strong non-specific binding while others perform well.[9] Therefore, empirical testing is highly recommended.

Experimental Protocols

I. General Protocol for Antibody Labeling with ATTO 565 NHS Ester

This protocol provides a general guideline for conjugating ATTO 565 NHS ester to an antibody. Optimization of the dye-to-antibody molar ratio is recommended for each specific antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS)

  • ATTO 565 NHS ester

  • Anhydrous, amine-free DMSO

  • Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Antibody Solution: Adjust the antibody concentration to 2-10 mg/mL in the Labeling Buffer.[10] If the antibody is in a buffer like PBS, the pH can be raised by adding a concentrated bicarbonate buffer.[8]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the ATTO 565 NHS ester in DMSO to a concentration of 1-10 mg/mL.[7]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the antibody solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light. Unlike many other NHS esters, ATTO 565 may require a longer incubation time of up to 18 hours for the reaction to go to completion.[5]

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.[4]

  • Determine Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the conjugate at 280 nm (for protein) and 564 nm (for ATTO 565).[11]

II. Protocol for Assessing Non-Specific Binding of Fluorescent Conjugates

This protocol is adapted from high-throughput screening methods and can be used to quantify the non-specific binding of fluorescently labeled antibodies to a solid phase, such as the wells of a microplate.

Materials:

  • Fluorescently labeled antibodies (e.g., ATTO 565-IgG, Alexa Fluor 568-IgG, Cy3-IgG)

  • Unlabeled antibody (for blocking)

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., Assay buffer with 1% BSA)

  • 96-well microplate (e.g., high-binding polystyrene)

  • Fluorescence plate reader

Procedure:

  • Coating: Coat the wells of the microplate with a non-target protein or leave them uncoated to assess binding to the plastic surface. Incubate overnight at 4°C.

  • Washing: Wash the wells three times with Assay buffer.

  • Blocking: Add Blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the wells three times with Assay buffer.

  • Incubation with Conjugates: Add serial dilutions of the fluorescently labeled antibodies to the wells. Include wells with Blocking buffer only as a negative control. Incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the wells five times with Assay buffer to remove unbound conjugates.

  • Quantification: Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission settings for each dye.

  • Analysis: Compare the fluorescence intensity of the wells incubated with the different fluorescent conjugates. A higher signal indicates greater non-specific binding.

Visualizing Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein 1. Prepare Antibody in Amine-Free Buffer (pH 8.3) reaction 3. Mix Antibody and Dye (Incubate 1-18h at RT) prep_protein->reaction prep_dye 2. Prepare ATTO 565 NHS Ester in DMSO prep_dye->reaction purify 4. Purify Conjugate (Size-Exclusion) reaction->purify analyze 5. Analyze DOL (Spectrophotometry) purify->analyze

// Nodes cross_reactivity [label="Cross-Reactivity\n(Off-Target Effects)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reaction_specificity [label="Reaction Specificity\n(Side Reactions)", fillcolor="#FBBC05", fontcolor="#202124"]; nonspecific_binding [label="Non-Specific Binding\n(Background Signal)", fillcolor="#FBBC05", fontcolor="#202124"]; ph [label="Reaction pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dye_properties [label="Dye Properties\n(Hydrophobicity, Charge)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; conjugate_properties [label="Conjugate Properties", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges cross_reactivity -> reaction_specificity; cross_reactivity -> nonspecific_binding; ph -> reaction_specificity [label="influences"]; dye_properties -> conjugate_properties; conjugate_properties -> nonspecific_binding [label="influences"]; } caption="Factors influencing the cross-reactivity of dye conjugates."

References

evaluating the performance of ATTO 565 amine in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular imaging, the selection of fluorescent probes is a critical determinant of experimental success. For researchers, scientists, and drug development professionals, the ability to clearly visualize and track cellular components is paramount. This guide provides an objective comparison of ATTO 565 amine, a rhodamine-based dye, with two popular alternatives, Alexa Fluor 568 amine and Cy3 amine. This comparison focuses on their performance in cell labeling applications, supported by experimental data and detailed protocols.

Spectroscopic and Photophysical Properties: A Quantitative Overview

The intrinsic brightness and stability of a fluorophore are key indicators of its potential performance in imaging experiments. Brightness is a product of the molar extinction coefficient (how well the dye absorbs light) and the quantum yield (how efficiently it converts absorbed light into emitted fluorescence). Photostability determines how long a fluorescent signal can be observed under continuous illumination.

PropertyATTO 565Alexa Fluor 568Cy3
Excitation Max (nm) 564[1]578[2]555[3]
Emission Max (nm) 590[1]603[2]570[3]
**Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) **120,000[1]91,300150,000[4]
Fluorescence Quantum Yield (Φ) 0.90[1]0.69~0.15 - 0.3[5]
Brightness (ε x Φ) 108,00062,997~22,500 - 45,000
Photostability High[1]High[6][7]Moderate[3]

Note: The quantum yield of Cy3 can be environmentally sensitive and may vary. Brightness is a calculated value and provides a theoretical measure of performance.

Performance in Cellular Applications: A Comparative Analysis

While in vitro characteristics are important, the performance of a fluorescent dye within the complex environment of a cell is the ultimate measure of its utility. Factors such as cellular uptake, localization, signal-to-noise ratio, and photostability during live-cell imaging are crucial considerations.

Direct comparative studies of ATTO 565, Alexa Fluor 568, and Cy3 in the same cell lines under identical conditions are limited in the available literature. However, based on individual characterizations and comparisons between pairs of these dyes, we can infer their relative performance.

ATTO 565 has been shown to be a bright and highly photostable dye suitable for demanding applications like single-molecule detection and super-resolution microscopy.[1] Its high quantum yield contributes to a strong fluorescent signal. Studies have demonstrated its use in live-cell imaging in various cell lines including U2OS, Astrocyte, HEK293, HeLa, and NIH/3T3 cells.[8] While amine-reactive dyes are generally cell-impermeable, they can be introduced into live cells, where they have been observed to accumulate in mitochondria and the endoplasmic reticulum.[8] The cytotoxicity of ATTO dyes has been evaluated and found to be generally low at typical working concentrations.[8][9]

Alexa Fluor 568 is a well-established and widely used red fluorescent dye known for its high brightness and photostability, often outperforming older dyes like fluorescein isothiocyanate (FITC).[6][7] It is a popular choice for immunofluorescence applications.[7] Like other amine-reactive dyes, it is not readily permeable to live cells but can be used for intracellular labeling after fixation and permeabilization or introduced via microinjection. Some studies suggest that the highly charged nature of Alexa Fluor dyes can lead to non-specific binding, particularly to positively charged regions in tissues.

Cy3 is another extensively used fluorescent dye, particularly in the field of FRET (Förster Resonance Energy Transfer) and for labeling nucleic acids.[3] However, its quantum yield and photostability are generally considered to be lower than those of the ATTO and Alexa Fluor dyes.[10] The fluorescence of Cy3 can also be more sensitive to its local environment.[5] Despite this, its utility in cell tracking and immunofluorescence has been demonstrated.[11]

Experimental Protocols

To facilitate a direct and objective comparison of these dyes in your own laboratory setting, a detailed protocol for immunofluorescence staining is provided below. This protocol can be adapted for different cell lines and target proteins.

Protocol: Comparative Immunofluorescence Staining of Cultured Cells

Materials:

  • Adherent cells (e.g., HeLa or U2OS) grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody specific to the target protein

  • Secondary antibodies conjugated to this compound, Alexa Fluor 568 amine, and Cy3 amine

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture cells on coverslips to 60-70% confluency.

  • Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for each dye. Ensure consistent acquisition settings (e.g., exposure time, laser power) across all samples for a fair comparison of brightness.

  • Photostability Assessment: To compare photostability, continuously illuminate a field of view for each sample and acquire images at regular intervals. Measure the decay in fluorescence intensity over time.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and its underlying principles, the following diagrams are provided.

G cluster_workflow Immunofluorescence Staining Workflow A Cell Seeding B Fixation & Permeabilization A->B C Blocking B->C D Primary Antibody Incubation C->D E Secondary Antibody Incubation (ATTO 565, Alexa Fluor 568, or Cy3) D->E F Mounting & Imaging E->F

A generalized workflow for immunofluorescence staining.

G cluster_pathway Generic Signaling Pathway Visualization Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation Response Cellular Response Nucleus->Response Gene Expression

A simplified diagram of a signaling pathway that can be studied using fluorescently labeled antibodies.

G cluster_comparison Logical Flow for Dye Comparison Start Identical Samples DyeA Stain with ATTO 565 Start->DyeA DyeB Stain with Alexa Fluor 568 Start->DyeB DyeC Stain with Cy3 Start->DyeC Image Image under Identical Conditions DyeA->Image DyeB->Image DyeC->Image Analyze Analyze Brightness, Photostability, S/N Ratio Image->Analyze Conclusion Draw Conclusion Analyze->Conclusion

References

ATTO 565 Amine: A Comparative Guide to Signal Stability for Long-Term Cellular Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in long-term live-cell imaging, the selection of a robust fluorescent probe is paramount. The stability of the fluorescent signal over extended periods is a critical factor that directly impacts the quality and reliability of experimental data. This guide provides a comprehensive comparison of ATTO 565 amine, a popular rhodamine-based dye, with other commonly used fluorescent labels for long-term tracking applications. This analysis is supported by photophysical data and detailed experimental protocols to aid in making informed decisions for your research needs.

Performance Comparison: this compound vs. Alternatives

ATTO 565 is renowned for its exceptional thermal and photostability, which are crucial attributes for long-term imaging experiments that require prolonged or repeated exposure to excitation light.[1][2] To provide a clear quantitative comparison, the following table summarizes the key photophysical properties of ATTO 565 alongside two other widely used fluorescent dyes in a similar spectral range: Alexa Fluor 568 and Cy3.

FeatureATTO 565Alexa Fluor 568Cy3
Excitation Max (nm) 564578550
Emission Max (nm) 590603570
**Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) **120,00091,300150,000
Fluorescence Quantum Yield (Φ) 0.900.690.30
Brightness (ε x Φ) 108,00062,99745,000

Data sourced from publicly available information.

The brightness of a fluorophore, a product of its molar extinction coefficient and quantum yield, is a key indicator of its signal intensity. As indicated in the table, ATTO 565 exhibits a significantly higher brightness value compared to Alexa Fluor 568 and Cy3, suggesting a stronger initial signal.

Experimental Protocols

To facilitate the use of this compound for long-term cell tracking, a detailed experimental protocol for labeling and imaging is provided below. This protocol is a general guideline and may require optimization based on the specific cell type and experimental conditions.

I. Live Cell Labeling with ATTO 565 NHS Ester

This protocol outlines the steps for labeling the surface of live cells using ATTO 565 N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines on cell surface proteins.

Materials:

  • ATTO 565 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium appropriate for the cell line

  • Live cells cultured on a suitable imaging dish or plate

Procedure:

  • Prepare Stock Solution: Dissolve ATTO 565 NHS ester in anhydrous DMSO to a stock concentration of 1-10 mM. Store any unused stock solution in small aliquots at -20°C, protected from light and moisture.

  • Cell Preparation: Culture cells to the desired confluency on an imaging-compatible vessel.

  • Labeling Solution Preparation: Immediately before use, dilute the ATTO 565 NHS ester stock solution in sterile PBS or an appropriate buffer to the final working concentration. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.

  • Cell Labeling:

    • Wash the cells twice with sterile PBS to remove any residual serum from the culture medium.

    • Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. The incubation time may need to be optimized.

    • After incubation, remove the labeling solution and wash the cells three times with fresh, pre-warmed cell culture medium to remove any unbound dye.

  • Imaging: The labeled cells are now ready for long-term imaging.

II. Long-Term Fluorescence Microscopy

Imaging System:

  • An inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) and an environmental chamber to maintain 37°C and 5% CO₂.

  • A laser line or filter set appropriate for ATTO 565 (Excitation: ~561 nm, Emission: ~580-620 nm).

Procedure:

  • Mount the Sample: Place the imaging dish with the labeled cells onto the microscope stage within the environmental chamber.

  • Image Acquisition Settings:

    • To minimize phototoxicity and photobleaching during long-term imaging, use the lowest possible laser power that provides an adequate signal-to-noise ratio.[3]

    • Use the shortest possible exposure times.

    • Implement time-lapse imaging with appropriate intervals to capture the dynamics of interest without excessive light exposure. The interval will depend on the biological process being studied.

  • Time-Lapse Imaging: Acquire images at the determined intervals for the desired duration of the experiment (e.g., 24, 48, or 72 hours).

  • Data Analysis: Quantify the fluorescence intensity of the tracked cells or structures over time to assess signal stability.

Visualizing Experimental Design and Rationale

To further clarify the experimental workflow and the underlying principles of fluorescent dye selection, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Comparing Dye Stability cluster_prep Preparation cluster_labeling Labeling cluster_imaging Long-Term Imaging cluster_analysis Data Analysis cell_culture Cell Culture dye_prep Prepare Dye Solutions (ATTO 565, Alexa 568, Cy3) labeling Label Cells with Each Dye dye_prep->labeling washing Wash to Remove Unbound Dye labeling->washing imaging Time-Lapse Microscopy (e.g., 0, 12, 24, 48h) washing->imaging quantification Quantify Fluorescence Intensity imaging->quantification comparison Compare Signal Stability quantification->comparison

Caption: A flowchart of the experimental process for comparing the signal stability of different fluorescent dyes in long-term live-cell imaging.

Signal_Stability_Factors Factors Affecting Signal Stability in Long-Term Tracking cluster_intrinsic Intrinsic Dye Properties cluster_experimental Experimental Conditions cluster_cellular Cellular Factors center_node Signal Stability photostability Photostability photostability->center_node quantum_yield Quantum Yield quantum_yield->center_node molar_extinction Molar Extinction Coefficient molar_extinction->center_node laser_power Laser Power laser_power->center_node exposure_time Exposure Time exposure_time->center_node imaging_frequency Imaging Frequency imaging_frequency->center_node cytotoxicity Cytotoxicity cytotoxicity->center_node internalization Dye Internalization/ Trafficking internalization->center_node

Caption: A diagram illustrating the key factors that influence the stability of a fluorescent signal during long-term live-cell tracking experiments.

References

A Head-to-Head Battle of the Orange Fluorophores: ATTO 565 Amine vs. DyLight 550

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vibrant world of fluorescence, the selection of the optimal dye is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparative analysis of two popular orange fluorescent dyes, ATTO 565 amine and DyLight 550, offering a deep dive into their photophysical properties, conjugation chemistry, and performance in common applications.

This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to make an informed choice based on the specific demands of their experimental design.

At a Glance: Key Performance Characteristics

A summary of the core photophysical and chemical properties of this compound and DyLight 550 is presented below, highlighting their key similarities and differences.

PropertyThis compoundDyLight 550
Excitation Maximum (λex) 563-564 nm[1][2][3]553-562 nm[4][5][6]
Emission Maximum (λem) 590-592 nm[1][3]569-576 nm[5][6]
Molar Extinction Coefficient (ε) 120,000 cm⁻¹M⁻¹[1][2][7]150,000 cm⁻¹M⁻¹[4][8]
Quantum Yield (Φ) ~90%[1][2]High (specific value not consistently reported)[9]
Reactive Group Primary AmineNHS Ester
Reactivity Reacts with NHS esters, carboxylic acids (with activation)Reacts with primary amines[10]
Brightness (ε x Φ) ~108,000High (dependent on quantum yield)
Photostability High thermal and photostability[1][2][11]High photostability[12][13]
pH Sensitivity Fluorescence properties can be influenced by pH[14][15]Stable over a broad pH range (pH 4-9)

Delving Deeper: A Comparative Overview

Spectral Properties: Both ATTO 565 and DyLight 550 fall within the orange region of the visible spectrum, making them suitable for multiplexing experiments with blue, green, and far-red fluorophores. ATTO 565 exhibits a slightly longer wavelength for both its excitation and emission maxima compared to DyLight 550. This can be a consideration when matching the dye to available laser lines and filter sets on imaging instrumentation.

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. ATTO 565 boasts a high and well-documented quantum yield of approximately 90%[1][2]. While DyLight 550 is consistently described as having a "high quantum yield," a specific numerical value is not as readily available in the literature[9]. With a higher molar extinction coefficient, DyLight 550 has the potential to be exceptionally bright, but a direct comparison of brightness would ultimately depend on its quantum yield in a specific application.

Photostability: Both dyes are promoted as having high photostability, a crucial characteristic for demanding applications such as super-resolution microscopy and long-term live-cell imaging[1][2][11][12][13]. While direct quantitative comparisons of photobleaching rates under identical conditions are not extensively published, both are considered robust options for imaging experiments requiring prolonged or intense light exposure.

pH Sensitivity: DyLight 550 is reported to maintain its fluorescence over a broad pH range of 4 to 9, offering stability in various biological buffers. As a rhodamine-based dye, the fluorescence of ATTO 565 can be influenced by pH, a factor to consider in experiments where pH fluctuations may occur[14][15].

Conjugation Chemistry: this compound possesses a primary amine group, making it suitable for conjugation to molecules containing N-hydroxysuccinimide (NHS) esters or to carboxylic acids following activation (e.g., using EDC). DyLight 550 is commonly available as an NHS ester, which readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds[10].

Experimental Protocols

Detailed methodologies for the conjugation of these dyes to proteins are essential for reproducible results. Below are representative protocols for labeling proteins with this compound (via its NHS ester derivative for reactivity with amines) and DyLight 550 NHS ester.

Protein Labeling with ATTO 565 NHS Ester

This protocol provides a general workflow for the covalent labeling of proteins with ATTO 565 NHS ester.

Materials:

  • ATTO 565 NHS ester

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL[16]. Ensure the buffer is free from amine-containing substances like Tris or glycine.

  • Dye Preparation: Immediately before use, dissolve the ATTO 565 NHS ester in DMF or DMSO to a concentration of 10 mM[16].

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the protein solution[16]. The optimal dye-to-protein ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light[16].

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS)[16]. The first colored fraction to elute contains the conjugated protein.

Workflow for Protein Labeling with ATTO 565 NHS Ester

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_final Final Product Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye (pH 8.3-9.0) Protein->Mix Dye ATTO 565 NHS Ester in DMSO/DMF Dye->Mix Incubate Incubate 30-60 min (Room Temperature, Dark) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Size-Exclusion Chromatography Quench->Purify LabeledProtein Labeled Protein Conjugate Purify->LabeledProtein

Caption: General workflow for protein labeling with ATTO 565 NHS ester.

Antibody Labeling with DyLight 550 NHS Ester

This protocol outlines a typical procedure for conjugating DyLight 550 NHS ester to an antibody.

Materials:

  • DyLight 550 NHS ester

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Labeling buffer (e.g., 0.05 M sodium borate, pH 8.5)[17]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Spin column or dialysis cassette for purification

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer[18]. If necessary, perform a buffer exchange.

  • Dye Preparation: Immediately prior to use, dissolve the DyLight 550 NHS ester in DMF or DMSO[17].

  • Conjugation Reaction: Add the dissolved DyLight 550 NHS ester to the antibody solution. A common starting point is a 10-fold molar excess of dye to antibody.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light[17].

  • Purification: Remove the unreacted dye by passing the reaction mixture through a spin column or by dialysis against a suitable storage buffer[18].

Workflow for Antibody Labeling with DyLight 550 NHS Ester

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_final Final Product Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye (pH 8.5) Antibody->Mix Dye DyLight 550 NHS Ester in DMSO/DMF Dye->Mix Incubate Incubate 1 hour (Room Temperature, Dark) Mix->Incubate Purify Spin Column or Dialysis Incubate->Purify LabeledAntibody Labeled Antibody Conjugate Purify->LabeledAntibody

Caption: General workflow for antibody labeling with DyLight 550 NHS ester.

Concluding Remarks

Both this compound and DyLight 550 are high-performance fluorescent dyes that offer excellent brightness and photostability for a wide range of applications. The choice between them may ultimately depend on the specific requirements of the experiment.

  • This compound is an excellent choice for applications demanding the highest quantum yield and for which its pH sensitivity is not a concern. Its well-characterized properties make it a reliable option for quantitative fluorescence studies.

  • DyLight 550 , with its high molar extinction coefficient and broad pH stability, is a versatile and robust dye suitable for a variety of standard and demanding fluorescence applications.

Researchers are encouraged to consider the specific instrumentation available, the chemical environment of their experiment, and the nature of the biomolecule to be labeled when making their selection. For critical applications, empirical testing of both dyes in the specific experimental context is recommended to determine the optimal choice for achieving the desired results.

References

ATTO 565 Amine for Quantitative Fluorescence Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative fluorescence microscopy, the choice of fluorophore is paramount to achieving high-quality, reproducible data. ATTO 565, a rhodamine-based dye, has emerged as a popular choice for its brightness and photostability, making it suitable for demanding applications such as single-molecule detection and super-resolution microscopy.[1][2][3] This guide provides an objective comparison of ATTO 565 amine with its key alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal dye for their specific needs.

Performance Comparison of ATTO 565 and Alternatives

The performance of a fluorescent dye in quantitative microscopy hinges on several key photophysical parameters. A summary of these properties for this compound and two of its primary competitors, Alexa Fluor 568 and Cy3B, is presented below.

PropertyATTO 565Alexa Fluor 568Cy3B
Excitation Maximum (λex) 564 nm[4]578 nm[4]559 nm
Emission Maximum (λem) 590 nm[4]603 nm[4]570 nm
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[4]91,000 M⁻¹cm⁻¹[4]130,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.90[4]0.69[4]0.67
Fluorescence Lifetime (τ) 4.0 ns3.59 ns2.8 ns
Brightness (ε × Φ) 108,00062,79087,100

Table 1: Photophysical Properties of ATTO 565 and Common Alternatives. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

Experimental Data: A Head-to-Head Comparison

Direct experimental comparisons are crucial for evaluating the practical performance of these dyes. While comprehensive side-by-side studies are limited, data from various sources provide valuable insights into their relative strengths and weaknesses, particularly in the context of super-resolution microscopy.

Photostability

Photostability, the ability of a fluorophore to resist photobleaching under illumination, is critical for quantitative and time-lapse imaging.

DyeLaser PowerAverage Photobleaching Lifetime
ATTO 565 284 W/cm²63.0 s[2][5][6]
568 W/cm²21.8 s[2][5][6]
1136 W/cm²18.2 s[2][5][6]
Alexa Fluor 568 Not specifiedGenerally considered to have high photostability[7]
Cy3B Not specifiedKnown to be a robust dye for single-molecule studies
Performance in dSTORM

Direct Stochastic Optical Reconstruction Microscopy (dSTORM) relies on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. The efficiency of this switching is a key determinant of image quality.

A comparative study of green-excited dyes for dSTORM revealed that under the specific experimental conditions used, ATTO 565 and Alexa Fluor 568 exhibited very limited photoswitching , yielding no discernible spectral changes.[8] In contrast, Cy3B is considered one of the best dyes for dSTORM in the red spectral range due to its efficient photoswitching behavior.

This finding suggests that while ATTO 565 is an exceptionally bright and photostable dye suitable for techniques like STED and single-molecule tracking,[1][2][3] its performance in dSTORM may be suboptimal without specific optimization of the imaging buffer and illumination conditions.

Experimental Protocols

To facilitate a direct and quantitative comparison of these dyes in your own laboratory setting, a detailed experimental protocol for immunofluorescence staining and subsequent analysis is provided below. This protocol can be adapted for various quantitative microscopy techniques.

Protocol: Quantitative Immunofluorescence and Dye Comparison

Objective: To quantitatively compare the brightness and photostability of proteins labeled with this compound, Alexa Fluor 568 NHS ester, and Cy3B NHS ester.

1. Antibody Labeling:

  • Reagents:

    • Primary antibody of interest

    • This compound (requires conjugation to an NHS ester or other amine-reactive group) or pre-activated ATTO 565 NHS ester

    • Alexa Fluor 568 NHS ester

    • Cy3B NHS ester

    • Sodium bicarbonate buffer (1 M, pH 8.3-9.0)

    • Phosphate-buffered saline (PBS)

    • Size-exclusion chromatography column (e.g., Sephadex G-25)

    • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare the antibody solution at a concentration of 2-5 mg/mL in PBS. If the antibody is in a buffer containing amines (e.g., Tris), dialyze against PBS.

    • Adjust the pH of the antibody solution to 8.3-9.0 using the sodium bicarbonate buffer.

    • Immediately before use, dissolve the NHS ester of each dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

    • Add a 5-10 fold molar excess of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the respective dye.

2. Cell Culture, Fixation, and Staining:

  • Reagents:

    • Cells expressing the target protein

    • Culture medium

    • Paraformaldehyde (PFA), 4% in PBS

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

    • Labeled primary antibodies (from step 1)

    • Mounting medium with an antifade reagent

  • Procedure:

    • Culture cells on glass-bottom dishes or coverslips to an appropriate confluency.

    • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific binding by incubating with blocking buffer for 1 hour.

    • Incubate the cells with the primary antibodies labeled with ATTO 565, Alexa Fluor 568, or Cy3B at their optimal dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

3. Quantitative Image Acquisition and Analysis:

  • Instrumentation:

    • A fluorescence microscope equipped for quantitative imaging (e.g., confocal, TIRF, or a dedicated super-resolution system).

    • Lasers and filter sets appropriate for each dye.

  • Procedure:

    • Brightness Comparison:

      • For each dye, acquire images of multiple fields of view using identical acquisition settings (laser power, exposure time, camera gain).

      • Using image analysis software (e.g., ImageJ/Fiji), segment individual cells or structures of interest.

      • Measure the mean fluorescence intensity of the segmented regions for each dye.

      • Statistically compare the brightness of the three dyes.

    • Photostability Comparison:

      • For each dye, focus on a field of view and acquire a time-lapse series of images under continuous illumination.

      • Keep the laser power and exposure time constant throughout the acquisition.

      • Measure the fluorescence intensity of a defined region of interest in each frame of the time-lapse series.

      • Plot the fluorescence intensity as a function of time and fit the decay to an exponential function to determine the photobleaching lifetime for each dye.

Visualizing Workflows and Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Experimental_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis labeling Antibody Labeling (ATTO 565, AF568, Cy3B) staining Cell Staining labeling->staining brightness Brightness Measurement staining->brightness photostability Photostability Assay staining->photostability quant Quantitative Comparison brightness->quant photostability->quant Dye_Selection_Logic cluster_dyes Dye Properties Application Microscopy Application ATTO565 ATTO 565 (High Brightness, Good Photostability) Application->ATTO565 STED, Single-Molecule Tracking AF568 Alexa Fluor 568 (High Photostability) Application->AF568 Long-term Imaging Cy3B Cy3B (Excellent for dSTORM) Application->Cy3B dSTORM

References

Safety Operating Guide

Proper Disposal of ATTO 565 Amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling ATTO 565 amine require clear and immediate guidance on its proper disposal to ensure laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance according to the Regulation (EC) No. 1272/2008[1], it is imperative to adhere to good occupational hygiene and safety practices.[1] This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound in various forms.

Immediate Safety and Handling

Before beginning any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye ProtectionSafety glasses or goggles
Hand ProtectionNitrile or other chemically resistant gloves
Body ProtectionLab coat
Respiratory (Solid)For solid powder, a dust mask (e.g., N95) is recommended.[2]

Disposal Procedures

The correct disposal method for this compound is contingent on its physical state: unreacted solid powder, concentrated solutions, dilute aqueous solutions, or as a component of contaminated lab materials. All waste containing this compound should be treated as chemical waste and segregated from regular laboratory trash.[2]

Step 1: Waste Segregation and Collection

All waste generated from the use of this compound must be collected in designated, clearly labeled, and sealed waste containers.[2] The container material should be compatible with the solvents used. For instance, a high-density polyethylene container is suitable for solutions in DMSO or DMF.[2]

Step 2: Managing Different Waste Streams

A. Unused or Expired Solid this compound:

  • Do Not Discard in Regular Trash: Solid this compound powder should never be disposed of in the regular trash.[2]

  • Collection: The original vial containing the unused or expired product should be placed in a designated chemical waste container.[2]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound". Follow any additional labeling requirements set by your institution's Environmental Health and Safety (EHS) department.[2]

B. Concentrated Solutions (e.g., in DMSO or DMF):

  • No Drain Disposal: Never dispose of concentrated solutions of this compound down the drain.[2] Organic solvents such as DMSO and DMF are not suitable for sewer disposal.[2]

  • Collection: Collect all concentrated stock solutions in a sealed and appropriately labeled hazardous waste container.[2]

C. Dilute Aqueous Solutions:

  • Local Regulations: The disposal of dilute aqueous solutions may be subject to local sewer disposal regulations. Consult your institution's EHS department for specific guidance on acceptable concentration limits for drain disposal.

  • Alternative Disposal: If drain disposal is not permitted, collect the dilute solutions in a labeled hazardous waste container.

D. Contaminated Labware and Materials:

  • Solid Waste: Items such as pipette tips, microfuge tubes, and gloves that are contaminated with this compound should be collected in a designated, sealed container and disposed of as hazardous waste.

  • Gels: Electrophoresis gels stained with ATTO 565 should be collected in a sealed container and disposed of as hazardous waste.[2]

Step 3: Final Disposal

  • Contact EHS: Arrange for the pickup and disposal of your hazardous waste container by contacting your institution's Environmental Health and Safety (EHS) department.[2]

  • Institutional Protocols: Adhere to all institutional protocols for waste accumulation, storage, and pickup requests.[2]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle of chemical waste management applies. The key is to prevent the release of the substance into the environment and to manage it as controlled chemical waste.

Signaling Pathways and Logical Relationships

The proper disposal of this compound follows a logical workflow designed to ensure safety and compliance. The following diagram illustrates this process.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_streams Waste Stream Identification cluster_collection Collection & Segregation cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Wear Appropriate PPE start->ppe waste_type Identify Waste Form ppe->waste_type solid Solid Powder waste_type->solid Unused/Expired concentrated Concentrated Solution waste_type->concentrated e.g., in DMSO dilute Dilute Aqueous Solution waste_type->dilute Aqueous contaminated Contaminated Labware waste_type->contaminated Gels, Tips, etc. collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_conc Collect in Labeled Hazardous Waste Container concentrated->collect_conc collect_dilute Consult EHS for Drain Disposal vs. Collection dilute->collect_dilute collect_contam Collect in Labeled Hazardous Waste Container contaminated->collect_contam contact_ehs Contact EHS for Pickup collect_solid->contact_ehs collect_conc->contact_ehs collect_dilute->contact_ehs collect_contam->contact_ehs

References

Essential Safety and Logistics for Handling ATTO 565 Amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with ATTO 565 amine. Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining the integrity of your research.

Immediate Safety and Handling:

While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it is imperative to handle it with care, following standard good laboratory practices.[1] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed safety information.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.[3][4]

PPE CategoryItemSpecifications
Eye Protection Safety glasses or gogglesShould be worn at all times to protect from potential splashes.
Hand Protection Nitrile or other chemical-resistant glovesTo be worn when handling the solid powder or solutions.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing.
Respiratory Protection Dust mask (e.g., N95)Recommended when handling the solid, powdered form of the dye.[5]
Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental success.

1. Receiving and Storage:

  • Upon receipt, inspect the vial for any damage.

  • Store this compound protected from light at -20°C.

  • The dye is moderately hydrophilic.[6]

2. Preparation of Stock Solutions:

  • Before opening, allow the vial to warm to room temperature to prevent condensation, as moisture can degrade the compound.[7]

  • This compound can be dissolved in anhydrous DMF or DMSO to prepare stock solutions.[8]

  • Prepare stock solutions immediately before use, as the amine group can be reactive.[8]

3. Handling Solutions:

  • Work in a well-ventilated area.

  • Avoid direct contact with the skin and eyes.

  • Use appropriate, calibrated pipettes for transferring solutions.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

1. Waste Segregation:

  • All waste containing this compound should be treated as chemical waste and segregated from regular trash.[5]

2. Waste Streams:

  • Unused Solid Dye: The original vial containing any unused or expired solid dye should be placed in a designated hazardous waste container.[5]

  • Concentrated Solutions: Collect all concentrated stock solutions in a sealed and clearly labeled hazardous waste container. Never dispose of these solutions down the drain.[5]

  • Dilute Aqueous Solutions: Do not dispose of dilute solutions down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.[5]

  • Contaminated Labware: All solid materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated solid hazardous waste container.[5]

3. Waste Pickup:

  • Contact your institution's EHS department to arrange for the pickup and disposal of your hazardous waste containers.[5]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound.

G Receiving Receiving and Storage (-20°C, Protected from Light) Preparation Preparation of Stock Solution (Anhydrous DMF or DMSO) Receiving->Preparation Handling Handling and Use in Experiments (Well-ventilated area) Preparation->Handling Disposal Waste Disposal Handling->Disposal SolidWaste Solid Waste (Unused Dye, Contaminated Labware) Disposal->SolidWaste LiquidWaste Liquid Waste (Concentrated and Dilute Solutions) Disposal->LiquidWaste EHSPickup EHS Pickup SolidWaste->EHSPickup LiquidWaste->EHSPickup

Caption: Workflow for Safe Handling of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。